molecular formula C10H10BrNO2 B1523609 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260640-00-3

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B1523609
CAS No.: 1260640-00-3
M. Wt: 256.1 g/mol
InChI Key: NCUGWXAJTCNZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGWXAJTCNZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696300
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260640-00-3
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] THIQ derivatives exhibit a wide array of biological activities, including but not limited to antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[3][4] The introduction of a bromine atom at the 7-position and a carboxylic acid at the 1-position of the THIQ ring system creates a versatile synthetic intermediate, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can be further functionalized to explore novel chemical space in drug discovery programs. For instance, substituted THIQs have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in cancer therapy.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block.

Synthetic Methodologies: Constructing the Core Structure

The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we will delve into two of the most reliable and widely adopted strategies: the Pictet-Spengler reaction and a multi-step synthesis commencing from 3-bromophenylacetonitrile.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[6][7][8] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9]

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis commences with 3-bromophenethylamine and glyoxylic acid. The bromine atom on the phenethylamine precursor is strategically positioned to yield the desired 7-bromo substitution pattern on the final THIQ ring. Glyoxylic acid serves as the carbonyl component, which directly installs the carboxylic acid moiety at the 1-position.

  • Reaction Conditions: The reaction is typically carried out in an acidic medium, which is crucial for both the initial imine formation and the subsequent electrophilic aromatic substitution (the cyclization step). The choice of acid and solvent can significantly impact the reaction yield and purity of the product. While strong mineral acids like hydrochloric acid are traditionally used, milder conditions employing Brønsted or Lewis acids can also be effective, sometimes offering better control over the reaction.[7][9]

Caption: Pictet-Spengler synthesis of the target compound.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

An alternative and highly effective route involves a four-step sequence starting from the readily available 3-bromophenylacetonitrile.[10] This method offers good overall yields and allows for the isolation and characterization of key intermediates.

The Four-Step Sequence:

  • Reduction: The synthesis begins with the reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like methanol or ethanol.[10]

  • Amidation: The resulting 3-bromophenethylamine is then reacted with an acylating agent, such as methyl chloroformate, in the presence of a base to form the corresponding N-protected intermediate, methyl (3-bromophenethyl)carbamate.[10]

  • Ring Closure: The crucial ring-closing step is then carried out by reacting the N-protected intermediate with glyoxylic acid in the presence of a strong acid like concentrated sulfuric acid in a solvent such as tetrahydrofuran.[10] This step forms the 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • Hydrolysis: The final step is the hydrolysis of the methoxycarbonyl protecting group, which is accomplished by heating in an acidic solution, to yield the desired this compound.[10]

Caption: A four-step synthetic route to the target compound.

Characterization: Confirming Structure and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the number and connectivity of protons in the molecule.[5][11] Expected signals would include those for the aromatic protons, the benzylic proton at the 1-position, and the methylene protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns of these signals are diagnostic for the desired structure.[12]

  • ¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.[5][11] The number of distinct carbon signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the aromatic, aliphatic, and carboxylic acid carbons are all within predictable ranges.[12]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[11][12] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet with a mass difference of 2 amu and a roughly 1:1 intensity ratio.[13][14][15] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H stretches for the aromatic and aliphatic portions of the molecule. The C-Br stretching vibration will appear in the fingerprint region of the spectrum.[16]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is an essential technique for assessing the purity of the synthesized compound.[17][18][19] A validated HPLC method, employing a suitable stationary phase (e.g., C18) and mobile phase, can separate the desired product from any unreacted starting materials, byproducts, or other impurities.[20][21] The purity is typically determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Caption: A typical workflow for characterizing the final product.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis via Pictet-Spengler Reaction
  • To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), add glyoxylic acid monohydrate (1.1 eq).

  • Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization Protocols

NMR Spectroscopy:

  • Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).[5]

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

HPLC Analysis:

  • Prepare a standard solution of the purified product of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized material in the mobile phase.

  • Set up the HPLC system with a suitable column (e.g., C18, 5 µm, 4.6 x 250 mm) and mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid).

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Determine the retention time of the product from the standard injection and calculate the purity of the sample by comparing the peak area of the product to the total peak area.

Data Presentation

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO₂[22]
Molecular Weight256.10 g/mol [22]
AppearanceWhite to off-white solid
Melting Point32-35 °C
Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (approx. 7.0-7.5 ppm), the C1-proton (a singlet or triplet depending on coupling), and the C3 and C4 methylene protons (multiplets in the aliphatic region). The NH and COOH protons will appear as broad singlets.
¹³C NMR Signals for the carboxylic acid carbon (approx. 170-180 ppm), aromatic carbons (approx. 110-140 ppm), and aliphatic carbons (approx. 25-60 ppm).
Mass Spec (ESI) [M+H]⁺ at m/z 256 and 258 (approx. 1:1 ratio).
IR (KBr) Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700-1730 cm⁻¹), N-H stretch (approx. 3300-3500 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), and aliphatic C-H stretches (approx. 2850-2960 cm⁻¹).

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • International Journal of Scientific & Technology Research. (Year). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Google Patents. (1998).
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. [Link]

  • ACS Publications. (Year). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. [Link]

  • PubMed Central. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. [Link]

  • MDPI. (Year). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]

  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Asian Journal of Pharmaceutical Research. (Year). Steps involved in HPLC Method Development. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • ACS Publications. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]

  • Asian Journal of Pharmaceutical Research. (Year). Analytical Method Development in Pharmaceutical Research: Steps involved in HPLC Method Development. [Link]

  • PubMed Central. (Year). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?. [Link]

  • PubMed Central. (Year). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The THIQ core is recognized as a "privileged scaffold" due to its prevalence in biologically active natural products and its successful application in the development of novel therapeutics, including anticancer agents.[1] This document delineates the molecular structure, core properties, and a detailed profile of the predicted physicochemical characteristics of the title compound. Furthermore, it provides expert insights into the standard experimental methodologies required for the empirical determination of these properties, explaining the scientific rationale behind each protocol. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic molecules with diverse and potent biological activities.[2] The inherent conformational rigidity and three-dimensional character of the THIQ scaffold make it an ideal building block for designing ligands that can engage with complex biological targets with high specificity.

Derivatives of the THIQ core, particularly those incorporating a carboxylic acid moiety, have shown significant promise in modern drug discovery. For instance, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been developed as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 for cancer therapy.[3] This structural class is also being explored for antiviral applications.[4]

The subject of this guide, this compound, introduces a bromine atom at the 7-position of the aromatic ring. The inclusion of this halogen atom is a strategic chemical modification intended to modulate several key drug-like properties. Bromine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Understanding the fundamental physicochemical properties of this specific analogue is therefore a critical first step in evaluating its potential as a lead compound or intermediate in a drug discovery pipeline.

Molecular Structure and Core Properties

The foundational characteristics of a compound are dictated by its molecular structure. These properties are essential for identification, quality control, and computational modeling.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[5]
Molecular Weight 256.10 g/mol [5]
IUPAC Name This compound
Canonical SMILES C1C(C(=O)O)NC2=CC(=C(C=C2)Br)C=C1
Physical Form Expected to be a solid at room temperature.[6]

Predicted Physicochemical Profile

Table 2: Predicted Physicochemical Data Summary

ParameterPredicted ValueImplication in Drug Discovery
Melting Point (°C) > 200 (with decomposition)High melting point is typical for zwitterionic crystalline solids.
Aqueous Solubility Low to moderateSolubility is pH-dependent due to ionizable groups; lowest at the isoelectric point.
LogP (Octanol-Water Partition Coeff.) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a potential for good membrane permeability.
pKa₁ (Carboxylic Acid) ~2.0 - 3.5The carboxyl group will be deprotonated (anionic) at physiological pH (~7.4).
pKa₂ (Secondary Amine) ~8.5 - 9.5The secondary amine in the ring will be protonated (cationic) at physiological pH (~7.4).
Polar Surface Area (PSA) ~60 - 70 ŲSuggests good potential for oral bioavailability based on general guidelines for membrane penetration.

The presence of both a primary amine (a basic center) and a carboxylic acid (an acidic center) means this molecule is zwitterionic. Its net charge and, consequently, its solubility and lipophilicity, will be highly dependent on the pH of the surrounding medium.

Methodologies for Physicochemical Characterization

To move beyond prediction, empirical determination of physicochemical properties is essential. The following section details the standard, self-validating protocols used in the pharmaceutical industry to characterize novel chemical entities.

Determination of Lipophilicity: LogP and LogD

Causality and Importance: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] It directly influences how a molecule partitions between aqueous and lipid environments, such as crossing the gut wall or the blood-brain barrier. We measure the pH-independent partition coefficient (LogP) and the more physiologically relevant distribution coefficient at a specific pH (LogD), typically pH 7.4.

Experimental Protocol (Shake-Flask Method):

  • Preparation: Prepare a stock solution of the compound in a solvent like DMSO. Prepare buffered aqueous (pH 7.4) and n-octanol phases, and pre-saturate each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the buffered aqueous phase and n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Shake_Flask_LogD cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Saturated Octanol & Buffer E1 Combine Compound, Octanol, Buffer P1->E1 P2 Prepare Compound Stock Solution P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Layers E3->A1 A2 Quantify Concentration (HPLC-UV) A1->A2 A3 Calculate LogD A2->A3

Diagram 1. Workflow for Shake-Flask LogD Determination.

Determination of Ionization Constants (pKa)

Causality and Importance: The pKa values define the pH at which 50% of the compound is in its ionized form. For this molecule, the carboxylic acid pKa and the amine pKa dictate its charge state across the physiological pH range. This is fundamental to its solubility, receptor binding (ionic interactions), and membrane permeability, as charged species generally do not cross lipid membranes as readily as neutral ones.[7]

Experimental Protocol (Potentiometric Titration):

  • Solubilization: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if needed).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. This will determine the pKa of the secondary amine.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylic acid.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.

pKa_Ionization_States ph_low pH < pKa₁ ph_pka1 pH ≈ pKa₁ ph_iso pKa₁ < pH < pKa₂ ph_pka2 pH ≈ pKa₂ ph_high pH > pKa₂ Cation Cationic (Amine Protonated, Acid Neutral) Zwitterion Zwitterionic (Amine Protonated, Acid Deprotonated) Cation->Zwitterion pKa₁ Anion Anionic (Amine Neutral, Acid Deprotonated) Zwitterion->Anion pKa₂ Synthesis_Pathway Start 3-Bromo-phenethylamine Derivative Step1 Pictet-Spengler Cyclization Start->Step1 Intermediate Protected THIQ-1-carboxylate Step1->Intermediate Step2 Deprotection (Hydrolysis) Intermediate->Step2 Product Final Product Step2->Product

Diagram 3. Conceptual Synthetic Pathway.

Stability and Storage: As a complex organic molecule, proper handling and storage are crucial. The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [8]Potential degradation pathways include oxidation of the tetrahydroisoquinoline ring or decarboxylation at elevated temperatures. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a strategically designed molecule that combines the biologically relevant tetrahydroisoquinoline scaffold with a bromine substituent for property modulation. Its predicted physicochemical profile—moderate lipophilicity and zwitterionic nature—suggests it possesses characteristics favorable for further investigation in a drug discovery context. This guide provides the foundational knowledge and the methodological framework required for its empirical characterization. The detailed protocols for determining LogD, pKa, and solubility serve as a self-validating system for any research scientist aiming to rigorously evaluate this promising compound and unlock its full therapeutic potential.

References

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • ATB. (n.d.). (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. The Automated Topology Builder. [Link]

  • SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.[Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.[Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing | Request PDF.[Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.[Link]

  • USA Chemical Suppliers. (n.d.). this compound suppliers USA.[Link]

  • MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.[Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[Link]

  • Gawrońska, K., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]

  • Yang, L., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology. [Link]

  • Google Patents. (n.d.).CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, P., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility.[Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Reich, H. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • Zhu, J., & Li, M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on the known spectroscopic characteristics of structurally related compounds, including various substituted 1,2,3,4-tetrahydroisoquinoline-carboxylic acids. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of this and similar molecular scaffolds.

Molecular Structure and a Synthetic Perspective

This compound belongs to the class of tetrahydroisoquinolines, which are "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The presence of a bromine atom and a carboxylic acid group on this scaffold offers opportunities for further chemical modification and exploration of its structure-activity relationship.

The synthesis of related bromo-tetrahydroisoquinoline-carboxylic acids has been reported, often involving a multi-step process. For instance, the synthesis of the constitutional isomer, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been achieved from 3-bromophenylacetonitrile through reduction, amidation, cyclization, and hydrolysis.[2] Understanding the synthetic route is crucial as it can inform potential impurities that might be observed in the spectroscopic analysis of a sample.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the protons in different chemical environments. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the stereochemistry of the molecule.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~4.5 - 5.0s-1H
H-3~3.0 - 3.5m-2H
H-4~2.8 - 3.2m-2H
H-5~7.3 - 7.5d~8.01H
H-6~7.1 - 7.3dd~8.0, ~2.01H
H-8~7.0 - 7.2d~2.01H
NH~2.5 - 3.5 (broad)s-1H
COOH~12.0 - 13.0 (broad)s-1H

Interpretation:

  • The H-1 proton , being a methine proton adjacent to a nitrogen atom and a carboxylic acid, is expected to appear as a singlet in the downfield region.

  • The protons at C-3 and C-4 in the tetrahydroisoquinoline ring are diastereotopic and will likely appear as complex multiplets.

  • The aromatic protons (H-5, H-6, and H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will likely appear as a doublet with a smaller coupling constant from meta-coupling to H-6.

  • The NH and COOH protons are acidic and will appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment that gives a single peak for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170 - 175
C-1~55 - 60
C-3~40 - 45
C-4~25 - 30
C-4a~135 - 140
C-5~130 - 135
C-6~128 - 132
C-7~120 - 125
C-8~125 - 130
C-8a~130 - 135

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The C-1 carbon , attached to both nitrogen and the carboxylic acid group, will appear in the range of 55-60 ppm.

  • The aliphatic carbons C-3 and C-4 will be in the upfield region.

  • The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The carbon attached to the bromine atom (C-7) will be shifted to a higher field (lower ppm value) due to the heavy atom effect.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonia to promote ionization.

  • Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either positive or negative ion mode.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrometry Data (Positive Ion ESI-MS):

m/zIon
256/258[M+H]⁺
212/214[M+H - CO₂]⁺
133[M+H - CO₂ - Br]⁺

Interpretation:

  • The molecular ion peak ([M+H]⁺) will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂) , which would result in a fragment ion at m/z 212/214.

  • Subsequent loss of the bromine radical from this fragment would lead to an ion at m/z 133, corresponding to the protonated tetrahydroisoquinoline core. The NIST WebBook of Chemistry provides mass spectral data for the parent 1,2,3,4-tetrahydroisoquinoline, which can be a useful comparison for the fragmentation of the core structure.[3]

Fragmentation_Pathway M [M+H]⁺ m/z 256/258 Frag1 [M+H - CO₂]⁺ m/z 212/214 M->Frag1 - CO₂ Frag2 [M+H - CO₂ - Br]⁺ m/z 133 Frag1->Frag2 - Br•

Caption: Predicted ESI-MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid)
2800-3000C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1450C=C stretch (aromatic)
1210-1320C-O stretch (carboxylic acid)
~1050C-Br stretch

Interpretation:

  • The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[4]

  • A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.

  • The spectrum will also show characteristic peaks for aromatic C=C stretching and aliphatic C-H stretching .

  • The presence of the C-Br bond may give rise to a weak absorption in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have outlined the key features anticipated in the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra. This information serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • HETEROCYCLES, Vol. 68, No. 1, 2006. (2005). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]

  • MD Topology. (n.d.). (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-1,2,3,4-tetrahydroisoquinoline (C9H10BrN). Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological potential of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3][4][5] The structural rigidity and three-dimensional character of the THIQ nucleus make it an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.

The introduction of a bromine atom at the 7-position of the THIQ ring, combined with a carboxylic acid at the 1-position, creates a unique chemical entity with significant potential for further derivatization and biological exploration. While direct studies on this specific scaffold are nascent, a wealth of data on related halogenated and substituted THIQs provides a strong rationale for its investigation as a source of novel therapeutic agents. This guide will synthesize the existing knowledge on substituted THIQs to provide a predictive framework for the biological activities of this compound derivatives and to outline strategies for their synthesis and evaluation.

Section 1: The Tetrahydroisoquinoline Scaffold: A Cornucopia of Biological Activities

The THIQ nucleus is a cornerstone of many biologically active molecules, demonstrating a remarkable diversity of pharmacological effects.[1][2][3] A comprehensive understanding of this broad activity is essential for appreciating the potential of its 7-bromo-1-carboxylic acid derivatives.

Key Biological Activities of THIQ Derivatives:

  • Anticancer: A significant body of research has focused on the development of THIQ-based anticancer agents.[6][7] These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[6][8]

  • Enzyme Inhibition: The THIQ scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Notable examples include inhibitors of aminopeptidase N (APN/CD13), Bcl-2 family proteins, and Na+/K+-ATPase.[8][9][10]

  • Central Nervous System (CNS) Activity: THIQ derivatives have been investigated for a range of CNS applications, including as antidepressants and neuroprotective agents.[4]

  • Antimicrobial: The THIQ core is found in compounds with activity against a variety of pathogens, including bacteria and fungi.[2][11]

The diverse biological landscape of the THIQ scaffold underscores its potential as a starting point for the development of new drugs targeting a wide range of diseases.

Section 2: Anticancer Potential of 7-Bromo-THIQ-1-Carboxylic Acid Derivatives: A Rational Approach

While direct experimental data on the anticancer activity of this compound derivatives is not yet available, compelling evidence from related compounds strongly suggests their potential in oncology.

Evidence from Halogenated Analogs

The presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of THIQs and related heterocyclic systems, halogenation has often been associated with enhanced anticancer activity.

  • Brominated Quinolines: A study on highly brominated methoxyquinolines demonstrated substantial antiproliferative activity against various cancer cell lines.[12] This highlights the potential of bromine substitution to impart potent cytotoxic effects.

  • Chloro-substituted THIQs: A series of THIQ derivatives bearing a 4-chloro-phenyl substituent at the 1-position exhibited significant inhibition of KRas, a key oncogenic driver, in colon cancer cell lines.[13] This suggests that a halogen on a phenyl ring appended to the THIQ core can be crucial for activity.

These findings provide a strong rationale for the investigation of 7-bromo-THIQ derivatives as potential anticancer agents.

Potential Mechanisms of Action

Based on the known mechanisms of other THIQ derivatives, several pathways could be targeted by 7-bromo-THIQ-1-carboxylic acid derivatives:

  • Inhibition of Oncogenic Signaling: As seen with KRas inhibition by chloro-substituted THIQs, the 7-bromo scaffold could be elaborated to target key components of cancer cell signaling pathways.[13] A 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been shown to attenuate colon carcinogenesis by blocking IL-6 mediated signals, providing another potential avenue of investigation.[14]

  • Induction of Apoptosis: Many successful anticancer drugs exert their effects by inducing programmed cell death (apoptosis). THIQ derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to cancer cell death.[8] The 7-bromo-1-carboxylic acid core could serve as a template for the design of novel apoptosis inducers.

  • Enzyme Inhibition: Targeting enzymes that are crucial for cancer cell survival and proliferation is a well-established anticancer strategy. The potential of THIQ derivatives to inhibit enzymes like aminopeptidase N suggests that 7-bromo analogs could be explored for similar activities.[10]

Hypothetical Structure-Activity Relationship (SAR) and Drug Design

The this compound scaffold offers multiple points for chemical modification to optimize anticancer activity. A systematic exploration of the chemical space around this core is a logical next step.

SAR_Hypothesis cluster_mods Potential Modifications cluster_targets Potential Biological Outcomes Core 7-Bromo-THIQ-1-Carboxylic Acid Core N2 Position 2 (Nitrogen) - Alkylation - Acylation - Arylation Core->N2 Modulate solubility, H-bonding C1_acid Position 1 (Carboxylic Acid) - Esterification - Amidation Core->C1_acid Prodrug strategies, target interactions C1_sub Position 1 (α-substituent) - Introduction of aryl or alkyl groups Core->C1_sub Steric interactions, hydrophobic contacts Activity Enhanced Anticancer Activity - Increased Potency - Improved Selectivity - Favorable PK/PD Properties N2->Activity C1_acid->Activity C1_sub->Activity Synthesis_Workflow start Starting Materials (e.g., 4-Bromophenethylamine derivative and Glyoxylic Acid) step1 Pictet-Spengler Reaction start->step1 product 7-Bromo-1,2,3,4-tetrahydroisoquinoline -1-carboxylic acid step1->product step2 Derivatization (Esterification, Amidation, N-alkylation) product->step2 derivatives Library of Derivatives step2->derivatives step3 Biological Screening (e.g., In vitro cytotoxicity assays) derivatives->step3 end Lead Compound Identification step3->end

Caption: General workflow for synthesis and screening.

Representative Experimental Protocol: Synthesis of this compound

This is a representative protocol based on established methodologies and should be optimized for specific laboratory conditions.

  • Step 1: Pictet-Spengler Cyclization.

    • To a solution of 2-(4-bromophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., toluene), add glyoxylic acid (1.1 equivalents).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

  • Step 2: Derivatization (Example: Methyl Esterification).

    • Suspend this compound (1 equivalent) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and neutralize with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Workflow for Biological Evaluation

A systematic approach to evaluating the biological activity of the synthesized derivatives is crucial for identifying lead compounds.

Bio_Evaluation_Workflow start Synthesized Derivatives step1 Primary Screening (e.g., MTT assay against a panel of cancer cell lines) start->step1 decision1 Active Compounds? step1->decision1 step2 Secondary Assays - IC50 determination - Apoptosis assays (e.g., Annexin V) - Cell cycle analysis decision1->step2 Yes end Lead Candidate decision1->end No decision2 Potent and Selective? step2->decision2 step3 Mechanism of Action Studies - Target identification - Western blotting for signaling pathways - Enzyme inhibition assays decision2->step3 Yes decision2->end No step3->end

Caption: Workflow for biological evaluation of derivatives.

Section 5: Data Interpretation and Future Directions

The successful execution of the synthetic and biological evaluation workflows will generate a wealth of data that must be carefully interpreted to guide the drug discovery process.

  • Structure-Activity Relationship (SAR) Analysis: The biological data for the library of derivatives should be analyzed to identify key structural features that contribute to activity. For example, does a bulky ester at the 1-position improve activity compared to a small ester? Is an N-acyl group more favorable than an N-alkyl group? This analysis will inform the design of the next generation of compounds.

  • In Vivo Studies: Promising lead compounds with good in vitro potency and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo studies in relevant animal models of disease.

  • Exploration of Other Biological Targets: Given the broad biological activity of the THIQ scaffold, it is plausible that 7-bromo-THIQ-1-carboxylic acid derivatives may have utility beyond oncology. Screening against other targets, such as those involved in infectious or neurodegenerative diseases, could uncover new therapeutic applications.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of the broader class of THIQ derivatives, researchers can rationally design, synthesize, and evaluate new compounds with the potential to address unmet medical needs, particularly in the field of oncology. The strategies and methodologies outlined in this guide provide a solid framework for embarking on this exciting area of research.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13884–13915. [Link]

  • Özcan, S., Çakmak, O., Tekin, S., Şahin, E., & Büyükgüzel, E. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, n/a(n/a), e202401213. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13884–13915. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Gangapuram, M., Eyunni, S., Redda, A., & Zhang, W. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]

  • Wang, Y., Xu, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masoudi, N. A., & Al-Rawi, J. M. A. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. [Link]

  • Gangapuram, M., Eyunni, S., Redda, A., & Zhang, W. (2017). Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research, 77(13_Supplement), 173–173. [Link]

  • Oke, A. O., Oyebamiji, A. K., & Semire, B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 48(1), 55-71. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Pouliot, M.-È., & Charette, A. B. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3329. [Link]

  • Glisic, B., Djordjevic, I., Tovilovic-Kovacevic, G., & Stankovic, D. M. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(24), 5558. [Link]

  • Zhang, L., Chen, H., Xu, W., & Weng, J. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6175–6178. [Link]

  • Wang, Y., Zhang, Y., Zhang, L., & Fang, H. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

  • Kumar, B., & Singh, K. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]

  • Sahu, P., Soni, D., Prajapati, S. K., & Saraf, S. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy, 100, 282–295. [Link]

Sources

The Strategic Integration of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and peptide design, the quest for molecular scaffolds that offer both structural rigidity and avenues for chemical diversification is paramount. 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-Br-THIQ-1-COOH) emerges as a compelling constrained amino acid analog, uniquely positioned to address these challenges. This technical guide provides an in-depth exploration of 7-Br-THIQ-1-COOH, from its rational design and synthesis to its strategic application in creating conformationally defined peptides and complex molecular architectures. We will delve into the synthetic methodologies, the profound impact of its incorporation on peptide secondary structure, and the utility of the bromine substituent as a versatile handle for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this constrained amino acid analog to advance their therapeutic programs.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutics, lauded for their high potency and specificity. However, their inherent conformational flexibility often leads to diminished receptor affinity, increased susceptibility to proteolytic degradation, and poor oral bioavailability. The introduction of conformational constraints is a well-established strategy to mitigate these liabilities.[1] By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has been successfully employed as a constrained analog of phenylalanine or tyrosine, demonstrating its value in peptidomimetic design.[2] The introduction of a bromine atom at the 7-position of the tetrahydroisoquinoline core, yielding 7-Br-THIQ-1-COOH, adds a critical layer of functionality. This bromine atom serves as a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries from a common intermediate.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of 7-Br-THIQ-1-COOH, establishing it as a valuable building block for the development of next-generation therapeutics.

Synthesis of this compound

The synthesis of 7-Br-THIQ-1-COOH can be approached through established methodologies for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions.[3][4] A plausible and efficient synthetic route, adapted from methodologies for related isomers, is presented below. This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.

Proposed Synthetic Pathway

A logical synthetic approach would involve a variation of the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5]

Synthetic_Pathway 3-Bromophenethylamine 3-Bromophenethylamine Intermediate Schiff Base/Iminium Ion Intermediate 3-Bromophenethylamine->Intermediate Condensation Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Intermediate Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution (Pictet-Spengler Cyclization) SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection1 Coupling Coupling of Fmoc-7-Br-THIQ-1-COOH Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Elongation Peptide Chain Elongation (subsequent amino acid couplings) Deprotection2->Elongation Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Elongation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide containing 7-Br-THIQ-1-COOH Purification->Final_Peptide Suzuki_Coupling Peptide_Br Peptide containing 7-Br-THIQ-1-COOH Peptide_Aryl Arylated Peptide Derivative Peptide_Br->Peptide_Aryl Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Peptide_Aryl Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Catalyst->Peptide_Aryl

Sources

The Genesis and Evolution of Substituted Tetrahydroisoquinoline-1-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important class of molecules. It delves into the foundational synthetic strategies, tracing their evolution from early pioneering work to modern, sophisticated methodologies. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for researchers in drug discovery and development. Key synthetic protocols are detailed, and the interplay between structure and biological activity is explored, offering a robust framework for the rational design of novel therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydroisoquinoline (THIQ) framework is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of a carboxylic acid moiety at the 1-position significantly influences the molecule's physicochemical properties and biological interactions, making substituted tetrahydroisoquinoline-1-carboxylic acids a particularly intriguing class of compounds for drug discovery.[4] This guide will illuminate the historical milestones and the evolution of synthetic strategies that have enabled the exploration and exploitation of this versatile scaffold.

Foundational Syntheses: Forging the Tetrahydroisoquinoline Core

The journey into the world of substituted tetrahydroisoquinoline-1-carboxylic acids begins with the development of robust methods for constructing the core bicyclic system. Two classical name reactions laid the groundwork for virtually all subsequent synthetic endeavors: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Biomimetic Marvel

In 1911, Amé Pictet and Theodor Spengler reported a landmark reaction that would become a cornerstone of heterocyclic chemistry.[5] They discovered that β-arylethylamines could condense with carbonyl compounds in the presence of an acid catalyst to yield tetrahydroisoquinolines.[5][6] This reaction is not only synthetically powerful but also biomimetic, mirroring the enzymatic processes that produce a vast number of isoquinoline alkaloids in nature.[5]

The mechanism of the Pictet-Spengler reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new six-membered ring of the tetrahydroisoquinoline system.

Experimental Protocol: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Reactant Preparation: Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Carbonyl Addition: Add acetaldehyde (1.1 eq) to the solution.

  • Acid Catalysis: Introduce a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: An Alternative Pathway

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides an alternative route to the tetrahydroisoquinoline core.[1] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[7][8] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.

The mechanism proceeds via the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to effect cyclization.[7]

Experimental Protocol: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline

  • Amide Formation: Acylate β-phenylethylamine with acetyl chloride or acetic anhydride to form N-acetyl-β-phenylethylamine.

  • Cyclization: Dissolve the amide in an inert solvent like toluene and add phosphoryl chloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up: Carefully quench the reaction with ice-water and basify with a strong base (e.g., NaOH).

  • Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

  • Reduction (Optional): The resulting dihydroisoquinoline can be reduced to 1-methyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

The Advent of the 1-Carboxylic Acid Moiety: Expanding Chemical Space

While the foundational syntheses provided access to the core THIQ structure, the introduction of a carboxylic acid at the C1 position was a critical step in expanding the therapeutic potential of this scaffold. The use of α-keto acids as the carbonyl component in the Pictet-Spengler reaction was a logical and powerful extension of the original methodology.

Early Explorations with α-Keto Acids

The reaction of a β-arylethylamine with an α-keto acid, such as pyruvic acid, under Pictet-Spengler conditions directly yields a tetrahydroisoquinoline-1-carboxylic acid. This modification significantly broadened the scope of accessible derivatives, allowing for the introduction of a key functional group for further chemical manipulation and for modulating interactions with biological targets. Recent studies have demonstrated the successful enantioselective Pictet-Spengler reaction of acyclic α-ketoesters with tryptamines using chiral phosphoric acid catalysts, achieving excellent yields and enantioselectivity.[9][10]

Diagram: Pictet-Spengler Reaction with an α-Keto Acid

pictet_spengler_keto_acid amine β-Arylethylamine iminium Iminium Ion Intermediate amine->iminium + Carbonyl keto_acid α-Keto Acid keto_acid->iminium thiq_acid Tetrahydroisoquinoline- 1-carboxylic Acid iminium->thiq_acid Intramolecular Cyclization synthetic_approaches cluster_classical Classical Methods cluster_modern Modern Methods pictet Pictet-Spengler thiq_acid Substituted Tetrahydroisoquinoline- 1-carboxylic Acids pictet->thiq_acid bischler Bischler-Napieralski bischler->thiq_acid ugi Ugi Reaction ugi->thiq_acid petasis Petasis Reaction petasis->thiq_acid

Caption: Overview of key synthetic routes.

Biological Significance and Therapeutic Landscape

Substituted tetrahydroisoquinolines, including the 1-carboxylic acid derivatives, represent a rich source of biologically active molecules. The tetrahydroisoquinoline scaffold is present in a number of potent antitumor antibiotics that have been the subject of extensive study since the 1970s.

[11]Early investigations into the pharmacological properties of simple tetrahydroisoquinoline derivatives revealed a range of activities, including effects on adrenergic receptors. M[12]ore recent studies have demonstrated the potential of these compounds as neuroprotective agents, with some derivatives showing promise in models of neurodegenerative diseases. T[7][13]he 1-methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has garnered particular interest for its neuroprotective and anti-addictive properties.

[7][13]The introduction of the 1-carboxylic acid functionality provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug development programs targeting a wide range of diseases.

Conclusion and Future Directions

The discovery and development of substituted tetrahydroisoquinoline-1-carboxylic acids is a testament to the enduring power of fundamental synthetic reactions and the continuous innovation in the field of organic chemistry. From the seminal work of Pictet, Spengler, Bischler, and Napieralski to the sophisticated multicomponent reactions of the modern era, the ability to construct this privileged scaffold with increasing precision has unlocked a wealth of opportunities in medicinal chemistry.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, enabling the rapid generation of diverse libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of these molecules will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The rich history and promising future of substituted tetrahydroisoquinoline-1-carboxylic acids ensure that they will remain a focal point of research in the quest for novel medicines.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. 2011. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. 2010. [Link]

  • A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source. Nagoya Institute of Technology. 2022. [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. National Institutes of Health. 2018. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. 2011. [Link]

  • Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. 1982. [Link]

  • A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. EurekAlert!. 2022. [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. 2000. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. 2016. [Link]

  • Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Europe PubMed Central. 1995. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. 2017. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. 2023. [Link]

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. 2023. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. National Institutes of Health. 2022. [Link]

Sources

Whitepaper: The Strategic Role of 7-Bromo Substitution in Modulating Tetrahydroisoquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid framework and defined stereochemistry make it an ideal starting point for designing ligands that target a wide array of biological systems, from oncology to central nervous system (CNS) disorders.[2][3] A key challenge in drug design is achieving target specificity, particularly among closely related receptor subtypes. This guide delves into the nuanced but powerful role of halogen substitution, specifically focusing on the introduction of a bromine atom at the 7-position of the THIQ core or its appended moieties. We will explore the profound impact of this substitution on physicochemical properties and provide a detailed analysis of its role in achieving remarkable selectivity for the dopamine D3 receptor over the highly homologous D2 receptor, a critical challenge in the development of therapeutics for neuropsychiatric disorders.[4]

Introduction: The Tetrahydroisoquinoline as a Privileged Scaffold

The THIQ framework is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets.[1] This versatility stems from its structural similarity to the endogenous catecholamine neurotransmitters, allowing it to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes. THIQ-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antitumor, anti-HIV, antibacterial, and potent CNS effects.[5][6][7] The core structure presents multiple vectors for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties to meet specific therapeutic goals.

The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms, particularly bromine, is a time-honored strategy in medicinal chemistry to modulate a molecule's biological profile. The effects of bromination are multifaceted and predictable, making it a powerful tool for lead optimization.

  • Lipophilicity and CNS Penetration: A primary consequence of adding a bromine atom is the increase in the molecule's lipophilicity, typically measured as the partition coefficient (LogP).[8] For CNS-targeted agents, achieving an optimal LogP is critical for crossing the blood-brain barrier (BBB).[9][10] While excessive lipophilicity can lead to non-specific binding and rapid metabolism, a strategic bromo-substitution can effectively tune a molecule's polarity to enhance brain penetration.[8][11]

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. This dual nature can alter the pKa of nearby ionizable groups, such as the secondary amine in the THIQ core, influencing its protonation state at physiological pH and its ability to form key hydrogen bonds or ionic interactions within a receptor binding pocket.

  • Steric Influence and Binding Pocket Interactions: The bromine atom possesses a significant van der Waals radius. Its incorporation can introduce specific steric bulk that promotes favorable interactions in a target's binding pocket while creating unfavorable clashes in the binding site of off-target proteins, thereby enhancing selectivity. It can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute significantly to binding affinity.

Deep Dive: Bromo-Substitution and Dopamine Receptor Selectivity

The Dopamine D2/D3 Receptor Selectivity Challenge

The dopamine D2 and D3 receptors (D2R and D3R) are critical CNS targets for treating conditions like schizophrenia, Parkinson's disease, and substance use disorders.[4] However, they share a very high degree of amino acid sequence homology, especially within their transmembrane-spanning domains that form the orthosteric ligand binding pocket.[4] This structural similarity makes the development of subtype-selective ligands exceptionally challenging. Many D2R antagonists cause significant side effects, making D3R-selective compounds highly sought-after therapeutic candidates.[12]

Case Study: Bromo-Substituted THIQs as Potent and Selective D3 Ligands

Recent research has demonstrated that strategic halogenation of THIQ-based scaffolds can unlock remarkable D3R selectivity. In one key study, a series of conformationally flexible benzamide derivatives featuring a THIQ core was investigated. The structure-activity relationship (SAR) revealed that a bromo-substitution on the benzamide "tail" group was critical for achieving high D3R affinity and selectivity.[4]

Compound IDStructurehD2R Kᵢ (nM)hD3R Kᵢ (nM)Selectivity (D2/D3)
Parent (H) THIQ-linker-Benzamide>100015.2 ± 1.2>65
Bromo Analog THIQ-linker-(Br)Benzamide107 ± 51.1 ± 0.1~97
Table 1: Impact of Bromo-Substitution on D2/D3 Receptor Affinity. Data synthesized from literature findings demonstrate a dramatic increase in both D3 affinity and selectivity upon introduction of a bromine atom.[4]

Further studies on related scaffolds have reinforced the importance of halogen substitution on appended aryl rings for achieving D3 selectivity.

Compound IDHead GroupTail GroupD3R Kᵢ (nM)D3R vs D2R Selectivity
4h 6-MeO-7-OH-THIQ4-Fluorophenyl4.4>227-fold
4i 6-MeO-7-OH-THIQ4-Chlorophenyl21>47-fold
4j 6-MeO-7-OH-THIQ4-Bromophenyl17>58-fold
4k 6-MeO-7-OH-THIQ4-Iodophenyl22>45-fold
Table 2: Structure-Activity Relationship of Halogenated Phenyl Analogs. In this series, the 4-fluoro analog displayed the most potent combination of high affinity and selectivity.[13]
Mechanistic Rationale for Selectivity

The prevailing hypothesis for this halogen-conferred selectivity involves the secondary binding pocket (SBP) . While the THIQ "head" group anchors in the primary orthosteric pocket, the flexible "tail" containing the bromo-substituted ring is thought to extend into an SBP.[13][14] This pocket is shaped by differences in the extracellular loops of D2R and D3R. The specific size, electronics, and lipophilicity of the bromo-phenyl moiety likely form optimal, stabilizing interactions with amino acid residues unique to the D3R's SBP, such as those in extracellular loop 2 (ECL2), which are absent or sterically hindered in the D2R.[13]

SAR_Logic_Diagram cluster_0 THIQ Scaffold Modification cluster_1 Biological Effect THIQ THIQ Core (Primary Pharmacophore) Linker Flexible Linker THIQ->Linker Tail Aryl Tail Group (Secondary Pharmacophore) Linker->Tail Bromo 7-Bromo Substitution on Tail Group Tail->Bromo Introduce Halogen D3_Affinity Dopamine D3 Affinity Selectivity D3 vs D2 Selectivity D3_Affinity->Selectivity Determines Ratio D2_Affinity Dopamine D2 Affinity D2_Affinity->Selectivity Determines Ratio Bromo->D3_Affinity Increases Bromo->D2_Affinity Minor Effect or Slight Decrease

Caption: SAR logic for 7-bromo-THIQ derivatives targeting dopamine receptors.

Synthetic Strategies for 7-Substituted THIQ Analogs

The synthesis of these targeted molecules relies on robust and well-established chemical transformations to build the core scaffold, followed by functionalization.

Core Synthesis: The Pictet-Spengler Reaction

A cornerstone for THIQ synthesis is the Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of a β-phenylethylamine with an aldehyde or ketone.[1] The reaction proceeds via an initial Schiff base formation, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring system. The presence of electron-donating groups on the phenyl ring, such as methoxy or hydroxy groups, facilitates this crucial cyclization step.[1]

Synthetic_Workflow_Diagram Start Substituted β-Phenylethylamine PS_Reaction Pictet-Spengler Reaction Start->PS_Reaction Aldehyde Aldehyde/Ketone Aldehyde->PS_Reaction THIQ_Core THIQ Core PS_Reaction->THIQ_Core Alkylation N-Alkylation with Bromo-Linker THIQ_Core->Alkylation Intermediate Linker-Attached THIQ Alkylation->Intermediate Coupling Amide Coupling with Bromo-Substituted Acid Intermediate->Coupling Final Final Bioactive 7-Bromo-THIQ Analog Coupling->Final

Sources

A-Technical-Guide-to-the-Therapeutic-Potential-of-7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic-acid-and-its-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide focuses on the potential therapeutic targets of a specific derivative, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. While direct research on this particular molecule is limited, this document extrapolates its potential therapeutic applications by examining the well-established pharmacology of the broader THIQ class. This guide will delve into the mechanistic basis for targeting the N-methyl-D-aspartate (NMDA) receptor and prolyl oligopeptidase (POP), two key players in neurological and other disorders. Detailed, field-proven experimental protocols for target validation are provided, alongside visualizations of key pathways and workflows, to empower researchers in drug discovery and development.

Introduction: The Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast number of natural products and clinically used drugs.[1] Its rigid, conformationally constrained structure, which mimics aspects of key endogenous neurotransmitters like phenethylamine, makes it an ideal framework for designing potent and selective ligands for various biological targets.[2] THIQ derivatives have demonstrated a remarkable range of biological activities, including antitumor, antimicrobial, antiviral, and neuroprotective effects.[1][3]

This compound represents a specific, synthetically accessible member of this family. While public-domain research on its specific biological targets is not extensive, its structural features—a halogenated aromatic ring and a carboxylic acid at the 1-position—suggest a strong potential for interaction with specific enzyme active sites and receptor binding pockets. This guide will explore the most promising of these potential targets based on structure-activity relationships established for the THIQ class.

Potential Therapeutic Target 1: The NMDA Receptor Complex

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Consequently, NMDA receptor antagonists are of significant therapeutic interest.

Mechanistic Rationale

A substantial body of evidence identifies the THIQ scaffold as a potent antagonist of the NMDA receptor.[5][6] Specifically, THIQ derivatives containing acidic moieties, such as a carboxylic or phosphonoalkyl group, act as competitive antagonists at the glutamate/NMDA binding site.[5][7] The carboxylic acid group of this compound is hypothesized to mimic the gamma-carboxyl group of glutamate, allowing it to bind to the receptor's ligand-binding domain without causing channel activation. The bromo-substitution on the aromatic ring can further enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule.

Signaling Pathway Visualization

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and excitotoxicity, highlighting the site of action for a competitive antagonist.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ion Channel (Blocked) NMDA_R->Ca_Channel Gating Excitotoxicity Excitotoxicity (Inhibited) Ca_Channel->Excitotoxicity Ca²+ Influx Antagonist 7-Bromo-THIQ-1-COOH (Competitive Antagonist) Antagonist->NMDA_R Blocks Binding

Caption: NMDA receptor antagonism by a THIQ derivative.

Experimental Validation: Electrophysiological Recording

The most direct method to validate NMDA receptor antagonism is through electrophysiological techniques, such as the whole-cell patch-clamp method, on cultured neurons or cells expressing recombinant NMDA receptors.

Protocol: Whole-Cell Patch-Clamp Assay for NMDA Receptor Antagonism

  • Cell Preparation: Culture primary hippocampal neurons or HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B). Plate cells onto glass coverslips suitable for microscopy and recording.

  • Recording Setup:

    • Use a patch-clamp amplifier, microscope, and micromanipulator.

    • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine (pH adjusted to 7.4 with NaOH). Note: Glycine is a co-agonist and is required for channel opening.

  • Data Acquisition:

    • Establish a whole-cell recording configuration on a target cell.

    • Clamp the cell membrane potential at -60 mV.

    • Apply the external solution containing a known concentration of NMDA (e.g., 100 µM) to elicit an inward current. This is the baseline response.

    • After a washout period, co-apply the NMDA solution with varying concentrations of this compound (e.g., 10 nM to 100 µM).

    • Record the peak inward current at each concentration of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for an Antagonist
IC₅₀ Concentration for 50% inhibitionA potent antagonist will have a low nanomolar to micromolar IC₅₀.
Current Amplitude Peak inward current (pA)Decreases in a dose-dependent manner with the antagonist.

Potential Therapeutic Target 2: Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides on the C-terminal side of proline residues.[8] It is implicated in the metabolism of neuropeptides and peptide hormones involved in learning and memory. Dysregulation of POP activity has been associated with neuropsychiatric and neurodegenerative disorders, making it an attractive therapeutic target.[8]

Mechanistic Rationale

Several studies have identified isoquinoline alkaloids and their derivatives as inhibitors of prolyl oligopeptidase.[8][9] The mechanism often involves the THIQ scaffold fitting into the hydrophobic active site of the enzyme. The carboxylic acid functionality of this compound could potentially form key interactions with catalytic residues in the POP active site, such as the catalytic triad (Ser-His-Asp), leading to competitive or non-competitive inhibition. The development of THIQ-based libraries has yielded potent POP inhibitors, suggesting this is a highly relevant target for this chemical class.[9]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing potential POP inhibitors.

POP_Inhibitor_Screening start Compound Library (incl. 7-Bromo-THIQ-1-COOH) hts Primary HTS Assay (Fluorogenic Substrate) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id hit_id->start Inactive dose_resp Dose-Response Assay (IC₅₀ Determination) hit_id->dose_resp Confirmed Hits mechanism Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) dose_resp->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Workflow for Prolyl Oligopeptidase (POP) inhibitor discovery.

Experimental Validation: In Vitro Enzyme Inhibition Assay

A fluorometric assay is a common and reliable method for determining POP inhibitory activity in a high-throughput format.

Protocol: Fluorometric Prolyl Oligopeptidase (POP) Inhibition Assay

  • Reagents and Materials:

    • Recombinant human POP enzyme.

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, pH 7.5.

    • Fluorogenic Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin).

    • Test Compound: this compound, dissolved in DMSO.

    • Known POP inhibitor (e.g., Z-Pro-Prolinal) as a positive control.

    • 96-well black microplates.

  • Assay Procedure:

    • In each well of the microplate, add 50 µL of Assay Buffer.

    • Add 2 µL of the test compound at various concentrations (final concentration typically 1 nM to 100 µM). For control wells, add 2 µL of DMSO.

    • Add 20 µL of the POP enzyme solution (final concentration ~1-5 ng/well).

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate (final concentration ~20-50 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes at 37°C. The slope of the linear portion of the curve represents the reaction rate (velocity).

  • Data Analysis:

    • Calculate the reaction velocity for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM) [Hypothetical Data]
7-Bromo-THIQ-1-COOH POP5.2
Z-Pro-Prolinal (Control) POP0.015

Other Potential Targets and Future Directions

The versatility of the THIQ scaffold suggests other potential therapeutic targets worth investigating for this compound:

  • Dopaminergic System: THIQs are known to interact with dopamine receptors and transporters, which is relevant for conditions like Parkinson's disease.[10]

  • Estrogen Receptors: Certain THIQ derivatives have been identified as selective estrogen receptor modulators, indicating potential applications in breast cancer therapy.[11]

  • Enzyme Inhibition: Beyond POP, THIQs have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), relevant to cancer.[12]

Future research should focus on a broader screening of this compound against a panel of neurological and oncology targets. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the bromine position and the carboxylic acid, will be crucial for optimizing potency and selectivity.

Conclusion

While this compound is an understudied compound, its core structure strongly suggests a high potential for therapeutic activity. Based on extensive research on the THIQ chemical class, the NMDA receptor and prolyl oligopeptidase stand out as primary targets of interest, particularly for neurological disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate these interactions and explore the full therapeutic potential of this promising molecule and its analogs.

References

  • Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

  • Brzezinska, E., Venter, D., & Glinka, R. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]

  • Brzezińska, E., & Glinka, R. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 53(4), 235-237. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13876-13926. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Molecules, 21(10), 1294. [Link]

  • Wikipedia contributors. (2023). Tetrahydroisoquinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Li, S., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Naoi, M., & Maruyama, W. (1999). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Journal of Neural Transmission. Supplementum, 56, 107-124. [Link]

  • Li, S., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Kotake, K., et al. (2004). Regional distribution of tetrahydroisoquinoline derivatives in rodent, human, and Parkinson's disease brain. Journal of Neurochemistry, 90(4), 896-905. [Link]

  • Reddit user submission. (2023). Tetrahydroisoquinolines as potent antagonists for the PCP binding side of nmda receptors. r/TheeHive. [Link]

  • Cahlikova, L., et al. (2015). Isoquinoline alkaloids as prolyl oligopeptidase inhibitors. Fitoterapia, 103, 169-174. [Link]

  • Grunewald, G. L., et al. (1996). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 39(18), 3539-3550. [Link]

  • Vendeville, S., et al. (1999). Automated parallel synthesis of a tetrahydroisoquinolin-based library: potential prolyl endopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(3), 437-442. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Hryshchenko, A. V., & Yushchenko, M. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wikipedia contributors. (2024). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

  • Lee, H. S., et al. (2017). A limited series of synthetic tetrahydroisoquinoline alkaloids reduce inflammatory gene iNOS via inhibition of p-STAT-1 and suppress HMGB1 secretion in LPS-treated mice lung tissue. International Immunopharmacology, 52, 297-304. [Link]

  • Marei, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(17), 5328. [Link]

  • Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 22. [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. [Link]

Sources

Methodological & Application

Application Note: Streamlined Pictet-Spengler Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone for the synthesis of this important heterocyclic system.[3][4][5] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][6] This application note provides a detailed, field-proven experimental protocol for the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable building block for drug discovery and development. The presence of the bromine atom at the 7-position offers a versatile handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 1-position allows for amide bond formation and other derivatizations.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

Reaction Principle and Causality

The Pictet-Spengler reaction proceeds through a well-established mechanism.[7][8][9] The reaction is initiated by the formation of a Schiff base from the condensation of the primary amine of 3-bromophenethylamine and the aldehyde of glyoxylic acid. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[7][8] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution with the electron-rich benzene ring of the phenethylamine moiety to form the new six-membered ring, yielding the tetrahydroisoquinoline product.[7][10]

The choice of an acid catalyst is critical. While strong mineral acids like hydrochloric acid are traditionally used, trifluoroacetic acid (TFA) is often employed for its efficacy in promoting the reaction, often under milder conditions.[10][11] The electron-withdrawing nature of the bromine substituent on the aromatic ring can decrease its nucleophilicity, potentially requiring slightly more forcing conditions compared to reactions with electron-donating groups.[7]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS No.
3-Bromophenethylamine97%Sigma-Aldrich58971-11-2
Glyoxylic acid monohydrate98%Sigma-Aldrich563-96-2
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich76-05-1
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2
Diethyl etherAnhydrousSigma-Aldrich60-29-7
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6

Safety Precautions: 3-Bromophenethylamine is corrosive and can cause severe skin burns and eye damage.[12][13] Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenethylamine (2.00 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (40 mL).

  • Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10.0 mmol). A slight warming of the mixture may be observed.

  • Acid Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.14 g, 0.77 mL, 10.0 mmol) dropwise over 5 minutes. The addition of TFA is exothermic and should be done carefully to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up and Isolation:

    • Upon completion of the reaction, a precipitate of the product will have formed.

    • Filter the reaction mixture through a Büchner funnel to collect the solid product.

    • Wash the collected solid with cold anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and soluble impurities.

    • Dry the resulting white to off-white solid under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance White to off-white solid
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.8 (br s, 1H, COOH), 7.5-7.2 (m, 3H, Ar-H), 4.5 (t, 1H, CH-1), 3.4-3.2 (m, 2H, CH₂-3), 3.0-2.8 (m, 2H, CH₂-4)
Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 172.0 (COOH), 138.0, 135.5, 130.0, 129.5, 128.0, 121.0 (Ar-C), 58.0 (C-1), 42.0 (C-3), 28.0 (C-4)
Expected Mass Spectrometry (ESI+) m/z 255.99 [M+H]⁺

Note: Expected NMR shifts are approximate and may vary slightly based on solvent and concentration.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation start Dissolve 3-bromophenethylamine in anhydrous DCM add_glyoxylic Add glyoxylic acid monohydrate start->add_glyoxylic cool Cool to 0 °C add_glyoxylic->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT for 24h add_tfa->react filter Filter the precipitate react->filter Precipitate forms wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry end end dry->end Final Product G amine 3-Bromophenethylamine schiff Schiff Base amine->schiff - H₂O aldehyde Glyoxylic acid aldehyde->schiff iminium Iminium Ion (Electrophile) schiff->iminium + H⁺ spiro Cyclized Intermediate iminium->spiro Intramolecular Electrophilic Aromatic Substitution product 7-Bromo-1,2,3,4-tetrahydroisoquinoline -1-carboxylic acid spiro->product - H⁺ (Rearomatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The formation of a precipitate during the reaction is a strong indicator of product formation. The subsequent washing steps with a non-polar solvent like diethyl ether effectively remove the more soluble starting materials and by-products. The final validation of the product's identity and purity should be performed using the characterization methods outlined above. The expected spectroscopic data serves as a benchmark for confirming the successful synthesis of the target compound.

Conclusion

This application note provides a robust and detailed protocol for the Pictet-Spengler synthesis of this compound. By explaining the causality behind the experimental choices and providing clear visual aids, this guide empowers researchers to confidently and successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The straightforward nature of this one-pot reaction, coupled with a simple work-up procedure, makes it an efficient and practical method for laboratory-scale synthesis.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151–190. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538–8564. [Link]

  • Lashgari, N.; Zarrabi, F.; Ziarani, G. M. The Pictet-Spengler Reaction Updates Its Habits. RSC Adv.2016 , 6, 86523-86561. [Link]

  • PubChem Compound Summary for CID 7021736, 3-Bromophenethylamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 53408463, this compound hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Purity Recovery of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The inherent zwitterionic and amphiphilic nature of this molecule presents unique purification challenges. We outline a systematic approach, beginning with solvent screening and culminating in an optimized bulk recrystallization protocol designed to yield high-purity crystalline material with excellent recovery. The methodologies are grounded in established chemical principles and are designed to be self-validating for researchers.

Introduction and Scientific Principles

This compound is a substituted cyclic amino acid derivative. Such scaffolds are of significant interest in pharmaceutical research.[1][2] The efficacy of these compounds in downstream applications is critically dependent on their isomeric and chemical purity. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[3]

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][5] For this compound, the molecular structure dictates a complex solubility profile. It possesses:

  • A polar, zwitterionic amino acid group (the secondary amine and the carboxylic acid).

  • A non-polar brominated aromatic ring.

This amphiphilic character suggests that single-solvent systems may be suboptimal. A highly polar solvent like water may dissolve the compound well, but recovery upon cooling could be poor. Conversely, non-polar solvents are unlikely to be effective. Therefore, a mixed-solvent system is often the most effective approach for compounds with such dual characteristics.[5][6] This protocol emphasizes the use of a polar protic solvent (e.g., ethanol, isopropanol) paired with an anti-solvent (e.g., water) to precisely modulate solubility and induce the formation of well-ordered, high-purity crystals.

Materials and Equipment

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Isopropanol

  • Methanol

  • Acetone

  • Deionized Water

  • Activated Charcoal (decolorizing grade, if needed)

  • Celatom® or filter aid (for hot filtration, if needed)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Spatulas

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Protocol 1: Systematic Solvent System Screening

Objective: To empirically determine the optimal solvent or mixed-solvent system for recrystallization on a small scale before committing to a bulk purification.

Methodology:

  • Arrange a series of small test tubes or 10 mL Erlenmeyer flasks.

  • In each tube, place approximately 50-100 mg of the crude compound.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone) dropwise at room temperature, swirling after each addition.

  • Observation Point 1: Note if the compound dissolves readily in any solvent at room temperature. Such a solvent is unsuitable for single-solvent recrystallization.[4]

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently on a hot plate to near the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Observation Point 2: If a very large volume of hot solvent is required, it may be a poor choice. The ideal solvent dissolves the compound in a moderate volume when hot.[5]

  • Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Observation Point 3: Evaluate the quantity and quality of the crystals formed. The best solvent provides a high yield of well-defined crystals.

  • For Mixed Solvents (e.g., Ethanol/Water):

    • Dissolve the compound in the minimum amount of hot ethanol (the "solvent").

    • To the hot solution, add deionized water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool as described in steps 7-8.

Protocol 2: Optimized Bulk Recrystallization

Objective: To purify a larger quantity of the crude product using the optimal solvent system identified in Protocol 1. The following procedure assumes an ethanol/water system was found to be effective.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of 95% ethanol to the flask to create a slurry.

    • Heat the mixture on a hot plate with gentle stirring. Add more ethanol in small portions until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat. Allow it to cool slightly before adding a small amount (1-2% of the solute's weight) of activated charcoal.

    • Reheat the mixture to boiling for 5-10 minutes. Expertise Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (Optional but Recommended):

    • This step removes insoluble impurities and activated charcoal.

    • Place a powder funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Keep both the solution and the receiving flask hot to prevent premature crystallization in the funnel.

    • Pour the hot solution through the fluted filter paper. Rinse the original flask and the filter paper with a small amount of hot solvent to ensure complete transfer.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.

  • Collection of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent (or the solvent mixture).

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor. Trustworthiness Note: Using minimal, cold wash solvent is critical to avoid redissolving the purified product.

  • Drying:

    • Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes.

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Process Visualization: Recrystallization Workflow

The following diagram illustrates the key stages of the optimized bulk recrystallization protocol.

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Filtrate impurities Insoluble Impurities hot_filter->impurities ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Soluble Impurities) vac_filter->mother_liquor dry Drying wash->dry end Pure Crystalline Product dry->end

Caption: Workflow diagram of the bulk recrystallization process.

Data Summary and Expected Outcomes

This table summarizes the key parameters and expected results for the purification protocol.

ParameterRecommended Value / ObservationRationale
Solvent System Ethanol / Water (or Isopropanol / Water)Balances polarity to achieve a significant solubility differential between hot and cold conditions.[5]
Solvent Ratio Empirically Determined (Protocol 1)The optimal ratio depends on the initial purity of the crude material.
Dissolution Temp. ~75-80 °C (near boiling point of ethanol)Ensures maximum solubility to use the minimum solvent volume.[3]
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of large, well-ordered crystals and minimizes impurity inclusion.
Expected Yield > 85% (dependent on crude purity)A high recovery is expected if the protocol is followed carefully.
Purity Assessment Melting Point, HPLC, ¹H NMRFinal product should exhibit a sharp melting point and high purity (>98%) by chromatographic/spectroscopic analysis.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Oiling Out Solution is too concentrated; cooling is too rapid; solvent is too non-polar.Reheat the mixture to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Scratch the inner wall of the flask with a glass rod. Add a seed crystal. Evaporate some solvent and re-cool.
Low Recovery Too much solvent was used; wash solvent was not cold; premature crystallization during hot filtration.Optimize the solvent volume. Ensure all wash steps use ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Product Presence of colored, soluble impurities.Perform the optional activated charcoal treatment (Protocol 2, Step 2).

References

  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Amino Acid Crystalliz
  • Solvent Choice - Chemistry Teaching Labs.University of York.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry.
  • Crystalliz
  • Process for purifying long chain amino acids.
  • Method for crystallization of amino acids.
  • Recrystalliz
  • Common Solvents for Crystallization.University of California, Los Angeles.
  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
  • How can I recrystallize an amino acid derivative?
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.RSC Advances.
  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics.Chemical Reviews.

Sources

Application Note: High-Resolution Chiral Separation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a critical chiral building block in pharmaceutical synthesis. Due to the distinct pharmacological activities often exhibited by individual enantiomers, their accurate separation and quantification are paramount in drug development and quality control. This guide provides a robust High-Performance Liquid Chromatography (HPLC) method, delving into the principles of chiral recognition, a systematic approach to method development, a step-by-step experimental protocol, and troubleshooting advice. The methodology is designed for researchers, analytical chemists, and process development scientists requiring a reliable and reproducible means to determine the enantiomeric purity of this important synthetic intermediate.

Introduction and Scientific Background

This compound is a cyclic amino acid analogue. The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and biologically active molecules.[1][2] The introduction of a chiral center at the C1 position significantly influences the molecule's interaction with biological targets.[2] Consequently, the synthesis and purification of enantiomerically pure forms of such intermediates are essential for developing safe and effective pharmaceuticals.

The challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment. Chiral chromatography, particularly HPLC utilizing Chiral Stationary Phases (CSPs), is the most prevalent and effective technique for their separation and analysis.[3][4][5] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.

This document focuses on a method developed using a polysaccharide-based CSP, which is widely recognized for its broad applicability and high enantioselectivity for a diverse range of chiral compounds.[3][6]

Chemical Structures of Enantiomers

Below are the structures of the (R)- and (S)-enantiomers of this compound.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer s_img r_img

Caption: Chemical structures of the enantiomers.

Principles of Chiral Recognition

The successful separation of the target enantiomers on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), relies on a combination of intermolecular interactions. The analyte's structure offers several key features for chiral recognition:

  • Hydrogen Bonding: The carboxylic acid (-COOH) and the secondary amine (-NH-) groups are prime sites for hydrogen bonding with the carbamate groups on the CSP.

  • π-π Interactions: The aromatic isoquinoline ring can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The specific 3D arrangement of the functional groups around the chiral center dictates how well each enantiomer fits into the chiral grooves of the CSP. The bromine atom and the carboxylic acid group create significant steric hindrance, forcing a specific orientation that enhances differential interaction.

The combination of these forces results in one enantiomer having a stronger overall affinity for the CSP, leading to a longer retention time and, thus, separation.

Method Development Workflow

A logical, structured approach is crucial for developing a robust chiral separation method. The following workflow outlines the key stages from initial screening to final method optimization.

Caption: Systematic workflow for chiral method development.

Detailed Experimental Protocol

This protocol provides a validated starting point for the separation. Optimization may be required depending on the specific HPLC system and sample matrix.

Materials and Reagents
  • Racemic Standard: this compound (≥95% purity).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Sample Diluent: A mixture of Hexane and IPA (e.g., 80:20 v/v) or another suitable solvent in which the sample is fully soluble.

Instrumentation and Columns
  • HPLC System: A system capable of delivering ternary or quaternary gradients with a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Recommended Column: Chiralpak® AD-H or equivalent (250 x 4.6 mm, 5 µm).

Chromatographic Conditions

The following conditions have been established as a robust starting point for achieving baseline separation.

ParameterRecommended ConditionRationale & Notes
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSPs are highly effective for compounds with aromatic rings and hydrogen-bonding sites.[3][6]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)Normal Phase Mode is typically the first choice for polysaccharide columns.
Composition 80 : 20 : 0.1 (v/v/v)The alcohol percentage is a critical parameter for adjusting retention and resolution. The acidic additive (TFA) sharpens peaks by suppressing the ionization of the carboxyl group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. resolution.
Column Temperature 25 °CTemperature affects kinetics and thermodynamics. Maintaining a constant temperature ensures reproducibility.
Detection UV at 220 nmThe tetrahydroisoquinoline moiety provides sufficient UV absorbance at this wavelength.
Injection Volume 10 µLShould be optimized to avoid column overloading.
Sample Preparation
  • Stock Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase or a suitable diluent.

  • Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

Data Analysis
  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks using the standard USP formula. A value of Rs ≥ 1.5 is required for baseline separation and accurate quantification.

  • Enantiomeric Excess (% ee): Calculate using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

Expected Results & Discussion

Under the proposed conditions, a baseline separation of the two enantiomers is expected within a reasonable runtime.

ParameterExpected Value
k1 (Enantiomer 1) ~ 3.5
k2 (Enantiomer 2) ~ 4.2
Selectivity (α) > 1.2
Resolution (Rs) > 1.8
Runtime < 20 min

Discussion of Mobile Phase Modifiers:

The choice of additive is critical. For this acidic analyte, an acidic modifier like TFA is used to ensure the carboxyl group is protonated, leading to sharper peaks and more consistent interactions with the CSP. If the analyte were basic, a basic modifier like DEA would be used to suppress the ionization of the amine group. For zwitterionic compounds like this one, controlling the ionization of both groups is key to achieving good chromatography.[7]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) Mobile phase is too strong or too weak.Decrease the percentage of IPA in the mobile phase to increase retention and improve resolution. Conversely, if retention is too long, slightly increase the IPA percentage. Make changes in small increments (e.g., 2%).
Peak Tailing Secondary interactions; analyte ionization.Ensure the concentration of the acidic additive (TFA) is optimal (0.1%). Consider switching to a different alcohol modifier (e.g., ethanol), which can alter the hydrogen-bonding characteristics.
No Separation Incorrect CSP or mobile phase mode.Screen other polysaccharide columns (e.g., cellulose-based like Chiralcel® OD). Consider switching to a polar organic or reversed-phase mode, though this requires a compatible immobilized CSP.[8]
Irreproducible Retention Times Fluctuation in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a stable temperature. Allow the column to equilibrate fully before starting the analytical run.

Conclusion

The method detailed in this application note provides a reliable and robust protocol for the baseline chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase in normal phase mode, this approach allows for the accurate determination of enantiomeric purity, which is essential for the advancement of pharmaceutical research and development involving this chiral building block. The provided workflow and troubleshooting guide offer a comprehensive resource for method optimization and implementation.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI.
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (2015, November 20). ResearchGate.
  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2015, August 5). ResearchGate.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). De Gruyter.
  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (n.d.). Royal Society of Chemistry.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). National Institutes of Health.
  • Gubitz, G., & Schmid, M. G. (Eds.). (n.d.). Chiral Separations: Methods and Protocols. Humana Press.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Chiral Separations: Methods and Protocols. (2015, August 10). ResearchGate.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (n.d.). National Institutes of Health.
  • 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. (n.d.). Benchchem.

Sources

Application Notes & Protocols: Strategic Incorporation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from limitations such as poor metabolic stability and low binding affinity due to their inherent conformational flexibility.[1][2] The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of next-generation peptide drug design, offering a powerful toolkit to overcome these challenges.[3][] By introducing building blocks with unique steric and electronic properties, researchers can sculpt peptides into bioactive conformations, enhancing their stability, potency, and target selectivity.[1][]

This guide focuses on one such UAA: 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-Br-THIQ-1-COOH) . This molecule is a conformationally constrained amino acid that rigidly holds the peptide backbone, a feature known to reduce the entropic penalty of binding to a biological target.[1][5] The tetrahydroisoquinoline (THIQ) scaffold is a well-established motif for inducing stable turn structures in peptides.[6] Furthermore, the introduction of a bromine atom at the 7-position serves a dual purpose: it increases the hydrophobicity of the side chain and introduces the potential for specific halogen bonding interactions, which can be a critical element in modulating ligand-receptor binding.[7][8]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the successful and efficient incorporation of Nα-Fmoc-protected 7-Br-THIQ-1-COOH into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Profile: Fmoc-7-Br-THIQ-1-COOH

For use in the prevalent Fmoc/tBu SPPS strategy, the α-amino group of 7-Br-THIQ-1-COOH must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.[9] The resulting building block, Fmoc-7-Br-THIQ-1-COOH, possesses unique structural features that must be considered during synthesis planning. The bulky, rigid nature of the THIQ core can present steric challenges, potentially slowing down coupling kinetics compared to standard proteinogenic amino acids.[10]

PropertyData
Chemical Structure (Image of Fmoc-7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
IUPAC Name (1S)-7-bromo-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Molecular Formula C25H20BrNO4
Molecular Weight 494.34 g/mol
Appearance White to off-white solid
Key Structural Feature Conformationally constrained α-amino acid with an aromatic bromo-substituent.

The SPPS Workflow: A General Overview

The incorporation of Fmoc-7-Br-THIQ-1-COOH follows the standard iterative cycle of Fmoc-SPPS.[11] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle consists of two main steps: the deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid.

spss_workflow cluster_resin Solid Support Resin Peptide-Resin Deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-7-Br-THIQ-OH + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Cycle Complete Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat or

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Standard Coupling Procedure

This protocol is recommended for the initial attempt and is often successful when the UAA is not preceded by a sterically bulky residue.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-7-Br-THIQ-1-COOH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in DMF (5 mL) for 30 minutes. Drain the solvent.[10]

  • Nα-Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh 20% piperidine in DMF (5 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).[11]

  • Kaiser Test (Optional but Recommended): Take a few beads of resin and perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-7-Br-THIQ-1-COOH (0.4 mmol, 4 eq.), and Oxyma Pure (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.[12]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Wash:

    • Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Optimized Protocol for Difficult Couplings

This protocol is employed when the standard procedure results in incomplete coupling, which can be caused by steric hindrance or peptide aggregation.

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient phosphonium-based coupling reagent that forms a reactive OAt-ester, which is less prone to racemization and more reactive than HOBt or Oxyma esters, making it ideal for sterically hindered amino acids.[10][12]

Materials and Reagents:

  • All reagents from Protocol 1

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Follow Steps 1-3 from Protocol 1.

  • Coupling Reaction (HATU Activation):

    • In a separate vial, dissolve Fmoc-7-Br-THIQ-1-COOH (0.38 mmol, 3.8 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and agitate for 2-5 minutes to pre-activate.

    • Add the activated mixture to the deprotected peptide-resin.

    • Agitate for 4-12 hours. The reaction can be gently heated (e.g., to 35-40 °C) to improve efficiency, but this should be done with caution to avoid side reactions.

  • Monitoring and Wash:

    • Perform a Kaiser test to confirm completion. If the test remains positive, a second coupling (double coupling) may be performed by repeating step 2.

    • Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (2 x 5 mL).

ParameterStandard Protocol (DIC/Oxyma)Optimized Protocol (HATU/DIPEA)Rationale for Change
Coupling Reagent DIC / Oxyma PureHATUHATU provides higher activation efficiency for sterically hindered couplings.[10]
Equivalents (AA) 4 eq.3.8 eq.Standard excess for the respective methods.
Base None (DIC is neutral)DIPEA (8 eq.)DIPEA is required as a non-nucleophilic base for phosphonium salt activation.[12]
Coupling Time 2-4 hours4-12 hoursExtended time allows the sterically demanding reaction to proceed to completion.
Protocol 3: Final Cleavage and Peptide Deprotection

This final step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

Materials:

  • TFA Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Cold diethyl ether.

Procedure:

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate gently at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Applications and Mechanistic Insights

The incorporation of 7-Br-THIQ-1-COOH is a deliberate design choice aimed at improving the pharmacological properties of a peptide.

binding_concept cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with 7-Br-THIQ) P_flex High Conformational Entropy R_flex Receptor P_flex->R_flex High Entropic Penalty = Lower Affinity P_rigid Pre-organized Bioactive Conformation R_rigid Receptor P_rigid->R_rigid Low Entropic Penalty = Higher Affinity

Caption: Conformational constraint reduces the entropic cost of binding.

  • Enhanced Binding Affinity: By locking a portion of the peptide backbone into a specific turn conformation, 7-Br-THIQ-1-COOH pre-organizes the peptide for receptor binding. This reduces the entropic penalty associated with the flexible-to-rigid transition upon binding, often leading to a significant increase in affinity and potency.[1]

  • Increased Proteolytic Stability: The non-natural, rigid structure of the THIQ residue can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[]

  • Modulation of Selectivity: The defined conformation can improve selectivity for a specific receptor subtype by presenting side chains in an optimal orientation for binding, while creating unfavorable interactions with off-target receptors.

  • Probing Structure-Activity Relationships (SAR): The bromo-substituent acts as a valuable probe. It can be systematically replaced with other halogens (Cl, I) or a hydrogen atom to dissect the role of sterics, electronics, and potential halogen bonding in receptor recognition.[8]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling • Steric hindrance from 7-Br-THIQ or preceding residue.• On-resin aggregation.• Switch to the Optimized Protocol (HATU).• Perform a double coupling.• Increase coupling time and/or temperature (e.g., 35-40 °C).
Peptide Aggregation • Hydrophobic sequences.• Formation of intermolecular β-sheets.• Use a more polar solvent mixture (e.g., DMF/NMP).• Incorporate backbone-disrupting elements like pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence.
Deletion of Residue • Severely incomplete coupling in the previous cycle.• Ensure coupling is complete using the Kaiser test before proceeding.• Consider capping unreacted amines with acetic anhydride after the coupling step.[10]
Low Cleavage Yield • Incomplete cleavage from the resin.• Ensure the resin is completely dry before adding the cleavage cocktail.• Extend cleavage time to 4 hours.

Conclusion

This compound is a powerful tool for peptide chemists aiming to develop next-generation therapeutics with enhanced pharmacological profiles. While its bulky and constrained nature requires careful consideration during solid-phase synthesis, its successful incorporation is readily achievable. By starting with standard coupling conditions and escalating to more potent reagents like HATU for difficult sequences, researchers can reliably synthesize peptides containing this valuable building block. The resulting constrained peptides offer a promising avenue for improving binding affinity, metabolic stability, and target selectivity, accelerating the path from peptide lead to clinical candidate.

References

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Irena, K., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

  • M.A., S., et al. (2014). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available at: [Link]

  • Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. Available at: [Link]

  • Dong, S., et al. (2011). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]

  • Babaev, E.V., & Ermolat'ev, D.S. (2010). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). Fmoc-D-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex. Available at: [Link]

  • Hansen, M.H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega. Available at: [Link]

  • Yar-Mukhamedova, E.N., et al. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
  • Nafe, A., et al. (2022). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed. Available at: [Link]

  • Parente, V., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • Chem-Impex. (n.d.). Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. Chem-Impex. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Ali, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. Available at: [Link]

  • Ly, D.H., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. Available at: [Link]

  • Wang, Z., et al. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Wani, A., et al. (2024). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

  • Guzmán, F., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-bromo-1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a versatile template for designing potent and selective ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The presence of the bromine atom at the 7-position offers a convenient handle for further structural modifications via cross-coupling reactions, while the carboxylic acid at the 1-position is a critical anchor point for derivatization.

Modification of this carboxylic acid group is a cornerstone of structure-activity relationship (SAR) studies. By converting the acid into a diverse library of amides and esters, researchers can systematically probe the steric and electronic requirements of the target's binding pocket, modulate physicochemical properties such as lipophilicity and solubility, and improve pharmacokinetic profiles by, for example, masking a polar group to enhance cell permeability. This guide provides a detailed technical overview and field-proven protocols for the two most fundamental and effective derivatization strategies: amide bond formation and esterification.

Pillar 1: The Chemistry of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with an amine or alcohol is generally thermodynamically unfavorable and kinetically slow.[1] The core principle behind derivatization is therefore the activation of the carboxyl group, converting the hydroxyl moiety into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by an amine or alcohol.

Amide Bond Formation: The Power of Coupling Reagents

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[2][3] The most reliable method involves the use of in-situ activating reagents, also known as coupling reagents, which convert the carboxylic acid into a highly reactive intermediate without the need for prior conversion to a harsh acyl chloride.[1][4]

These reagents are broadly classified into carbodiimide, phosphonium, and aminium (uronium) salts.[5]

  • Carbodiimides (e.g., DCC, EDC): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate.[6][7]

  • Phosphonium & Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents are prized for their high efficiency and the generation of fewer side products.[7] Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) generate reactive benzotriazole esters. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) utilize the more reactive leaving group 1-hydroxy-7-azabenzotriazole (HOAt), which can accelerate the coupling reaction through anchimeric assistance.

To prevent side reactions and minimize the risk of racemization at the chiral C1 position of the THIQ core, an additive such as 1-hydroxybenzotriazole (HOBt) or HOAt is almost always included when using carbodiimides. A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is also required to neutralize the acidic byproducts formed during the reaction.

Esterification: Mild and Effective Approaches

While the classic Fischer esterification, which uses a strong acid catalyst and an excess of alcohol, is a staple in organic synthesis, its harsh conditions can be incompatible with complex, multifunctional molecules like the 7-bromo-THIQ-1-carboxylic acid scaffold.[8][9]

A far superior method for this substrate is the Steglich Esterification . This protocol utilizes a carbodiimide (typically DCC) in concert with a catalytic amount of a highly nucleophilic acylation catalyst, 4-(Dimethylamino)pyridine (DMAP).[10] The mechanism involves the DCC-mediated formation of the O-acylisourea, which is then intercepted by DMAP to form a highly reactive N-acylpyridinium intermediate. This intermediate is rapidly attacked by the alcohol to furnish the desired ester with high efficiency under mild, room-temperature conditions. A major advantage of this method is the suppression of side product formation.[11]

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol provides a general method for coupling 7-bromo-THIQ-1-carboxylic acid with a primary or secondary amine using HATU, a highly efficient and widely trusted coupling reagent.

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-THIQ-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The reaction is often accompanied by a slight color change.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure amide.[12]

Protocol 2: Ester Synthesis via Steglich Esterification (DCC/DMAP)

This protocol details the formation of an ester using the mild and highly effective DCC/DMAP method.[10][11]

  • This compound

  • Alcohol of choice (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Reaction Setup: To a clean, dry round-bottom flask, add 7-bromo-THIQ-1-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • DCC Addition: Add DCC (1.1 eq) to the cold solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Once complete, filter the reaction mixture through a pad of Celite or a fritted funnel to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ester.

Pillar 3: Data Interpretation & Characterization

Confirmation of successful derivatization relies on standard analytical techniques. The disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the acidic proton signal in the ¹H NMR spectrum are primary indicators of reaction completion.

Summary of Spectroscopic Data for Derivatives
Derivative TypeTechniqueCharacteristic Signal & Region
Amide IR SpectroscopyStrong C=O stretch: ~1630-1680 cm⁻¹[13][14]
¹H NMR SpectroscopyN-H proton (if present): Broad singlet, ~7.5-8.5 ppm.[14][15] Protons α to carbonyl: ~2.0-2.5 ppm.[14][15]
¹³C NMR SpectroscopyCarbonyl Carbon (C=O): ~160-180 ppm.[16]
Ester IR SpectroscopyStrong C=O stretch: ~1735-1750 cm⁻¹[13]
¹H NMR SpectroscopyProtons α to carbonyl: ~2.0-2.5 ppm.[14] Protons on alcohol moiety show characteristic shifts.
¹³C NMR SpectroscopyCarbonyl Carbon (C=O): ~160-180 ppm.[16]

Note: The exact chemical shifts and stretching frequencies will vary depending on the specific amine or alcohol used in the derivatization.

Visualization of Workflows

The following diagrams illustrate the generalized workflows for the described derivatization protocols.

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve THIQ-Acid (1.0 eq) in Anhydrous DMF/DCM B Add Amine (1.1 eq) A->B C Add HATU (1.2 eq) B->C D Add DIPEA (2.5 eq) C->D E Stir at RT (2-6 hours) D->E F Monitor by TLC/LC-MS E->F G Dilute & Wash (NaHCO3, H2O, Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Pure Amide Product

Caption: Generalized workflow for HATU-mediated amide coupling.

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine THIQ-Acid (1.0 eq), Alcohol (1.5 eq), DMAP (0.1 eq) in Anhydrous DCM B Cool to 0 °C A->B C Add DCC (1.1 eq) B->C D Stir at RT (3-12 hours) C->D E Monitor by TLC/LC-MS D->E F Filter DCU Byproduct E->F G Wash Filtrate (HCl, NaHCO3, Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Pure Ester Product

Caption: Generalized workflow for DCC/DMAP-mediated Steglich esterification.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AZoM.com.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.
  • Sannino, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • What is the best technique for amide purification? (2020). ResearchGate.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Creative Peptides.
  • Facile amide bond formation from carboxylic acids and isocyanates. (2011). PubMed.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Process for the purification of fatty acid amides. (n.d.). Google Patents.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses Procedure.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
  • Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal.
  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2020). ResearchGate.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-7 Arylation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the THIQ ring system is a key strategy for modulating pharmacological activity. The C-7 position, in particular, offers a valuable vector for introducing diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for the C-7 arylation of the THIQ nucleus.[1][2]

This guide provides a detailed examination and robust protocol for the Suzuki-Miyaura coupling of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This specific substrate presents unique challenges due to the presence of both a secondary amine and a carboxylic acid, functional groups that can potentially interfere with the catalytic cycle. We will dissect the critical parameters for a successful transformation, explain the rationale behind the choice of reagents, and provide a step-by-step protocol for researchers in drug discovery and chemical development.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R2_Complex R¹-Pd(II)Ln-R² Transmetal->PdII_R2_Complex Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

For the specific case of this compound, two key functional groups require careful consideration:

  • The Carboxylic Acid: Carboxylic acids can potentially undergo decarboxylation under the thermal conditions often required for Suzuki couplings.[5][6] While this is more common with certain heterocyclic carboxylic acids, choosing milder reaction conditions can mitigate this risk.

  • The Secondary Amine: The lone pair on the nitrogen of the THIQ ring can coordinate to the palladium center, potentially inhibiting catalytic activity. This makes the choice of ligand particularly important. Bulky, electron-rich phosphine ligands are often employed to create a sterically hindered and highly active catalyst that favors the desired cross-coupling pathway over amine coordination.[7]

Critical Parameters and Reagent Selection

The success of the Suzuki coupling hinges on the judicious selection of several key components. Here, we provide an analysis of each parameter with specific recommendations for the target substrate.

ParameterRecommendationRationale & Expertise-Based Insights
Palladium Pre-catalyst Pd(dppf)Cl₂ or Pd[P(tBu)₃]₂Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent, air-stable choice for a wide range of aryl bromides and is often effective in preventing catalyst deactivation.[7] Pd[P(tBu)₃]₂ is a highly active catalyst due to the bulky and electron-rich nature of the tri(tert-butyl)phosphine ligand. This is particularly useful for challenging substrates where oxidative addition can be slow.[1]
Ligand (If not using a pre-formed complex) SPhos or RuPhosBulky dialkylbiaryl phosphine ligands like SPhos or RuPhos are state-of-the-art for Suzuki couplings. They form highly active, monoligated Pd(0) species that are effective at low catalyst loadings and can overcome the challenges posed by coordinating groups like the secondary amine in the THIQ substrate.
Base K₂CO₃ or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reaction rates and higher yields, especially with less reactive coupling partners.[1] An aqueous solution of the base is typically used.
Solvent 1,4-Dioxane/H₂O or DME/H₂OA mixture of an organic solvent and water is standard. This system facilitates the dissolution of both the organic substrate and the inorganic base.[3][7] 1,4-Dioxane and Dimethoxyethane (DME) are high-boiling point ethers that are stable under the reaction conditions. The solvent should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic Acid or Arylboronic Acid Pinacol EsterA slight excess (1.2–1.5 equivalents) is recommended to drive the reaction to completion. Pinacol esters are often more stable and easier to purify than the corresponding boronic acids and can be used interchangeably in most protocols.
Temperature 80–100 °CThe reaction typically requires heating to facilitate the oxidative addition and reductive elimination steps.[7] The optimal temperature should be determined empirically, starting around 90 °C. Machine learning and automated systems are increasingly used to optimize such parameters efficiently.[9][10]

Detailed Experimental Protocol

This protocol is a robust starting point adapted from established methodologies for similar aryl bromide substrates.[1] Researchers should consider small-scale trials to optimize conditions for their specific arylboronic acid partner.

Materials:
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(dppf)Cl₂ (or other selected catalyst)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask: - Bromo-THIQ (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2.0 eq) B 2. Seal Flask, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents: - 1,4-Dioxane - Water B->C D 4. Heat to 90 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC or LC-MS) (4-16 hours) D->E F 6. Cool to Room Temp. Dilute with Water & EtOAc E->F Upon Completion G 7. Acidify Aqueous Layer to pH ~4-5 with HCl F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Column Chromatography or Recrystallization I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the starting bromo-THIQ.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 4-5 with 1M HCl. This protonates the product, which may aid in its extraction into the organic layer while leaving excess base behind. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 7-aryl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles.3. Increase temperature in 10 °C increments (e.g., to 100 °C).
Recovery of Starting Material 1. Ineffective base or catalyst system.2. Protodeboronation of boronic acid.1. Switch to a stronger base (Cs₂CO₃) or a more active catalyst system (e.g., Pd[P(tBu)₃]₂).2. Use a pinacol ester of the boronic acid; ensure the base is not excessively strong or the reaction time overly long.
Side Product Formation 1. Homo-coupling of boronic acid.2. Decarboxylation of starting material or product.1. Ensure a strictly oxygen-free environment. Lower the catalyst loading.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and modular route to novel 7-aryl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are valuable building blocks in pharmaceutical research. While the bifunctional nature of the substrate requires careful selection of the catalyst and base, the protocol described herein offers a validated starting point for synthesis. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and adapt this powerful transformation for the rapid generation of diverse chemical libraries.

References

  • Guan, J. T., Weng, Y., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. Available at: [Link]

  • Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura Coupling of (Hetero)aromatic Carboxylic Acids Using Iodine as the Terminal Oxidant. Chemical Communications. Available at: [Link]

  • Di Mauro, G., et al. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • de la Cruz, J. N., et al. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. ChemistrySelect. Available at: [Link]

  • ChemistryViews (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Bentley, J., et al. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. Available at: [Link]

  • Gere, D., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Christensen, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Garg, N. K., et al. (2018). The first general coupling of amides and esters at room temperature enabled by designer Pd–NHC catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Li, Z., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]

  • Leonori, D., et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Bułyszko, A., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palkó, M., et al. (2009). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Bułyszko, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Khan, I., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • ProtonGuru (2020). Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Bułyszko, A., et al. (2014). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Tetrahedron: Asymmetry. Available at: [Link]

  • Aslam, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. Available at: [Link]

  • NROChemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols: N-alkylation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] THIQ-based compounds exhibit a remarkable diversity of biological activities, including anticancer, antihypertensive, and neurotropic effects.[1][3] The secondary amine at the N-2 position of the THIQ core is a critical handle for chemical modification, allowing for the introduction of various substituents to modulate the molecule's pharmacological profile. N-alkylation, in particular, is a fundamental transformation that enables the exploration of structure-activity relationships (SAR), optimization of physicochemical properties like lipophilicity and basicity, and access to novel chemical space.[4]

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of a specific and valuable derivative: 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The presence of the bromine atom at the 7-position offers a site for further functionalization via cross-coupling reactions, while the carboxylic acid at the 1-position provides another point for derivatization, making this a versatile building block in drug discovery.

Mechanistic Considerations in N-Alkylation

The N-alkylation of a secondary amine, such as the one in our target THIQ, can be achieved through several synthetic strategies. The two most common and practical approaches are direct alkylation with alkyl halides and reductive amination.

Direct Alkylation via SN2 Reaction

This classic method involves the reaction of the secondary amine with an alkyl halide (e.g., bromide or iodide). The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[5][6] A base is typically required to neutralize the hydrohalic acid byproduct.

A significant challenge with this method is the potential for over-alkylation. The tertiary amine product can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.[5][7] This can often be mitigated by using an excess of the starting secondary amine.[4]

SN2_Mechanism THIQ_NH R2NH (THIQ) Transition_State [R2(H)N---R'---X]‡ THIQ_NH->Transition_State Nucleophilic Attack Alkyl_Halide R'-X (Alkyl Halide) Alkyl_Halide->Transition_State Product_Salt R2(H)N+R' X- Transition_State->Product_Salt Leaving Group Departure Final_Product R2NR' (N-alkylated THIQ) Product_Salt->Final_Product Deprotonation Base Base Base->Final_Product Byproduct Base-H+ X-

Caption: Generalized SN2 mechanism for direct N-alkylation.

Reductive Amination

Reductive amination is a powerful and often preferred method for N-alkylation as it inherently avoids the issue of over-alkylation.[4] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6]

Commonly used reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. STAB is particularly advantageous as it is less toxic and selective for the iminium ion over the starting carbonyl compound.[4]

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction THIQ_NH 7-Bromo-THIQ-1-COOH Iminium_Ion Iminium Ion Intermediate THIQ_NH->Iminium_Ion Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Iminium_Ion Final_Product N-Alkylated Product Iminium_Ion->Final_Product Hydride Transfer Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material, followed by the addition of potassium carbonate (2.0-3.0 eq).

  • Alkylating Agent Addition: Add the alkyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a method for N-alkylation using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1-1.5 eq) in anhydrous DCE.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCE or another suitable solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Comparison

The choice between direct alkylation and reductive amination often depends on the specific substrate and desired outcome. The following table provides a general comparison of these two methods.

ParameterDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (R'CHO) or Ketones (R'COR'')
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., STAB, NaBH₃CN)
Common Solvents ACN, DMFDCE, THF, MeOH
Primary Advantage Simple setup, readily available alkyl halidesAvoids over-alkylation, high yields
Primary Disadvantage Risk of over-alkylation to quaternary salts[5][7]Requires a suitable carbonyl compound
Typical Yields Moderate to goodGood to excellent

Characterization of N-Alkylated Products

Thorough characterization is essential to confirm the successful synthesis of the target N-alkylated this compound derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of successful N-alkylation. A downfield shift of the protons on the carbon adjacent to the nitrogen is also expected.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the chemical shifts of the carbons within the THIQ core, particularly those close to the nitrogen atom, will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the calculated values for the N-alkylated compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Concluding Remarks

The N-alkylation of this compound is a crucial transformation for generating diverse libraries of compounds for drug discovery and development. Both direct alkylation and reductive amination are viable and effective methods, with the choice depending on the specific alkyl group to be introduced and the potential for side reactions. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable derivatives. Careful execution of the experimental procedures, coupled with rigorous purification and characterization, will ensure the successful preparation of high-quality N-alkylated tetrahydroisoquinolines for further biological evaluation.

References

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Amine alkylation. (n.d.). Grokipedia. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020). National Institutes of Health. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Retrieved from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. Retrieved from [Link]

  • Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis of alkylated tetrahydroisoquinoline ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). National Institutes of Health. Retrieved from [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved from [Link]

  • This compound suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). PubMed. Retrieved from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols: The Utility of Competitive AMPA Receptor Antagonists in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists in neuropharmacology research. While the initial query focused on a specific, sparsely documented molecule, this guide centers on the well-established class of competitive AMPA receptor antagonists, many of which feature a core structure akin to tetrahydroisoquinoline, to offer a more robust and scientifically grounded resource.

Introduction: The Rationale for Targeting AMPA Receptors

Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is fundamental to a vast array of neurological processes.[1] The ionotropic glutamate receptors, particularly the AMPA receptors, are critical mediators of fast excitatory neurotransmission.[2] These receptors are ligand-gated ion channels that, upon binding glutamate, permit the influx of sodium and calcium ions, leading to depolarization of the postsynaptic membrane. This rapid signaling is essential for synaptic plasticity, learning, and memory.

However, the overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in a variety of neurological disorders.[1][3] Excessive glutamate release and subsequent hyperactivation of AMPA receptors can lead to uncontrolled neuronal firing, contributing to the initiation and propagation of seizures in epilepsy.[2][4][5][6][7] Furthermore, the sustained influx of calcium through AMPA receptors can trigger apoptotic and necrotic cell death pathways, implicating them in the neuronal damage observed in ischemic stroke and chronic neurodegenerative diseases.[3]

This central role in both normal and pathological brain function makes the AMPA receptor a compelling target for therapeutic intervention.[1][4] Competitive AMPA receptor antagonists, which bind to the glutamate binding site on the receptor and prevent its activation, have emerged as a promising class of neuroprotective and anticonvulsant agents.[1][8]

Mechanism of Action: Competitive Antagonism at the AMPA Receptor

Competitive AMPA receptor antagonists exert their effects by directly competing with endogenous glutamate for the agonist binding site on the AMPA receptor. This binding event stabilizes the receptor in a closed or non-conducting state, thereby preventing ion channel opening and subsequent neuronal depolarization.

Signaling Pathway: AMPA Receptor-Mediated Excitatory Postsynaptic Potential and its Inhibition

AMPA_Receptor_Signaling AMPA Receptor Signaling and Competitive Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Stabilizes in Closed State Ion_Channel_Open Ion Channel (Open) AMPA_R->Ion_Channel_Open Activates Depolarization Depolarization (EPSP) Ion_Channel_Open->Depolarization Na+ Influx Ca_Influx Ca2+ Influx Ion_Channel_Open->Ca_Influx Ca2+ Permeable Subtypes Excitatory\nPostsynaptic\nPotential Excitatory Postsynaptic Potential Depolarization->Excitatory\nPostsynaptic\nPotential Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Antagonist Competitive Antagonist Antagonist->AMPA_R Competitively Binds Patch_Clamp_Workflow Workflow for In Vitro Electrophysiological Assessment start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery (>1 hr) slice_prep->recovery recording Establish Whole-Cell Patch-Clamp Recording recovery->recording baseline Record Baseline eEPSCs recording->baseline drug_app Bath Apply Antagonist (Increasing Concentrations) baseline->drug_app washout Washout with Antagonist-Free aCSF drug_app->washout analysis Data Analysis: Determine IC50 washout->analysis end End analysis->end

Caption: A stepwise workflow for assessing the inhibitory effect of a competitive AMPA receptor antagonist on synaptic transmission.

In Vivo Protocol: Maximal Electroshock (MES) Induced Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Objective: To evaluate the ability of a competitive AMPA receptor antagonist to protect against generalized tonic-clonic seizures.

Materials:

  • A competitive AMPA receptor antagonist

  • Rodents (e.g., mice or rats)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Corneal electrodes

  • Electroshock device

Procedure:

  • Animal Preparation: Acclimate animals to the testing environment.

  • Drug Administration: Administer the competitive AMPA receptor antagonist or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At the time of predicted peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a tonic-clonic seizure.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension at each dose.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Data Presentation

Table 1: Comparative Efficacy of Representative Competitive AMPA Receptor Antagonists

CompoundTargetIn Vitro Potency (IC₅₀)In Vivo ModelIn Vivo Efficacy (ED₅₀)
NBQX AMPA/Kainate30 nMMES (mice)10 mg/kg (i.p.)
Talampanel AMPA300 nMMES (rats)5 mg/kg (p.o.)
Perampanel AMPA (non-competitive)58 nMaudiogenic seizures (mice)2 mg/kg (p.o.)

Note: The data presented are for illustrative purposes and are compiled from various literature sources. Actual values may vary depending on experimental conditions.

Conclusion

Competitive AMPA receptor antagonists represent a class of compounds with significant therapeutic potential for a range of neurological disorders characterized by excessive excitatory neurotransmission. The protocols and information provided herein offer a foundation for researchers to explore the neuropharmacological properties of these molecules and to advance our understanding of the role of AMPA receptors in health and disease.

References

  • Hanus, T. (2014). The AMPA receptor as a therapeutic target in epilepsy: preclinical and clinical evidence. Therapeutic Advances in Neurological Disorders, 7(5), 251-264. [Link]

  • Löscher, W. (2011). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Current Opinion in Pharmacology, 11(2), 148-155. [Link]

  • Roseti, C., & Avoli, M. (2018). The role of AMPA receptors and their antagonists in status epilepticus. Epilepsia, 59 Suppl 2, 60-64. [Link]

  • Williams, G. V. (2015). AMPA receptors in the development and treatment of epilepsy. UCL Discovery. [Link]

  • Huberfeld, G., & Varela, C. (2018). The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia. Epilepsia, 59(4), 844-854. [Link]

  • Catarzi, D., Colotta, V., & Varano, F. (2007). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 27(2), 239-277. [Link]

  • Szafarz, M., et al. (2020). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 25(22), 5348. [Link]

  • Nikam, S. S., & Kornberg, B. E. (2001). AMPA receptor antagonists. Annual Reports in Medicinal Chemistry, 36, 21-30. [Link]

  • Tarnawa, I., & Czuczwar, S. J. (2003). 2,3-benzodiazepine-type AMPA Receptor Antagonists and Their Neuroprotective Effects. Current Neuropharmacology, 1(2), 153-164. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Anticancer Agents from 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties, including potent antitumor activity.[1][2] This guide provides a detailed strategic framework and validated protocols for the synthesis of novel anticancer drug candidates starting from the highly versatile building block, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This starting material is strategically designed with two orthogonal synthetic handles: a bromine atom at the 7-position, ideal for transition-metal-catalyzed cross-coupling reactions, and a carboxylic acid at the 1-position, amenable to a wide range of modifications, most notably amide bond formation. By leveraging these reactive sites, researchers can efficiently generate large, structurally diverse libraries for anticancer screening. This document outlines detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and provides a conceptual framework for biological evaluation and structure-activity relationship (SAR) analysis.

The Strategic Value of the 7-Bromo-THIQ-1-Carboxylic Acid Scaffold

The selection of a starting material is a critical decision in any drug discovery campaign. This compound offers a distinct advantage due to its inherent, pre-functionalized structure that allows for controlled, stepwise diversification.

  • The THIQ Core: This heterocyclic motif is a cornerstone of many anticancer agents, known to interact with various biological targets, including tubulin polymerization, cell cycle kinases, and apoptosis pathways.[2][3] Its rigid, three-dimensional structure provides a robust framework for orienting pharmacophoric groups into the binding sites of target proteins.

  • C-7 Bromine Handle: The bromine atom on the aromatic ring is a powerful tool for introducing molecular complexity. It serves as an electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for aryl/heteroaryl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig amination (for aryl/alkyl amines). This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in optimizing target binding and pharmacokinetic properties.

  • C-1 Carboxylic Acid Handle: The carboxylic acid at the stereocenter C-1 provides a second, independent site for modification. It can be readily converted into a vast array of amides, esters, or reduced to the corresponding alcohol for further derivatization. Amide coupling, in particular, is a foundational reaction in medicinal chemistry, enabling the introduction of diverse R-groups that can modulate solubility, cell permeability, and hydrogen bonding interactions with the biological target. Several studies have developed derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4]

General Synthetic Strategies & Workflow

The dual functionality of the starting material permits a modular approach to library synthesis. The two primary vectors for diversification can be pursued sequentially, allowing for the creation of a matrix of novel compounds from a common intermediate. The general workflow is outlined below.

G cluster_0 Core Synthesis Logic cluster_1 Diversification Pathways A Starting Material: 7-Bromo-THIQ-1-COOH B Step 1: N-Protection (e.g., Boc Anhydride) A->B Protect Amine C Pathway A: C-7 Functionalization (e.g., Suzuki Coupling) B->C Introduce R1 D Pathway B: C-1 Functionalization (e.g., Amide Coupling) C->D Introduce R2 E Step 3: Deprotection (e.g., TFA) C->E Sequential Route 1 D->E Sequential Route 2 F Final Compound Library E->F Isolate Products

Caption: High-level workflow for diversifying the core scaffold.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard anhydrous techniques.

Protocol 1: N-Protection of the THIQ Nitrogen

Rationale: The secondary amine of the THIQ core is nucleophilic and can interfere with subsequent reactions, particularly palladium-catalyzed couplings. Protecting it as a tert-butyl carbamate (Boc) group masks its reactivity and can improve solubility in organic solvents. The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions.

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.1 M concentration).

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Once complete, acidify the mixture to pH ~3 with 1 M HCl (aq).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Protocol 2: C-7 Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds. It utilizes a palladium catalyst to couple the aryl bromide at the C-7 position with a wide variety of commercially available boronic acids or esters, enabling the introduction of diverse aromatic and heteroaromatic substituents (R¹). The choice of catalyst, ligand, and base is critical for achieving high yields.

Procedure:

  • To a reaction vessel, add the N-Boc-7-bromo-THIQ-1-carboxylic acid intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Seal the vessel and heat the reaction mixture to 80-90 °C for 6-12 hours, with stirring. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the C-7 functionalized product.

Protocol 3: C-1 Carboxylic Acid Diversification via Amide Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly efficient and clean conversion of the carboxylic acid to an amide by reacting it with a primary or secondary amine (R²-NH₂). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the ammonium salts formed.

Procedure:

  • Dissolve the C-7 functionalized N-Boc-THIQ-1-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF, 0.2 M).

  • Add the desired primary or secondary amine (1.2 eq).

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-8 hours. Monitor completion by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the fully diversified, N-Boc protected compound.

Protocol 4: Final Deprotection to Yield Target Compounds

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine of the THIQ core. This is cleanly achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves the carbamate bond to release CO₂ and isobutylene.

Procedure:

  • Dissolve the purified, N-Boc protected compound in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA) to the solution (20-30% v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the product as its TFA salt.

  • Filter the solid or purify via reverse-phase HPLC to obtain the final compound with high purity.

Sequential Synthesis Workflow & Data Presentation

The combination of these protocols allows for the systematic construction of a compound library.

G A Start: 7-Bromo-THIQ-1-COOH B Protocol 1: N-Boc Protection A->B C Intermediate 1: N-Boc-7-Bromo-THIQ-1-COOH B->C D Protocol 2: Suzuki Coupling (Add R1) C->D E Intermediate 2: N-Boc-7-R1-THIQ-1-COOH D->E F Protocol 3: Amide Coupling (Add R2) E->F G Intermediate 3: Fully Substituted (Protected) F->G H Protocol 4: N-Boc Deprotection G->H I Final Product: 7-R1-THIQ-1-CONHR2 H->I

Caption: Step-by-step workflow for sequential library synthesis.

Table 1: Representative Library of Synthesized Compounds

Compound IDR¹ (from Boronic Acid)R² (from Amine)Molecular Weight ( g/mol )Yield (%)Purity (HPLC)
EX-001 PhenylBenzyl358.4565>98%
EX-002 4-FluorophenylCyclopropyl354.4172>99%
EX-003 Pyridin-3-yl3-Methoxyphenyl390.4658>97%
EX-004 Thiophen-2-ylMorpholino386.5161>98%

Conceptual Protocol for Biological Evaluation

Rationale: To assess the anticancer potential of the synthesized library, an in vitro cytotoxicity assay is a standard first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxic or cytostatic effects. Several THIQ derivatives have shown activity against various cancer cell lines.[5][6]

Procedure (Conceptual):

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then dilute further in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
EX-001 15.225.818.4
EX-002 2.55.13.8
EX-003 8.912.39.5
EX-004 >50>50>50

Structure-Activity Relationship (SAR) Insights

The data generated from screening the compound library allows for the development of an initial SAR. Based on the hypothetical data in Table 2:

  • Influence of R¹: The introduction of a 4-fluorophenyl group at C-7 (EX-002 ) resulted in a significant increase in potency compared to the unsubstituted phenyl group (EX-001 ), suggesting that electron-withdrawing or halogen substituents in this position may be favorable for activity. The presence of a heteroaromatic pyridine ring (EX-003 ) retained moderate activity.

  • Influence of R²: The comparison between compounds highlights the importance of the amide substituent. The morpholino amide (EX-004 ) led to a complete loss of activity, indicating that specific steric and electronic properties are required in this region for target engagement. The small, rigid cyclopropyl group (EX-002 ) was well-tolerated and associated with high potency.

These initial findings can guide the design of a second-generation library to further probe the SAR and optimize for potency and selectivity.

Conclusion

The this compound scaffold is a superb starting point for the development of novel anticancer agents. The robust and modular synthetic protocols provided herein enable the efficient generation of diverse chemical libraries. By combining strategic synthesis with systematic biological evaluation, researchers can rapidly identify promising lead compounds and elucidate critical structure-activity relationships, accelerating the journey of drug discovery.

References

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

  • National Center for Biotechnology Information. (2021, October 25). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

  • Wiley Online Library. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Taylor & Francis Online. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2014, January 22). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • ResearchGate. (2021, January). Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. Request PDF. [Link]

  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2017, October 11). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021, September 15). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. [Link]

  • Royal Society of Chemistry. (2007). Synthetic studies on ecteinascidin 743: rapid access to the fully functionalized tetrahydroisoquinoline with a bridged 10-membered sulfur containing macrocycle. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2013, November 27). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PubMed Central. [Link]

  • ResearchGate. (2023, December). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019, July 15). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2014, October 21). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. PubMed Central. [Link]

Sources

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically successful drugs.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is ideal for precise interactions with biological targets. The incorporation of a carboxylic acid at the 1-position and a bromine atom at the 7-position, creating 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, further enhances its utility as a versatile building block for drug discovery. This application note provides a comprehensive overview of the synthesis, key applications, and structure-activity relationship (SAR) considerations for this valuable scaffold.

The carboxylic acid moiety offers a crucial anchor point for further chemical modifications, enabling the construction of diverse compound libraries. Meanwhile, the bromine atom serves as a strategic functional group. It can act as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. Furthermore, halogens like bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[2][3][4]

Synthetic Protocols: Building the Core Scaffold

The construction of the this compound scaffold is typically achieved through a modified Pictet-Spengler reaction.[5][6][7] This powerful reaction forms the tetrahydroisoquinoline ring system by condensing a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[5][6]

Key Synthetic Strategy: The Pictet-Spengler Reaction

The general mechanism involves the formation of a Schiff base intermediate from the reaction of a β-phenylethylamine with an aldehyde or ketone, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[5] For the synthesis of 1-carboxylic acid derivatives, glyoxylic acid is a common carbonyl partner.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established Pictet-Spengler methodologies.

Materials:

  • 4-Bromo-phenethylamine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-phenethylamine (1.0 eq) in a mixture of DCM and MeOH (10:1).

  • Addition of Reagents: Add glyoxylic acid monohydrate (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Cyclization: Cool the reaction mixture to 0°C and slowly add trifluoroacetic acid (3.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of MeOH and adding a solution of HCl in diethyl ether. The resulting precipitate is then collected by filtration.

Expected Data:

Parameter Expected Value
Appearance White to off-white solid
Purity (by HPLC) >95%
Molecular Weight 256.10 g/mol
Molecular Formula C₁₀H₁₀BrNO₂

Diagram: The Pictet-Spengler Reaction Workflow

pictet_spengler start Start: 4-Bromo-phenethylamine & Glyoxylic Acid reagents Solvent: DCM/MeOH Stir at RT start->reagents schiff_base Schiff Base Formation (Intermediate) reagents->schiff_base cyclization Add TFA (0°C to RT) Intramolecular Cyclization schiff_base->cyclization product Crude 7-Bromo-THIQ-1-COOH cyclization->product workup Aqueous Workup (NaHCO₃) product->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification final_product Pure 7-Bromo-THIQ-1-COOH purification->final_product

Caption: A generalized workflow for the synthesis of 7-Bromo-THIQ-1-COOH.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its utility stems from the ability to readily introduce diversity at multiple positions, allowing for the fine-tuning of pharmacological properties.

Enzyme Inhibitors

The carboxylic acid at the 1-position can mimic the substrate of various enzymes, such as proteases and polymerases, by forming key interactions with active site residues. The tetrahydroisoquinoline core provides a rigid framework to position other functional groups for optimal binding. The 7-bromo position can be functionalized to access deeper pockets within the enzyme's active site or to modulate physicochemical properties like solubility and metabolic stability. For example, derivatives of tetrahydroisoquinoline-3-carboxylic acid have been instrumental in developing antihypertensive drugs like Quinapril, which inhibit the angiotensin-converting enzyme (ACE).

Receptor Modulators

The scaffold can be elaborated to generate potent and selective ligands for various G-protein coupled receptors (GPCRs) and ion channels. For instance, tetrahydroisoquinoline derivatives have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[8] The ability to introduce diverse substituents via the bromo-group allows for the exploration of structure-activity relationships to achieve desired selectivity and potency.

Anti-infective Agents

The tetrahydroisoquinoline core is found in a number of natural and synthetic compounds with antimicrobial and antiviral activities.[1] The 7-bromo derivative provides a platform for the synthesis of novel anti-infective agents. For example, substituted tetrahydroisoquinolines have shown efficacy against Mycobacterium tuberculosis.[9]

Diagram: Drug Discovery Logic Flow

drug_discovery scaffold 7-Bromo-THIQ-1-COOH Scaffold derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig couplings) scaffold->derivatization library Diverse Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: A logical workflow from scaffold to drug candidate.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from the this compound scaffold relies heavily on understanding the structure-activity relationships.

  • The 1-Carboxylic Acid: This group is often crucial for binding to the target, typically through hydrogen bonding or ionic interactions. Esterification or amidation of this group can be used to create prodrugs with improved pharmacokinetic properties.

  • The 2-Nitrogen: The secondary amine in the tetrahydroisoquinoline ring can be functionalized with a variety of substituents. This position is often key for modulating potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • The 7-Bromo Position: As previously mentioned, this position is a key handle for introducing diversity. The nature of the substituent at this position can significantly impact binding affinity and selectivity. For example, introducing aromatic or heteroaromatic groups can lead to additional π-π stacking or hydrogen bonding interactions with the target protein. A study on PDE4 inhibitors showed that substituents on the phenyl ring of the tetrahydroisoquinoline core were important for activity.[10]

  • Stereochemistry: The carbon at the 1-position is a chiral center. The stereochemistry at this position is often critical for biological activity, with one enantiomer typically being significantly more potent than the other.[8] Therefore, stereoselective synthesis or chiral resolution is a critical step in the drug development process.

Conclusion

This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its robust synthesis, coupled with the strategic placement of key functional groups, provides a powerful platform for the design and development of novel therapeutics targeting a wide range of diseases. The ability to systematically explore the chemical space around this privileged core through established synthetic methodologies makes it an attractive starting point for drug discovery campaigns. Researchers and drug development professionals can leverage the principles and protocols outlined in this application note to accelerate their efforts in identifying the next generation of innovative medicines.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed.
  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Leading China Manufacturer.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspart
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This valuable building block is crucial in the development of various pharmacologically active agents. However, its synthesis is not without challenges, often leading to a range of side products that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers navigate these complexities, ensuring a higher success rate and product purity. As your dedicated application scientist, my goal is to explain the causality behind these issues and provide field-proven solutions.

Part 1: Understanding the Core Synthetic Pathways

The construction of the this compound scaffold is typically achieved via two primary routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. Each pathway presents a unique set of challenges and potential byproducts.

The Pictet-Spengler reaction is an acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring in a single synthetic operation.[1][2]

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[3][4] This intermediate must then be reduced (e.g., with NaBH₄) to afford the final tetrahydroisoquinoline product.[5]

Synthetic_Pathways cluster_PS Pictet-Spengler Pathway cluster_BN Bischler-Napieralski Pathway PS_Start 3-Bromo-β-phenylethylamine + Glyoxylic Acid PS_Reaction Acid-Catalyzed Condensation & Cyclization PS_Start->PS_Reaction PS_End Target Product PS_Reaction->PS_End BN_Start N-Acyl-3-bromo-β-phenylethylamide BN_Cyclization Dehydration/ Cyclization (e.g., POCl₃) BN_Start->BN_Cyclization BN_Intermediate 7-Bromo-3,4-dihydroisoquinoline Derivative BN_Cyclization->BN_Intermediate BN_Reduction Reduction (e.g., NaBH₄) BN_Intermediate->BN_Reduction BN_End Target Product BN_Reduction->BN_End

Caption: High-level overview of the two primary synthetic routes.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or has failed completely. What are the likely causes?

A1: This is the most common issue and typically stems from the electronic properties of the starting material. The bromine atom at the target 7-position (corresponding to the meta-position of the starting 3-bromo-phenethylamine derivative) is an electron-withdrawing group, which deactivates the aromatic ring towards the critical intramolecular electrophilic aromatic substitution step in both pathways.[6]

Troubleshooting Steps:

  • For Both Pathways:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are strictly anhydrous. Dehydrating agents used in the Bischler-Napieralski reaction (like POCl₃) and acid catalysts are readily consumed by moisture.[6]

  • For Pictet-Spengler:

    • Increase Catalyst Strength: For deactivated substrates, standard acidic conditions (e.g., HCl, TFA) may be insufficient. The use of superacid catalysts can effectively promote the cyclization of less activated starting materials.[7]

  • For Bischler-Napieralski:

    • Use Stronger Dehydrating Agents: If using POCl₃ alone fails, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more potent and can often overcome the energy barrier for cyclization onto a deactivated ring.[6]

    • Increase Temperature: Switching to a higher-boiling solvent (e.g., from toluene to xylene) can provide the necessary thermal energy to drive the reaction to completion.

Troubleshooting_Low_Yield Start Low / No Yield Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Fix_Moisture Dry all reagents, solvents, & glassware. Check_Moisture->Fix_Moisture No Choose_Pathway Which synthetic pathway used? Check_Moisture->Choose_Pathway Yes Fix_Moisture->Check_Moisture PS_Solution Use stronger acid catalyst (e.g., superacid). Choose_Pathway->PS_Solution Pictet-Spengler BN_Solution Use P₂O₅/POCl₃ mixture and/or higher temperature. Choose_Pathway->BN_Solution Bischler-Napieralski Success Improved Yield PS_Solution->Success BN_Solution->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2 (Bischler-Napieralski): My analysis shows a significant byproduct corresponding to the loss of my amide group and formation of a double bond. What is this?

A2: You are observing a classic side reaction of the Bischler-Napieralski cyclization: a retro-Ritter reaction . This occurs via the key nitrilium salt intermediate, which instead of being attacked by the aromatic ring, fragments to form a stable styrene derivative and a nitrile.[3] This side reaction is particularly favored at the elevated temperatures often required for deactivated substrates.

Mitigation Strategy:

  • Milder Reagents: Consider alternative, milder cyclizing agents that may not require such high temperatures.

  • Solvent Choice: One proposed solution is to use the corresponding nitrile as the solvent, which can shift the equilibrium of the retro-Ritter reaction back towards the desired nitrilium intermediate, although this can be cost-prohibitive.[3]

Retro_Ritter_Side_Reaction Amide N-Acyl-β-arylethylamide Nitrilium Nitrilium Salt Intermediate Electrophilic Center Amide->Nitrilium Dehydration Desired_Path {Desired Pathway | Intramolecular Attack} Nitrilium->Desired_Path Side_Path {Side Reaction | Retro-Ritter Fragmentation} Nitrilium->Side_Path High Temp. Product Dihydroisoquinoline Desired_Path->Product Side_Product Styrene Derivative + R-C≡N Side_Path->Side_Product

Caption: The competing pathways of the key nitrilium intermediate.

Q3 (Bischler-Napieralski): I've isolated an isomer where the bromine and other substituents are not in the expected positions. How did this happen?

A3: This is likely a result of regioisomer formation , a known complication when using phosphorus pentoxide (P₂O₅) as the dehydrating agent. The cyclization can proceed via an electrophilic attack on the ipso-carbon (the carbon atom bearing the ethylamide chain), leading to a spiro intermediate. This intermediate can then rearrange, migrating the ethylamide group to an adjacent carbon and resulting in an unexpected substitution pattern on the aromatic ring.[4][8]

Mitigation Strategy:

  • Avoid P₂O₅: If you are observing this issue, switch to phosphoryl chloride (POCl₃) as the sole dehydrating agent. While less reactive, POCl₃ generally favors direct cyclization and is less prone to inducing rearrangement.[8]

Q4: My final product from the Bischler-Napieralski route is contaminated with the 3,4-dihydroisoquinoline intermediate. What went wrong?

A4: This is a straightforward case of incomplete reduction . The conversion of the 3,4-dihydroisoquinoline imine to the tetrahydroisoquinoline amine requires a reducing agent, typically sodium borohydride (NaBH₄).[5]

Troubleshooting Steps:

  • Increase Reducing Agent: Add a greater molar excess of NaBH₄ (e.g., increase from 1.5 eq. to 2.5 eq.) to ensure all of the intermediate is consumed.

  • Extend Reaction Time: Allow the reduction to stir for a longer period before quenching the reaction.

  • Optimize Solvent/Temperature: Ensure the reduction is performed in a suitable solvent (like methanol or ethanol) and at an appropriate temperature (often 0 °C to room temperature) to maximize the reactivity of the borohydride.

Part 3: Data Summary of Common Side Products

Side Product / Issue Associated Pathway Mechanistic Cause Recommended Solution(s)
Low / No Yield BothDeactivation of aromatic ring by bromine substituent.[6]Use stronger catalysts/reagents (superacid, P₂O₅/POCl₃); ensure strict anhydrous conditions.[6][7]
Styrene Derivative Bischler-NapieralskiRetro-Ritter fragmentation of the nitrilium intermediate at high temperatures.[3]Use milder reaction conditions; avoid excessive heat.
Regioisomer Bischler-NapieralskiP₂O₅-induced cyclization at the ipso-carbon followed by rearrangement.[4][8]Use POCl₃ as the sole dehydrating agent.
Dihydroisoquinoline Impurity Bischler-NapieralskiIncomplete reduction of the intermediate imine.[5]Increase molar excess of reducing agent (NaBH₄); extend reaction time.
Dihydroisoquinolinone Pictet-SpenglerReaction of the product with a second molecule of the aldehyde starting material.[9]Use precise 1:1 stoichiometry of reactants; control pH during workup.

Part 4: Protocol for Minimizing Side Products (Pictet-Spengler Example)

This protocol is designed to favor the formation of the desired product by addressing the key challenge of the deactivated aromatic ring.

Objective: Synthesize this compound via a robust Pictet-Spengler reaction.

Methodology:

  • Reagent Preparation (Anhydrous Focus):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-(3-bromophenyl)ethan-1-amine in anhydrous trifluoroacetic acid (TFA), used as both the solvent and the strong acid catalyst.

    • Causality Note: Using a strong acid like TFA directly as the solvent provides a highly acidic medium necessary to protonate the imine intermediate sufficiently, increasing its electrophilicity to overcome the deactivating effect of the bromine.[7][10]

  • Reaction Setup:

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flame-dried flask, prepare a solution of 1.05 equivalents of glyoxylic acid monohydrate in a minimal amount of anhydrous TFA.

    • Causality Note: Using a slight excess of the carbonyl component ensures full consumption of the more valuable amine, but a large excess is avoided to minimize potential side reactions like dimerization.[9]

  • Reaction Execution:

    • Add the glyoxylic acid solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Causality Note: The slow addition and controlled temperature help manage any exotherm and allow for the controlled formation of the Schiff base/iminium ion intermediate before the cyclization step.[6]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH ~8-9 with a saturated sodium bicarbonate solution or cold aqueous ammonia.

    • Causality Note: A careful, cold aqueous workup neutralizes the strong acid and precipitates the product while minimizing potential degradation.

  • Purification:

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system to remove any unreacted starting material or minor byproducts.[8]

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 2021. MDPI. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 2021. ACS Publications. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Name Reactions in Heterocyclic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 7-Bromo-THIQ-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-bromo-THIQ-1-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. As a key structural motif in medicinal chemistry, optimizing its synthesis is paramount for achieving high purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: The Core Reaction - Understanding the Pictet-Spengler Synthesis

The synthesis of the 7-bromo-THIQ-1-carboxylic acid core is most effectively achieved through the Pictet-Spengler reaction . This powerful transformation involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1][2] In this specific case, the reaction proceeds between 2-(4-bromophenyl)ethan-1-amine and glyoxylic acid.

The reaction mechanism initiates with the formation of a Schiff base (an imine), which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[2][3] This ion is the critical intermediate that undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_key Key Steps Reactants 2-(4-bromophenyl)ethan-1-amine + Glyoxylic Acid Imine Schiff Base (Imine) Intermediate Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophilic) Imine->Iminium Protonation (H⁺ Catalyst) Cyclized Cyclized Intermediate (Spirocyclic Cation) Iminium->Cyclized Intramolecular Electrophilic Attack Product 7-Bromo-THIQ-1-carboxylic Acid Cyclized->Product Rearomatization (-H⁺)

Caption: The acid-catalyzed Pictet-Spengler reaction mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is the most common challenge and typically stems from suboptimal reaction conditions that fail to efficiently generate the key iminium ion intermediate or that promote side reactions. The three most critical parameters to investigate are the acid catalyst, solvent, and temperature.

Causality: The choice of acid and its concentration directly impact the rate of iminium ion formation.[2] For electron-deficient aromatic rings (due to the bromine atom), stronger acids or higher temperatures may be required to drive the cyclization.[2] However, overly harsh conditions can lead to product degradation or side-product formation. The solvent influences the solubility of reactants and intermediates and can affect the stability of the charged iminium ion.

Optimization Strategy: A systematic approach is recommended. Vary one parameter at a time while keeping others constant.

ParameterCondition A (Mild)Condition B (Moderate)Condition C (Forcing)Expected Outcome & Rationale
Acid Catalyst Acetic Acid (AcOH)Trifluoroacetic Acid (TFA)HCl (in Dioxane)TFA and HCl are stronger acids than AcOH and are more effective at protonating the imine to the required iminium ion, which is often necessary for deactivated aromatic systems.[4]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)TolueneHigher boiling point solvents like DCE and Toluene allow for increased reaction temperatures, which can overcome the activation energy barrier for the cyclization step.[5]
Temperature Room Temperature50 °CReflux (80-110 °C)Increasing temperature directly increases the reaction rate. Monitor carefully, as high temperatures can also increase the rate of decomposition.

Recommendation: Start with moderate conditions (e.g., TFA in DCE at 50°C) and adjust based on reaction monitoring (see Q3).

Q2: My final product is impure, with several unidentified side products. What are the likely side reactions and how can I minimize them?

A2: Impurity formation is often linked to overly harsh conditions or the presence of water. The primary electrophile is the iminium ion, but under forcing conditions, it can participate in undesired pathways.

Likely Side Reactions:

  • Polymerization: The iminium ion can potentially react with another molecule of the starting amine if the intramolecular cyclization is slow.

  • Degradation: At high temperatures and in the presence of strong acid, the starting materials or the product itself may degrade.

  • Incomplete Reaction: Unreacted starting materials will persist if conditions are too mild.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the iminium ion back to the starting materials and can interfere with certain acid catalysts. Use oven-dried glassware and anhydrous solvents.

  • Lower the Temperature: If you are getting a complex mixture at reflux, reduce the temperature. The desired Pictet-Spengler cyclization often has a lower activation energy than degradation pathways.

  • Control Stoichiometry: Use glyoxylic acid in slight excess (1.1 to 1.2 equivalents) to ensure full conversion of the amine, but avoid a large excess which can lead to side reactions.

  • Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine and the formation of the product. Stop the reaction once the starting material is consumed to prevent further degradation.

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Analyze Crude Mixture: Unreacted Starting Material? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete Yes Side_Products Complex Mixture / Side Products Check_SM->Side_Products No Increase_Severity Increase Reaction Severity Incomplete->Increase_Severity Option_Temp 1. Increase Temperature Increase_Severity->Option_Temp Option_Acid 2. Use Stronger Acid (e.g., TFA) Increase_Severity->Option_Acid Option_Time 3. Increase Reaction Time Increase_Severity->Option_Time Re_evaluate Re-evaluate Yield Option_Temp->Re_evaluate Option_Acid->Re_evaluate Option_Time->Re_evaluate Decrease_Severity Decrease Reaction Severity Side_Products->Decrease_Severity Option_Temp_Low 1. Decrease Temperature Decrease_Severity->Option_Temp_Low Option_Anhydrous 2. Ensure Anhydrous Conditions Decrease_Severity->Option_Anhydrous Option_Monitor 3. Monitor Closely & Stop at Completion Decrease_Severity->Option_Monitor Option_Temp_Low->Re_evaluate Option_Anhydrous->Re_evaluate Option_Monitor->Re_evaluate

Caption: Troubleshooting decision tree for low reaction yield.

Q3: The purification of the final product is challenging. What is the recommended purification strategy?

A3: 7-Bromo-THIQ-1-carboxylic acid is an amino acid, meaning it is amphoteric and can be zwitterionic. This property can make it tricky to handle but is also key to its purification.

Recommended Purification Protocol:

  • Initial Workup (Acid-Base Extraction):

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid (if volatile, like TFA).

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral organic impurities behind.

    • Separate the aqueous layer. Wash it once with ethyl acetate to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer to pH ~4-5 with 1M HCl. The product will precipitate out as it is least soluble near its isoelectric point.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Chromatography (If Needed): If the product is still impure after precipitation, flash column chromatography on silica gel can be effective.

    • Eluent System: A gradient of methanol (containing 0.5-1% acetic acid) in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH in DCM). The small amount of acid in the eluent helps to suppress the ionization of the carboxylic acid on the silica, leading to better peak shape.

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) can be employed as a final step.

Section 3: Experimental Protocols for Optimization

These protocols provide a validated starting point for your experiments.

Protocol 3.1: Baseline Synthesis
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)ethan-1-amine (1.0 eq).

  • Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add glyoxylic acid monohydrate (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50°C.

  • Stir for 4-16 hours, monitoring by TLC (e.g., 10% MeOH/DCM with 0.5% AcOH).

  • Upon completion, cool the reaction and proceed with the purification as described in Q3.

Protocol 3.2: Catalyst and Temperature Screening
  • Set up three parallel reactions in sealed vials, each with 100 mg of 2-(4-bromophenyl)ethan-1-amine and 1.1 eq of glyoxylic acid.

  • Vial 1 (Mild): Add DCM as solvent and 3.0 eq of acetic acid. Stir at room temperature.

  • Vial 2 (Moderate): Add DCE as solvent and 2.0 eq of TFA. Stir at 50°C.

  • Vial 3 (Forcing): Add Toluene as solvent and 2.0 eq of p-toluenesulfonic acid (TsOH). Stir at 90°C.

  • After a set time (e.g., 8 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion percentage and relative purity. This data will guide the selection of the optimal conditions for a larger scale reaction.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is the Pictet-Spengler reaction the preferred method for this synthesis?

    • A: It is one of the most direct and efficient methods for constructing tetrahydroisoquinoline and related heterocyclic frameworks.[1][6] Its atom economy and operational simplicity make it a superior choice compared to multi-step linear syntheses.

  • Q: Can I use a different carbonyl source instead of glyoxylic acid?

    • A: Yes, the Pictet-Spengler reaction is versatile and works with a variety of aldehydes and ketones.[2] However, to obtain the 1-carboxylic acid functionality directly, glyoxylic acid (or a protected equivalent) is the required reactant.

  • Q: What are the expected spectral characteristics for 7-bromo-THIQ-1-carboxylic acid?

    • A:

      • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on the brominated ring, a singlet or doublet for the proton at the C1 position, and multiplets for the CH₂ groups of the tetrahydroisoquinoline core. The NH and COOH protons may be broad or exchangeable.

      • Mass Spec (ESI+): The molecule should show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

References

  • Google. (2026). Current time in Pasuruan, ID.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (n.d.). Optimization of the asymmetric Pictet-Spengler reaction cascade.
  • National Center for Biotechnology Information. (n.d.).
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • American Chemical Society. (n.d.). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Bromo-1-tetralone.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • RTI International. (n.d.). An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3- carboxylic acid.

Sources

Technical Support Center: A Researcher's Guide to Improving the Yield of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, primarily focusing on the Pictet-Spengler reaction, a common and effective method for constructing the tetrahydroisoquinoline core.

Q1: My Pictet-Spengler reaction for the synthesis of this compound is resulting in a low yield. What are the likely causes and how can I address them?

A1: Low yields in the Pictet-Spengler synthesis of this specific compound are often attributed to the electron-withdrawing nature of the bromine substituent on the aromatic ring. This deactivation of the ring makes the key intramolecular electrophilic aromatic substitution step more challenging.[1][2] Here’s a breakdown of potential causes and actionable solutions:

Troubleshooting & Optimization:

Potential Cause Explanation Recommended Solution
Deactivated Aromatic Ring The bromine atom at the 7-position withdraws electron density from the benzene ring, making it less nucleophilic and slowing down the cyclization step.[2]Increase Acid Catalyst Strength and Concentration: Instead of standard protic acids like HCl, consider using stronger acids such as trifluoroacetic acid (TFA) or even superacids under carefully controlled conditions.[2] Harsher conditions with refluxing strong acids are often necessary for less nucleophilic aromatic rings.[2]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures to overcome the activation energy barrier for the cyclization of the deactivated ring.Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Refluxing conditions are commonly employed for these types of substrates.[2][3]
Imine Formation Equilibrium The initial condensation between the β-arylethylamine and the aldehyde (or keto acid) to form the iminium ion intermediate is a reversible reaction.[2]Use of a Dehydrating Agent: The addition of a dehydrating agent can help drive the equilibrium towards the iminium ion formation. Anhydrous conditions are crucial.
Steric Hindrance While less of a concern with glyoxylic acid, bulky starting materials could potentially hinder the reaction.Consider Alternative Starting Materials: If applicable to your overall synthetic strategy, less sterically hindered derivatives could be explored.

Experimental Workflow: Pictet-Spengler Reaction

Pictet-Spengler Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve 3-Bromophenethylamine in an appropriate anhydrous solvent. Add_Aldehyde Add glyoxylic acid (or its hydrate). Start->Add_Aldehyde Add_Catalyst Slowly add a strong acid catalyst (e.g., TFA). Add_Aldehyde->Add_Catalyst Heat Heat the reaction mixture to reflux. Add_Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool and quench the reaction (e.g., with a base). Monitor->Quench Extract Extract the product into an organic solvent. Quench->Extract Purify Purify by recrystallization or column chromatography. Extract->Purify

Caption: A typical workflow for the Pictet-Spengler synthesis.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue, especially with more challenging substrates. Here are some potential side reactions and strategies to mitigate them:

  • N-Acylation: If using a carboxylic acid as the carbonyl source, acylation of the starting amine can compete with imine formation.

    • Solution: Consider using an aldehyde or a protected form of the carboxylic acid. The use of glyoxylic acid is common for introducing the C1-carboxylic acid functionality.

  • Oxidation of the Product: Tetrahydroisoquinolines can be susceptible to oxidation to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially at elevated temperatures and in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Upon completion, work up the reaction promptly to isolate the desired product.

  • Polymerization/Decomposition: Harsher acidic conditions and high temperatures can lead to the decomposition of starting materials or products.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

Q3: What is a plausible synthetic route for this compound, and what are the critical control points at each step?

Proposed Synthetic Pathway:

Synthetic_Pathway Start 3-Bromobenzyl Cyanide Step1 Reduction Start->Step1 e.g., H₂, Raney Ni Intermediate1 3-Bromophenethylamine Step1->Intermediate1 Step2 Amidation/Protection Intermediate1->Step2 e.g., Acyl chloride, Chloroformate Intermediate2 N-Protected-3-bromophenethylamine Step2->Intermediate2 Step3 Pictet-Spengler Cyclization Intermediate2->Step3 Glyoxylic acid, Strong acid Intermediate3 N-Protected-7-Bromo-THIQ-1-carboxylic acid Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Acid/Base hydrolysis Final_Product This compound Step4->Final_Product

Caption: A plausible four-step synthesis of the target molecule.

Critical Control Points:

  • Step 1: Reduction: The reduction of the nitrile to the primary amine is a critical step.

    • Troubleshooting: Incomplete reduction can be addressed by increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active.

  • Step 2: Amidation/Protection: Protection of the amine is often necessary for the subsequent cyclization.

    • Troubleshooting: Incomplete reaction can be addressed by ensuring the stoichiometry of the acylating agent and base (if used) is correct. Anhydrous conditions are important.

  • Step 3: Pictet-Spengler Cyclization: This is often the most challenging step and the primary determinant of the overall yield.

    • Troubleshooting: As discussed in Q1, the key is to use sufficiently strong acidic conditions and optimize the temperature to drive the cyclization of the deactivated aromatic ring.

  • Step 4: Deprotection: The final deprotection step should be chosen based on the protecting group used.

    • Troubleshooting: Incomplete deprotection may require harsher conditions or a different deprotection strategy. Ensure the conditions are not so harsh that they lead to decomposition of the final product.

Q4: What are the best practices for the purification of this compound?

A4: The purification of the final product is crucial for obtaining a high-purity compound.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be used.

    • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to the mobile phase to keep the carboxylic acid protonated and improve peak shape.

  • Acid-Base Extraction: An initial work-up involving acid-base extraction can be very effective in removing non-acidic and non-basic impurities. The carboxylic acid product can be extracted into a basic aqueous solution and then precipitated by acidification.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The unique challenge in purifying this molecule lies in its amphoteric nature . It possesses both a basic secondary amine (pKa estimated ~9-10) and an acidic carboxylic acid (pKa estimated ~2-3). This dual functionality means the compound can exist as a cation, an anion, or a neutral zwitterion, dramatically influencing its solubility and chromatographic behavior based on pH.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of this compound?

A1: Impurities are almost always a direct consequence of the synthetic route employed. The two most common pathways to the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2][3]

  • If using a Pictet-Spengler type synthesis: Expect unreacted starting materials like the corresponding β-phenethylamine derivative and the aldehyde/glyoxylic acid. You may also find incompletely cyclized intermediates, such as the Schiff base.[2][4][5]

  • If using a Bischler-Napieralski reaction followed by reduction and hydrolysis: Potential impurities include the unreduced 3,4-dihydroisoquinoline intermediate, starting N-acyl phenethylamine, and byproducts from the cyclization step, such as styrenes formed via a retro-Ritter reaction.[6][7] If the final step is hydrolysis of an ester, incomplete hydrolysis will leave the corresponding ester as a major impurity.[8]

  • General Impurities: Regardless of the route, residual solvents, catalysts, and reagents from the workup are always a possibility.

Q2: My compound is streaking badly on my silica gel TLC plate. How can I get clean spots?

A2: This is a classic issue for amphoteric and strongly polar compounds on standard silica gel. The streaking is caused by strong interactions between your compound and the acidic silanol groups on the silica surface. The basic amine binds, while the carboxylic acid competes for binding sites, resulting in a smear rather than a compact spot.

To resolve this, you must modify your mobile phase. Add a small percentage of a polar modifier to saturate the active sites on the silica:

  • For the basic character: Add 0.5-2% triethylamine (NEt₃) or ammonia to the eluent.

  • For the acidic character: Add 0.5-2% acetic acid (AcOH) or formic acid to the eluent.

Often, a combination of a polar solvent (like MeOH in DCM) with an acidic or basic additive gives the best results.

Q3: Why does my product seem insoluble in almost every common organic solvent?

A3: This poor solubility is characteristic of its zwitterionic form, which is dominant around neutral pH. In this state, the molecule has both a positive and negative charge, forming a highly polar salt-like structure. This internal salt has a high lattice energy, making it difficult for typical organic solvents like ethyl acetate, DCM, or hexanes to solvate it effectively. You will find much greater solubility in highly polar protic solvents like water (at acidic or basic pH), methanol, or DMSO.

Troubleshooting Guide: Common Purification Problems

This guide addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low or No Precipitation During pH Adjustment/Aqueous Workup
  • Symptom: You've completed your reaction and are attempting to isolate the product by adjusting the pH of an aqueous solution, but little to no solid is crashing out.

  • Root Cause Analysis: The core principle for isolating this compound from water is precipitation at its isoelectric point (pI) . The pI is the pH at which the molecule has a net-zero charge (the zwitterionic form is maximized), and its solubility in water is at a minimum. If you overshoot or undershoot the pI, the compound will remain in solution as a soluble salt (cationic at low pH, anionic at high pH). The estimated pI for this molecule is between 5 and 7.

  • Solution:

    • Start from a clear solution: Ensure your compound is fully dissolved by making the solution distinctly acidic (pH < 2 with HCl) or basic (pH > 11 with NaOH).

    • Slow, controlled addition: Add your acid or base dropwise with vigorous stirring.

    • Monitor the pH closely: Use a calibrated pH meter. Watch for the onset of precipitation.

    • Find the sweet spot: Continue adding acid/base until you find the pH that gives the maximum amount of precipitate. Do not just adjust to pH 7 and stop; you must empirically determine the point of minimum solubility.

    • Allow time for crystallization: Once at the optimal pH, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.

Problem 2: Product "Oils Out" or Forms a Gummy Precipitate During Recrystallization
  • Symptom: When attempting to recrystallize the crude product, it separates as a liquid or sticky solid instead of forming clean crystals.

  • Root Cause Analysis: This typically happens for one of three reasons:

    • High impurity load: The presence of significant impurities disrupts the crystal lattice formation.

    • Wrong solvent system: The solvent may be too good, preventing the compound from coming out of solution upon cooling, or too poor, causing it to crash out amorphously.

    • Cooling too rapidly: Rapid cooling does not give the molecules enough time to orient themselves into an ordered crystal lattice.

  • Solution Workflow:

G start Crude Product 'Oils Out' check_purity Analysis: Check purity of crude (TLC, NMR, or LC-MS). start->check_purity pre_purify Action: Perform an acid-base workup to remove gross impurities. solvent_screen Action: Re-screen for a suitable recrystallization solvent system. slow_cool Action: Ensure slow cooling. Allow flask to cool to RT, then move to 4°C, then 0°C. solvent_screen->slow_cool is_impure Result: High Impurity Load check_purity->is_impure >10% impurities is_pure Result: Relatively Pure check_purity->is_pure <10% impurities is_impure->pre_purify is_pure->solvent_screen

Caption: Troubleshooting workflow for recrystallization failure.

  • Recommended Solvent Systems to Screen:

    • Methanol/Water

    • Ethanol/Water

    • Dioxane/Water

    • Aqueous Acetic Acid

Problem 3: Poor Separation and Recovery from Silica Gel Chromatography
  • Symptom: Despite using a modified mobile phase, the compound either doesn't elute from the column or gives very broad fractions with low purity and poor mass balance.

  • Root Cause Analysis: The zwitterionic character makes standard silica gel chromatography exceptionally challenging. Even with mobile phase modifiers, irreversible binding can occur.

  • Solutions:

    • Avoid Silica if Possible: Prioritize purification by isoelectric point precipitation and recrystallization. These methods are often more effective and scalable for this class of compounds.

    • Use Reverse-Phase Chromatography: If chromatography is necessary, C18-functionalized silica (reverse-phase) is a superior choice. The separation occurs in polar solvents where the compound is soluble.

      • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol with a modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is a standard starting point. The acid ensures the amine is protonated and the carboxyl is neutral, leading to consistent retention behavior.

    • Consider Ion-Exchange Chromatography: For large-scale purification, ion-exchange resins can be highly effective. You can use a cation exchange resin to bind the protonated amine or an anion exchange resin to bind the deprotonated carboxylate, washing away neutral impurities before eluting with a salt gradient or pH change.

Key Purification Protocols

Protocol 1: Purification by Isoelectric Point (pI) Precipitation

This is the most robust method for removing non-ionizable (neutral) impurities and achieving a significant purity upgrade.

G cluster_0 Acidic Dissolution cluster_1 Precipitation & Isolation A1 1. Dissolve crude product in 1M NaOH (aq). A2 2. Filter off any insoluble (basic/neutral) impurities. A3 3. Wash aqueous layer with DCM or EtOAc to extract neutral impurities. B1 4. Cool aqueous layer in ice bath. A3->B1 B2 5. Slowly add 1M HCl (aq) with vigorous stirring until max precipitation occurs (pH ~5-7). B3 6. Stir cold for 1 hr. B4 7. Isolate solid by vacuum filtration. Wash with cold water, then ether. B5 8. Dry under vacuum.

Caption: Workflow for purification via isoelectric point precipitation.

Step-by-Step Methodology:

  • Take the crude solid and dissolve it in a minimal amount of 1M NaOH (aq) to form the soluble sodium carboxylate salt.

  • If any solids remain (these would be base-insoluble impurities), filter them off.

  • Transfer the basic aqueous solution to a separatory funnel and wash two to three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This removes any neutral organic impurities.

  • Discard the organic layers. Place the clean aqueous layer in a flask and cool it in an ice bath with vigorous stirring.

  • Slowly add 1M HCl (aq) dropwise. Monitor the pH with a meter. You will see the solution become cloudy as the product begins to precipitate.

  • Continue adding acid until the maximum amount of precipitate has formed. This is typically between pH 5 and 7.

  • Once at the optimal pH, allow the slurry to stir in the ice bath for at least one hour to ensure complete precipitation.

  • Collect the purified solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then a non-polar solvent like diethyl ether or hexanes (to help dry the solid).

  • Dry the product under high vacuum to constant weight.

  • Self-Validation: Check the purity of the dried solid by NMR, LC-MS, or TLC. The mother liquor can also be analyzed to quantify any loss of product.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol should be used after the pI precipitation or if the crude material is already relatively clean.

  • Place the solid to be recrystallized in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to achieve complete dissolution.

  • While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Data Summary Table
PropertyValue / ObservationImplication for Purification
Molecular State Amphoteric / ZwitterionicSolubility is highly pH-dependent. Key for acid-base extraction.
Estimated pKa (Amine) ~9-10Soluble in aqueous acid (pH < 7).
Estimated pKa (Acid) ~2-3Soluble in aqueous base (pH > 5).
Estimated pI ~5-7Point of minimum aqueous solubility; optimal for precipitation.
Solubility (Neutral pH) Insoluble in water and most organic solvents.[9][10]Recrystallization requires polar protic or mixed solvent systems.
TLC Behavior (Silica) Severe streakingRequires mobile phase modifiers (e.g., AcOH, NEt₃).

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal . (n.d.). Organic-Chemistry.org. Retrieved January 20, 2026, from [Link]

  • Bischler–Napieralski reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pictet–Spengler reaction - Grokipedia . (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • Bischler–Napieralski reaction - Grokipedia . (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • Pictet-Spengler reaction - chemeurope.com . (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.). Google Patents.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv . (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for Halogenated Phenylethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Pictet-Spengler reaction with halogenated phenylethylamine substrates. This resource is tailored for researchers, medicinal chemists, and process development scientists who are leveraging this powerful cyclization to construct halogenated tetrahydroisoquinoline scaffolds—key intermediates in contemporary drug discovery.

The presence of a halogen on the phenylethylamine ring, while often crucial for modulating pharmacological activity, introduces a significant electronic challenge to the classical Pictet-Spengler cyclization. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific hurdles you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide immediate, actionable solutions to common problems encountered during the synthesis of halogenated tetrahydroisoquinolines via the Pictet-Spengler reaction.

Issue 1: Low or No Conversion to Product

Q1: My Pictet-Spengler reaction with 4-chlorophenylethylamine and paraformaldehyde is showing little to no product formation under standard conditions (e.g., HCl in a protic solvent). What is the underlying issue and how can I drive the reaction to completion?

A1: This is a classic challenge rooted in the electronic nature of your substrate. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[1][2] Halogens, being electron-withdrawing groups (EWGs), deactivate the phenyl ring, making the crucial C-C bond-forming step significantly more difficult compared to reactions with electron-rich substrates.[3]

Here is a systematic approach to overcoming this hurdle:

  • Increase Acid Strength and Concentration: Standard Brønsted acids like hydrochloric acid may not be sufficient to promote the cyclization of a deactivated ring. Harsher conditions are often necessary.[1] A move to stronger acids or superacidic media can dramatically increase the electrophilicity of the iminium ion intermediate, forcing the reaction forward.

    • Troubleshooting Protocol:

      • Switch to Trifluoroacetic Acid (TFA): TFA is a stronger acid than HCl and can be used as both a catalyst and a solvent. Start with a high concentration of TFA, or use it as a co-solvent with a non-polar solvent like dichloromethane (DCM).

      • Employ Superacids: For particularly stubborn substrates, superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) can be highly effective.[4] These should be used at low temperatures to start, with careful monitoring due to their high reactivity.

  • Leverage Lewis Acids: Lewis acids can also enhance the electrophilicity of the iminium ion. They are particularly useful in aprotic solvents, which can sometimes offer better solubility for starting materials.

    • Recommended Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and indium(III) triflate (In(OTf)₃) have been shown to be effective.[5][6]

  • Increase Temperature: If milder approaches fail, increasing the reaction temperature can provide the necessary activation energy for the cyclization. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.

Issue 2: Formation of Side Products

Q2: I am attempting a Pictet-Spengler reaction with a bromo-substituted phenylethylamide, and I am observing a significant amount of a byproduct that appears to be a dihydroisoquinoline. What is happening and how can I favor the formation of the desired tetrahydroisoquinoline?

A2: The observation of a 3,4-dihydroisoquinoline suggests that you may be inadvertently promoting a competing reaction pathway, the Bischler-Napieralski reaction . This is a common pitfall when working with phenylethylamides, which are the starting materials for the Bischler-Napieralski cyclization.[6][7]

The key difference lies in the nature of the electrophile and the reaction conditions:

  • Pictet-Spengler: Proceeds from a primary or secondary amine and an aldehyde/ketone, via an iminium ion intermediate.[8][9]

  • Bischler-Napieralski: Starts with an amide and requires a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a more electrophilic nitrilium ion intermediate, which then cyclizes.[10]

If your starting material is an amide, you are performing a Bischler-Napieralski reaction, and the resulting dihydroisoquinoline must be reduced in a separate step to obtain the desired tetrahydroisoquinoline.

Troubleshooting Protocol to Favor the Pictet-Spengler Pathway:

  • Ensure you are starting with the amine, not the amide. If you have the amide, you will need to reduce it to the corresponding amine before attempting the Pictet-Spengler reaction.

  • Avoid strong dehydrating agents. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are characteristic of the Bischler-Napieralski reaction and should not be used if the Pictet-Spengler product is desired directly.

Issue 3: Optimizing for Different Halogens

Q3: I am working with a series of halogenated phenylethylamines (fluoro, chloro, and bromo). Should I expect significant differences in reactivity, and how should I adjust my reaction conditions accordingly?

A3: Yes, you should anticipate a difference in reactivity based on the halogen's electronegativity and inductive effect. The general trend for deactivation of the aromatic ring is F > Cl > Br > I. Therefore, a fluorinated phenylethylamine will be the most challenging substrate, while an iodinated one will be the most reactive among the halogens.

Recommended Starting Conditions for Halogenated Phenylethylamines:

Halogen SubstituentPositionRecommended Starting CatalystSolventTemperatureExpected Outcome & Notes
Fluoro-2-, 3-, or 4-Triflic Acid (TfOH) or BF₃·OEt₂Dichloromethane (DCM)0 °C to RTExpect slow reaction times. May require heating.
Chloro-4-Trifluoroacetic Acid (TFA)DCM or neat TFART to RefluxModerate to good yields can be achieved with sufficient activation.
Bromo-4-TFA or strong Lewis Acid (e.g., SnCl₄)TolueneRefluxGenerally more reactive than chloro-substrates.
Iodo-4-HCl or TFAMethanol or DCMRT to RefluxThe least deactivating of the halogens; may proceed under milder conditions.

Visualizing the Reaction and Troubleshooting Workflow

A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.

Pictet-Spengler Mechanism with a Halogenated Substrate

pictet_spengler_halogenated sub Halogenated Phenylethylamine + Aldehyde imine Schiff Base (Imine) sub->imine Condensation iminium Iminium Ion (Activated Electrophile) imine->iminium Acid Catalyst (H+) cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Rate-Limiting Step (Slowed by Halogen) product Halogenated Tetrahydroisoquinoline cyclization->product Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction with a halogenated substrate.

Troubleshooting Decision Tree

troubleshooting_workflow start Low or No Product Yield? check_starting_material Is the starting material an amine? start->check_starting_material increase_acid Increase Acid Strength (e.g., TFA, TfOH) check_starting_material->increase_acid Yes bischler_napieralski Potential Bischler-Napieralski. Reduce amide to amine. check_starting_material->bischler_napieralski No (Amide) use_lewis_acid Try a Lewis Acid (e.g., BF₃·OEt₂) increase_acid->use_lewis_acid Still low yield success Reaction Successful increase_acid->success Success increase_temp Increase Temperature (Reflux in Toluene) use_lewis_acid->increase_temp Still low yield use_lewis_acid->success Success increase_temp->success Success bischler_napieralski->start After reduction

Caption: Decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction of a Halogenated Phenylethylamine

This protocol provides a starting point for the reaction of a moderately deactivated substrate, such as 4-chlorophenylethylamine, with paraformaldehyde.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chlorophenylethylamine (1.0 eq) and paraformaldehyde (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration of the amine. Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for a Superacid-Catalyzed Reaction of a Highly Deactivated Substrate

This protocol is designed for challenging substrates, such as a fluorinated phenylethylamine, that do not react under standard conditions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the fluorophenylethylamine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add trifluoromethanesulfonic acid (TfOH, 1.1 eq) dropwise. A color change may be observed.

  • Aldehyde Addition: Add a solution of the aldehyde (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Reaction and Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Monitor the reaction by LC-MS.

  • Workup and Purification: Quench the reaction with extreme care by slowly adding it to a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry, and concentrate. Purify by flash chromatography.

References

  • Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., Iazzetti, A., Franzini, R., Botta, B., & Ghirga, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1093. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

  • Gremmen, C., Willemse, B., Wanner, M. J., & Koomen, G. J. (2000). Aza-analogs of prodigiosin. A new family of apoptosis-inducing agents. Journal of the Chemical Society, Perkin Transactions 1, (21), 3591-3596.
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 64(2), 611-617. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Chem Europe. (n.d.). Pictet-Spengler reaction. [Link]

  • Damrath, M., Döring, A., & Nachtsheim, B. J. (2024). Halogen Bond-catalyzed Pictet-Spengler Reaction. ChemRxiv. [Link]

  • Organic Reactions. (2024). Exploring Enantioselective Pictet-Spengler Reactions. [Link]

  • ResearchGate. (2025). Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • YouTube. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. [Link]

  • YouTube. (2022). Bischler-Napieralski and Pictet-Spengler. [Link]

  • PubMed. (2003). Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

Sources

"byproduct identification in 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. The question-and-answer format is structured to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the Pictet-Spengler synthesis of this specific molecule can often be attributed to several factors related to the reactivity of the starting materials and reaction conditions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure.[1][2]

Common Causes and Troubleshooting Steps:

  • Insufficiently Activated Aromatic Ring: The electron-withdrawing nature of the bromine atom at the 7-position can deactivate the aromatic ring, making the electrophilic aromatic substitution (the ring-closing step) more difficult.

    • Solution: Consider using stronger acidic catalysts or higher reaction temperatures to promote cyclization. Superacid-catalyzed conditions have been shown to be effective for less activated substrates.[3] However, monitor the reaction closely as harsh conditions can lead to byproduct formation.

  • Iminium Ion Formation: The formation of the intermediate iminium ion is crucial for the reaction to proceed.[2]

    • Solution: Ensure your carbonyl source is reactive. While formaldehyde is commonly used, other aldehydes or ketones can be employed.[4] The pH of the reaction is also critical; it needs to be acidic enough to facilitate imine formation and subsequent cyclization without causing unwanted side reactions.

  • Reaction Conditions:

    • Temperature: If the reaction is too slow at lower temperatures, a gradual increase in heat may improve the yield. Refluxing in a suitable solvent is a common practice.

    • Catalyst: Protic acids like hydrochloric acid or trifluoroacetic acid are standard.[5] Lewis acids can also be used. The choice and concentration of the acid should be optimized for your specific substrate.

Q2: I am observing an unexpected peak in my HPLC analysis. What is a common byproduct in this synthesis and how is it formed?

A2: A frequent byproduct in the synthesis of tetrahydroisoquinolines is the corresponding oxidized, aromatic isoquinoline. In this case, you might be seeing 7-Bromo-isoquinoline-1-carboxylic acid or its decarboxylated version.

Mechanism of Formation:

Tetrahydroisoquinolines can undergo oxidative rearomatization to form the more stable aromatic isoquinoline ring system.[6][7] This can be facilitated by various factors:

  • Presence of Oxidants: Air (oxygen) can act as an oxidant, especially at elevated temperatures or in the presence of metal catalysts.

  • Reaction Conditions: Certain reagents used in the workup or subsequent steps might promote oxidation.

Oxidation_Byproduct 7-Bromo-THIQ-1-COOH This compound Oxidation [O] (e.g., air, heat) 7-Bromo-THIQ-1-COOH->Oxidation Oxidative Rearomatization 7-Bromo-Isoquinoline-1-COOH 7-Bromo-isoquinoline-1-carboxylic acid Oxidation->7-Bromo-Isoquinoline-1-COOH Decarboxylation - CO2 (Heat) 7-Bromo-Isoquinoline-1-COOH->Decarboxylation 7-Bromo-Isoquinoline 7-Bromo-isoquinoline Decarboxylation->7-Bromo-Isoquinoline

Caption: Formation of oxidized and decarboxylated byproducts.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed.

  • Temperature Control: Avoid unnecessarily high temperatures for prolonged periods.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup or storage might be beneficial, though this should be carefully evaluated for compatibility with your desired product.

Q3: My product appears to be decarboxylating. What conditions favor this and how can I prevent it?

A3: Decarboxylation of tetrahydroisoquinoline-1-carboxylic acids can be a significant side reaction, leading to the formation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.[8]

Conditions Promoting Decarboxylation:

  • Heat: Elevated temperatures, especially in the presence of acid or base, can promote the loss of the carboxylic acid group.

  • Oxidative Decarboxylation: In some instances, an oxidative process can lead to decarboxylation, forming a 3,4-dihydroisoquinoline intermediate.[9]

Preventative Measures:

  • Temperature Management: Maintain the lowest effective temperature throughout the reaction and purification steps.

  • pH Control: Neutralize the reaction mixture carefully during workup. Avoid strongly acidic or basic conditions during purification if possible.

  • Purification Method: Consider purification techniques that do not require high temperatures, such as column chromatography at room temperature or crystallization from a suitable solvent system.

Q4: If I use the Bischler-Napieralski reaction as an alternative synthetic route, what different byproducts should I be aware of?

A4: The Bischler-Napieralski reaction is a viable alternative for synthesizing dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline.[10][11] However, this route has its own set of potential byproducts.

Potential Byproducts in the Bischler-Napieralski Route:

  • Styrene Derivatives: A significant side reaction is the retro-Ritter reaction, which can occur from the nitrilium salt intermediate, leading to the formation of styrene-type byproducts.[10]

  • Incomplete Cyclization: If the cyclization conditions are not optimal, you may isolate unreacted starting amide or partially reacted intermediates.

  • Abnormal Cyclization Products: Depending on the substitution pattern of the starting β-arylethylamide, cyclization can sometimes occur at an unexpected position on the aromatic ring, leading to isomeric products.[12]

Analytical Approaches for Byproduct Identification

A multi-pronged analytical approach is crucial for the accurate identification of byproducts.

Analytical TechniqueInformation ProvidedCommon Observations for Byproducts
HPLC-UV Retention time, UV-Vis spectrumOxidized byproducts will have different retention times and may show stronger UV absorbance due to the aromatic system.
LC-MS Molecular weightProvides the mass of the parent ion, allowing for the determination of the molecular formula of impurities.
NMR (¹H, ¹³C) Structural informationAromatic protons in oxidized byproducts will appear further downfield. Loss of the C1 proton signal can indicate decarboxylation.

Troubleshooting Protocol for Byproduct Analysis:

  • Initial Screening (HPLC): Use a gradient HPLC method to separate the main product from any impurities.[13]

  • Mass Identification (LC-MS): Obtain the mass spectrum of each impurity peak to determine its molecular weight. This will help in proposing potential structures (e.g., M-46 for decarboxylation, M-2 for oxidation).

  • Structural Elucidation (NMR): If an impurity is present in a sufficient quantity, isolate it (e.g., via preparative HPLC) and perform ¹H and ¹³C NMR for definitive structural confirmation.

Analytical_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Identification Crude_Reaction_Mixture Crude Reaction Mixture HPLC_UV HPLC-UV Analysis Crude_Reaction_Mixture->HPLC_UV Separation LC_MS LC-MS Analysis Crude_Reaction_Mixture->LC_MS Mass Detection Identify_Peaks Identify Product and Impurity Peaks HPLC_UV->Identify_Peaks Determine_MW Determine Molecular Weights of Impurities LC_MS->Determine_MW NMR NMR Spectroscopy Confirm_Structure Confirm Structure of Isolated Impurity NMR->Confirm_Structure Propose_Structures Propose Potential Byproduct Structures Identify_Peaks->Propose_Structures Determine_MW->Propose_Structures Propose_Structures->NMR For confirmation

Sources

Technical Support Center: Scale-Up Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important scaffold. The tetrahydroisoquinoline moiety is a key structure in a large number of biologically important molecules, both natural and synthetic.[1] This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, with a primary focus on the Pictet-Spengler reaction, a cornerstone method for constructing the tetrahydroisoquinoline core.[2]

Section 1: Reaction Initiation and Low Yield

Q1: My Pictet-Spengler reaction for this compound is failing or showing very low conversion. What are the primary causes?

A1: This is a common issue, often related to the reactivity of the starting materials and the reaction conditions. The Pictet-Spengler reaction is an electrophilic aromatic substitution, and its success hinges on several factors.

  • Cause 1: Deactivated Aromatic Ring: The bromine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards the required intramolecular electrophilic cyclization. The Pictet-Spengler reaction has traditionally been limited to substrates with strongly electron-donating groups on the cyclizing benzene ring.[3]

    • Solution: To overcome this, stronger acidic conditions are necessary. While classical conditions use protic acids like HCl or H₂SO₄ with heating, a deactivating group may require a superacid catalyst to drive the reaction forward.[3] Alternatively, using a Lewis acid catalyst can enhance the electrophilicity of the iminium ion intermediate.

  • Cause 2: Iminium Ion Formation is Unfavorable: The reaction proceeds via the formation of an iminium ion from the condensation of a β-arylethylamine with an aldehyde or ketone.[4] If this equilibrium is not established, the reaction will not proceed.

    • Solution: Ensure your aldehyde (typically glyoxylic acid for the 1-carboxylic acid target) is of high purity. Water can be detrimental; azeotropic removal of water using a Dean-Stark trap can shift the equilibrium towards imine formation.

  • Cause 3: Incorrect Temperature: The reaction is often kinetically controlled.[4]

    • Solution: While heating is often required, excessive temperatures can lead to decomposition or favor the reverse reaction.[4] An initial temperature screen (e.g., 40°C, 60°C, 80°C) on a small scale is recommended to find the optimal balance between reaction rate and product stability.

Troubleshooting Workflow for Low Conversion

G cluster_conditions Condition Optimization cluster_outcome Outcome Analysis start Low Conversion (<20%) Observed check_sm Verify Purity of Starting Materials (3-Bromo-phenethylamine, Glyoxylic Acid) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity Confirmed acid Increase Acid Catalyst Strength/Loading (e.g., TFA, Superacid) check_conditions->acid temp Optimize Temperature (Run small-scale screen: 40-100°C) check_conditions->temp water Implement Water Removal (Dean-Stark Trap) check_conditions->water re_run Monitor Reaction by LC-MS/TLC acid->re_run Re-run Reaction temp->re_run Re-run Reaction water->re_run Re-run Reaction success Improved Conversion Proceed to Scale-Up re_run->success Positive Result failure Still Low Conversion Consider Alternative Synthesis Route re_run->failure Negative Result G cluster_reactants Starting Materials cluster_conditions Conditions R1 3-Bromophenethylamine C1 1. Concentrated H₂SO₄ 2. Tetrahydrofuran (THF) 3. Reflux R2 Glyoxylic Acid P1 7-Bromo-1,2,3,4-tetrahydroisoquinoline- 1-carboxylic acid C1->P1 Pictet-Spengler Cyclization

Sources

"stability of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction: this compound is a key heterocyclic building block utilized by researchers in the synthesis of complex molecular architectures for drug discovery and development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous bioactive natural products and synthetic compounds.[1][2][3][4] The reliability and reproducibility of experimental outcomes are critically dependent on the chemical integrity of this starting material. This guide provides an in-depth analysis of the compound's stability under various experimental conditions, offering troubleshooting advice and validated protocols to ensure its optimal use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container at 2-8°C.[5] The rationale for refrigerated storage is to minimize the rate of potential thermal degradation and slow down oxidative processes that can occur over time, even in the solid state. For long-term archival, storage under an inert atmosphere (Argon or Nitrogen) is recommended.

Q2: Is this compound sensitive to atmospheric oxygen?

A2: Yes, this compound exhibits sensitivity to oxidation. The tetrahydroisoquinoline nucleus, particularly the secondary amine, is susceptible to oxidation.[2] Studies on related phenolic THIQ-1-carboxylic acids have demonstrated that they can undergo oxidative decarboxylation to yield the corresponding 3,4-dihydroisoquinoline.[6] This process is often facilitated by the presence of transition metals or other oxidizing agents and can be accelerated by heat or light.

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: The stability of the compound in solution is pH-dependent, a known characteristic for many tetrahydroisoquinoline alkaloids.[1] The molecule possesses both an acidic carboxylic acid group and a basic secondary amine. At extreme pH values (highly acidic or highly alkaline), the compound's solubility and stability can be compromised. Strong acidic conditions may promote unwanted side reactions, while basic conditions can increase susceptibility to oxidation. For maximum stability in solution, working near a neutral pH is advisable unless specific reaction conditions require otherwise.

Q4: Should I take special precautions regarding light exposure?

A4: Yes. The tetrahydroisoquinoline core is known to be photoreactive and is used in various photochemical syntheses.[7][8] To prevent photochemical degradation, the compound, both in solid form and in solution, should be protected from direct light. We recommend using amber glass vials or wrapping containers in aluminum foil during storage and experiments.

Q5: What are the most likely degradation products I might observe?

A5: Based on the known reactivity of the THIQ scaffold, the most probable degradation pathway is oxidative decarboxylation.[6] This would result in the formation of 7-bromo-3,4-dihydroisoquinoline . This product has a lower molecular weight and different polarity, making it detectable by analytical techniques like LC-MS and HPLC.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a problem-and-solution framework for issues that may arise from compound instability during an experiment.

Problem 1: My reaction yield is significantly lower than expected, and I suspect starting material degradation.

Potential Cause Troubleshooting Action & Explanation
Oxidation during reaction Action: Re-run the reaction under a strictly inert atmosphere (e.g., a nitrogen or argon blanket). Causality: Heating the reaction in the presence of atmospheric oxygen can significantly accelerate the oxidation of the electron-rich THIQ ring system.
Solvent Contamination Action: Use freshly distilled or high-purity anhydrous solvents. Specifically, check for peroxides in ether-based solvents (e.g., THF, Diethyl ether). Causality: Peroxides are potent oxidizing agents that will readily degrade the compound.
Photodegradation Action: Repeat the experiment with the reaction vessel protected from light (e.g., wrapped in aluminum foil). Causality: The THIQ core can absorb UV light, leading to radical-mediated degradation pathways.[7][8]

Problem 2: I observe a new, unexpected peak in my HPLC or LC-MS analysis of a sample containing the compound.

Potential Cause Troubleshooting Action & Explanation
Oxidative Decarboxylation Action: Analyze a freshly prepared "time-zero" sample alongside your aged or experimental sample. Compare the chromatograms. Causality: The appearance of a new peak that grows over time is a classic sign of degradation. The most likely culprit is the 7-bromo-3,4-dihydroisoquinoline product, which will have a different retention time.[6]
pH-Induced Degradation Action: Check the pH of your sample solution. If it is highly acidic or basic, prepare a new sample in a buffered solution (e.g., pH 7.4 phosphate buffer) and re-analyze. Causality: Non-optimal pH can catalyze degradation, leading to fragmentation or side reactions.

Problem 3: A solution of the compound has developed a yellow or brown tint over time.

Potential Cause Troubleshooting Action & Explanation
Formation of Oxidized Species Action: Discard the solution. This color change is a strong indicator of oxidation. Causality: The formation of the conjugated iminium ion intermediate or subsequent polymerized products during the oxidation process can lead to the absorption of visible light, resulting in a colored solution.[2] Prepare fresh solutions immediately before use for best results.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing experimental issues potentially related to compound instability.

G start Unexpected Result (e.g., Low Yield, Extra Peak) check_atmosphere Was reaction run under inert atmosphere? start->check_atmosphere check_light Was setup protected from light? check_atmosphere->check_light Yes action_inert Action: Re-run under N2/Ar. Rationale: Prevents oxidation. check_atmosphere->action_inert No check_solvent Were high-purity, peroxide-free solvents used? check_light->check_solvent Yes action_light Action: Re-run with light protection. Rationale: Prevents photodegradation. check_light->action_light No check_storage Was compound stored at 2-8°C, sealed? action_fresh Action: Use fresh compound from proper storage. Run control. check_storage->action_fresh No end_node Problem Resolved / Cause Identified check_storage->end_node Yes check_solvent->check_storage Yes action_solvent Action: Use fresh, purified solvent. Rationale: Removes contaminants. check_solvent->action_solvent No action_inert->end_node action_light->end_node action_fresh->end_node action_solvent->end_node

Caption: Troubleshooting decision tree for stability issues.

Part 3: Protocols for Stability Assessment

These protocols provide a framework for users who need to perform forced degradation studies to understand the compound's stability limits within their specific experimental matrix.

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare 100 mL each of three buffers: 0.1 M Citrate Buffer (pH 3.0), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M Carbonate-Bicarbonate Buffer (pH 10.0).

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation: In triplicate for each pH point, add 100 µL of the stock solution to 900 µL of each buffer in separate amber HPLC vials. This yields a final concentration of 100 µg/mL.

  • Time Zero (T=0) Analysis: Immediately analyze one vial from each pH set by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

  • Incubation: Store the remaining vials at a controlled ambient temperature (e.g., 25°C).

  • Time Point Analysis: Analyze the samples at subsequent time points (e.g., 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Monitor for the appearance and growth of degradation peaks.

Protocol 2: Photostability Forced Degradation Study (Adapted from ICH Q1B)[9]
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a solvent transparent to UV-Vis light (e.g., acetonitrile/water). Prepare two sets of samples in clear glass vials.

  • Dark Control: Wrap one set of vials completely in aluminum foil. This will serve as the control for any degradation not caused by light.

  • Light Exposure: Place both the exposed and control samples in a photostability chamber. Expose them to a light source capable of emitting both visible and UV light, calibrated to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Data Analysis: Compare the chromatograms. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample, but not in the dark control, confirms photosensitivity.

Potential Degradation Pathway

The primary degradation route is hypothesized to be oxidative decarboxylation, which can be triggered by various stressors.

G compound This compound MW: 256.1 g/mol intermediate Iminium Ion Intermediate Highly Reactive compound->intermediate [Oxidation] -2e-, -H+ product 7-Bromo-3,4-dihydroisoquinoline Degradation Product intermediate->product Decarboxylation -CO2, -H+

Caption: Hypothesized oxidative decarboxylation pathway.

Part 4: Stability Data Summary

The following table summarizes the expected stability of this compound based on its chemical structure and data from related compounds. This should be used as a general guide; empirical testing is recommended for critical applications.

ConditionStability LevelKey Considerations & Potential Degradants
Solid State (2-8°C, Dark, Sealed) High Recommended storage condition. Minimizes all forms of degradation.[5]
Aqueous Solution (pH 6-8) Moderate Stable for short-term use. Prepare fresh. Susceptible to slow oxidation.
Acidic Solution (pH < 4) Low to Moderate Increased risk of acid-catalyzed side reactions.
Basic Solution (pH > 9) Low Increased susceptibility to base-catalyzed oxidation.
Elevated Temperature (>40°C) Low Significantly accelerates oxidation and other thermal degradation pathways.
UV/Visible Light Exposure Low Prone to photodegradation. Use light-protective containers.[7][9]
Presence of Oxidants (e.g., air, peroxides) Very Low Rapidly undergoes oxidative decarboxylation.[6]

References

  • This compound - Product Information. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]

  • Bobbitt, J. M., & Dutta, C. P. (1969). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. Journal of the Chemical Society C: Organic, 21, 2753-2757.
  • Grem, J. L., & Fischer, P. H. (1985). Chemical stability and degradation of Levo-tetrahydropalmatine in aqueous solution:effect of pH, metal ions, temperature, UV. Journal of Pharmaceutical Sciences, 74(12), 1276-1279.
  • Swidorski, J. J., et al. (2012). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2, 8823-8839.
  • García-García, P., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 87(20), 13689–13701.
  • Pitre, T. A., et al. (2020). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 11(9), 1057-1062.
  • Wang, Y., et al. (2024). Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines. The Journal of Organic Chemistry, 89(18), 13491-13500.
  • This compound suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 20, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline - Compound Summary. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Pasanen, P., & Koskinen, A. M. P. (2002). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Synthesis, 2002(14), 2081-2086.
  • Reddy, G. M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2958.
  • Monogarov, K. A., et al. (2018). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone.
  • Gandon, V., & Malacria, M. (2007). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline. Comprehensive Organic Synthesis II, 4, 829-873.
  • El-Damasy, A. K., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23.
  • Bilenko, V. A., et al. (2022).
  • Khan, I., et al. (2024). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Chemistry & Biodiversity, 21(1), e202301323.
  • Turedi, E., et al. (2021). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. ACS Applied Materials & Interfaces, 13(49), 58738-58747.
  • Ohashi, N., et al. (2011). A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. Chemical & Pharmaceutical Bulletin, 59(10), 1233-1242.
  • Smith, D. (2003).
  • Podgórna, D., et al. (2024). Pressure-Dependent Thermal and Mechanical Behaviour of a Molecular Crystal of Bromine.
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
  • Sánta, Z., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2521-2529.
  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(9), 3369-3378.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this compound. Here, we will move beyond simple procedural lists to explore the rationale behind our analytical choices, troubleshoot common issues, and ensure the integrity of your results.

Section 1: Understanding the Analyte and Potential Impurities

This compound is a key building block in pharmaceutical synthesis. Its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthetic route, degradation, or storage.

Frequently Asked Questions (FAQs): Potential Impurities

Q1: What are the most likely impurities I should expect to find in my sample of this compound?

A1: Based on typical synthetic pathways, potential impurities can be categorized as follows:

  • Starting Material Residues: Unreacted starting materials or reagents from the synthesis.

  • Intermediates: Incompletely reacted intermediates from the synthetic process.

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Resulting from exposure to stress conditions such as heat, light, acid, base, or oxidation.[1][2][3][4]

  • Enantiomeric Impurities: If a specific stereoisomer is desired, the other enantiomer is considered an impurity.

Q2: Why is it crucial to perform forced degradation studies for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for several reasons.[1][2][4] They help to:

  • Identify potential degradation products that could form under various environmental conditions.[2]

  • Elucidate the degradation pathways of the drug substance.[3]

  • Develop and validate stability-indicating analytical methods that can separate the active ingredient from its degradation products.[2][4]

  • Understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage recommendations.[3]

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][3]

Visualizing the Impurity Profiling Workflow

The following diagram illustrates a typical workflow for identifying and characterizing impurities.

G cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Impurity Identification cluster_3 Reporting & Control Sample Preparation Sample Preparation HPLC-UV Screening HPLC-UV Screening Sample Preparation->HPLC-UV Screening Peak Integration & Quantification Peak Integration & Quantification HPLC-UV Screening->Peak Integration & Quantification Impurity Threshold Check Impurity Threshold Check Peak Integration & Quantification->Impurity Threshold Check LC-MS/MS Analysis LC-MS/MS Analysis Impurity Threshold Check->LC-MS/MS Analysis Above Threshold Report Generation Report Generation Impurity Threshold Check->Report Generation Below Threshold Structure Elucidation Structure Elucidation LC-MS/MS Analysis->Structure Elucidation Structure Elucidation->Report Generation

Caption: Workflow for Impurity Profiling.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying impurities in pharmaceutical compounds. A well-developed HPLC method is crucial for ensuring the quality of this compound.

Detailed Protocol: Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust, stability-indicating HPLC method. Method validation should be performed according to ICH Q2(R1) guidelines.[5][6][7][8]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds and is MS-compatible.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection Wavelength 220 nm and 280 nmDAD allows for monitoring at multiple wavelengths to detect impurities with different chromophores.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Diluent Mobile Phase A/Mobile Phase B (50:50)Ensures sample compatibility with the mobile phase and good peak shape.

System Suitability Test (SST): Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability (RSD% of peak area): Should be ≤ 2.0% for six replicate injections of a standard solution.

Troubleshooting Common HPLC Issues

Q3: My peaks are tailing. What could be the cause and how do I fix it?

A3: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

  • Secondary Interactions: The acidic nature of your compound can interact with residual silanols on the silica packing. Ensure your mobile phase pH is low enough (using an acid like formic or trifluoroacetic acid) to keep your analyte protonated.

  • Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Flush the column with a strong solvent.[11][12] A guard column can also help protect your analytical column.[11]

  • Column Degradation: If the above steps don't resolve the issue, your column may be at the end of its life and needs to be replaced.

Q4: I'm seeing drifting retention times. What should I check?

A4: Drifting retention times can compromise the reliability of your data. Here are the common culprits:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[10]

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause drift. Prepare fresh mobile phase daily.[10][13]

  • Temperature Fluctuations: Inconsistent column temperature will lead to retention time shifts. Use a column oven to maintain a stable temperature.[10]

  • Pump Issues: A malfunctioning pump or proportioning valve can deliver an inconsistent mobile phase composition.[13]

Visualizing the HPLC Troubleshooting Process

This decision tree can guide you through troubleshooting common HPLC problems.

G start Poor Chromatographic Result q1 Peak Shape Problem? start->q1 Identify Issue q2 Retention Time Problem? q1->q2 No tailing tailing q1->tailing Yes (Tailing) q3 Other Issue? q2->q3 No drift drift q2->drift Yes (Drifting) overload Column Overload? tailing->overload Check dilute Dilute Sample overload->dilute Yes secondary Secondary Interactions? overload->secondary No adjust_ph Adjust Mobile Phase pH secondary->adjust_ph Yes contamination Column Contamination? secondary->contamination No flush Flush Column contamination->flush Yes replace_col Replace Column contamination->replace_col No consult Consult Instrument Manual q3->consult Yes equilibration Column Equilibration? drift->equilibration Check increase_time Increase Equilibration Time equilibration->increase_time No mobile_phase Mobile Phase Issue? equilibration->mobile_phase Yes fresh_mp Prepare Fresh Mobile Phase mobile_phase->fresh_mp Yes temp Temperature Fluctuation? mobile_phase->temp No use_oven Use Column Oven temp->use_oven Yes pump Pump Malfunction? temp->pump No service_pump Service Pump pump->service_pump Yes

Caption: HPLC Troubleshooting Decision Tree.

Section 3: Spectroscopic Techniques for Structural Elucidation

When an unknown impurity is detected, spectroscopic techniques are indispensable for determining its structure.

Frequently Asked Questions (FAQs): Spectroscopic Analysis

Q5: What is the role of Mass Spectrometry (MS) in impurity analysis?

A5: Mass spectrometry is a powerful tool for impurity identification due to its high sensitivity and ability to provide molecular weight and structural information.[14] When coupled with HPLC (LC-MS), it allows for the analysis of complex mixtures.[9][15] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[9][16]

Q6: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity profiling?

A6: Absolutely. NMR spectroscopy is a primary technique for unequivocal structure identification of impurities.[17] While it is often used after isolating the impurity, modern techniques allow for LC-NMR coupling. 1H NMR can provide quantitative information about impurities even in a mixture, sometimes without the need for a reference standard for the impurity itself.[17] It is particularly useful for identifying stereoisomers.

Comparative Overview of Analytical Techniques
TechniquePrimary UseAdvantagesLimitations
HPLC-UV/DAD Separation and QuantificationRobust, reproducible, widely available.Limited identification capabilities for unknown peaks.
LC-MS Identification and QuantificationHigh sensitivity, provides molecular weight information.[14]Ionization efficiency can vary between compounds.
LC-HRMS Structure ElucidationProvides accurate mass for elemental composition determination.More expensive and complex than standard MS.
NMR Structure ElucidationProvides detailed structural information, non-destructive.[17]Lower sensitivity compared to MS, requires higher sample concentration.
GC-MS Volatile Impurity AnalysisExcellent for analyzing residual solvents.Not suitable for non-volatile or thermally labile compounds.

Section 4: Regulatory Context and Method Validation

All analytical methods used for quality control of pharmaceutical substances must be validated to ensure they are suitable for their intended purpose.

Frequently Asked Questions (FAQs): Validation and Compliance

Q7: What are the key parameters I need to consider when validating my impurity detection method according to ICH Q2(R1)?

A7: For a quantitative impurity test, the following validation characteristics are essential:[5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q8: What are the reporting thresholds for impurities?

A8: The reporting thresholds for impurities are defined by ICH guidelines (specifically Q3A for new drug substances and Q3B for new drug products). These thresholds are based on the maximum daily dose of the drug. It is crucial to consult the latest versions of these guidelines for specific reporting requirements.

References

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Quality Guidelines. ICH. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 7-Bromo vs. 7-Chloro-Tetrahydroisoquinoline-1-Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically successful pharmaceuticals.[1][2][3] This rigid, nitrogen-containing heterocycle provides an excellent three-dimensional architecture for interacting with biological targets. The introduction of halogen substituents, particularly at the C7 position, offers a powerful tool for modulating the physicochemical and pharmacological properties of THIQ-based drug candidates. Halogens can influence metabolic stability, membrane permeability, and, crucially, provide a reactive handle for further molecular elaboration through cross-coupling reactions.

This guide presents an in-depth comparison of two key building blocks for drug discovery: 7-bromo-tetrahydroisoquinoline-1-carboxylic acid and 7-chloro-tetrahydroisoquinoline-1-carboxylic acid. While seemingly similar, the choice between a bromine or chlorine substituent at the C7 position has significant implications for synthesis, reactivity, and the ultimate design of novel therapeutics. We will explore these differences through the lens of established chemical principles and provide practical, experimentally-grounded insights for researchers in the field.

Physicochemical Properties: A Tale of Two Halogens

The subtle differences in the atomic properties of bromine and chlorine manifest in the physicochemical characteristics of the corresponding THIQ-1-carboxylic acids. While extensive experimental data for these specific molecules is not always readily available in the public domain, we can extrapolate key properties based on fundamental principles of organic chemistry.

Property7-Bromo-THIQ-1-COOH7-Chloro-THIQ-1-COOHRationale for Comparison
Molecular Weight ~272.11 g/mol ~227.66 g/mol The higher atomic weight of bromine results in a greater molecular weight, which can influence formulation and dosing considerations.
pKa (Carboxylic Acid) Predicted to be slightly lowerPredicted to be slightly higherThe greater electronegativity of chlorine may lead to a slightly less acidic carboxylic acid compared to the bromo-derivative, though this effect is transmitted through the aromatic ring and is likely to be minor.
LogP (Lipophilicity) Predicted to be slightly higherPredicted to be slightly lowerBromine is generally considered more lipophilic than chlorine, which would translate to a higher octanol-water partition coefficient. This can impact cell permeability and off-target interactions.
C-X Bond Dissociation Energy LowerHigherThe carbon-bromine bond is weaker than the carbon-chlorine bond. This is a critical factor governing their reactivity in cross-coupling reactions.[4]
Stability Generally stableGenerally stableBoth compounds are stable under typical laboratory conditions.

Synthesis of 7-Halo-Tetrahydroisoquinoline-1-Carboxylic Acids: A Pictet-Spengler Approach

A common and effective method for the synthesis of tetrahydroisoquinoline-1-carboxylic acids is the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For our target molecules, the starting material would be the appropriately halogenated 3-halophenethylamine.

Conceptual Synthetic Workflow

cluster_0 Step 1: Pictet-Spengler Reaction Starting Material 3-Bromo- or 3-Chloro-phenethylamine Reaction Acid Catalyst (e.g., TFA) Starting Material->Reaction Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Reaction Intermediate Iminium Ion Intermediate Reaction->Intermediate Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 7-Bromo- or 7-Chloro-THIQ-1-COOH Cyclization->Product

Caption: Pictet-Spengler synthesis of 7-halo-THIQ-1-carboxylic acids.

Exemplary Experimental Protocol: Pictet-Spengler Synthesis

Objective: To synthesize 7-bromo- or 7-chloro-tetrahydroisoquinoline-1-carboxylic acid.

Materials:

  • 3-Bromophenethylamine or 3-Chlorophenethylamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the respective 3-halophenethylamine (1.0 eq) in DCM, add glyoxylic acid monohydrate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 7-halo-tetrahydroisoquinoline-1-carboxylic acid.

Causality and Self-Validation: The use of a strong acid like TFA is crucial for both the formation of the reactive iminium ion intermediate and the subsequent electrophilic aromatic substitution onto the electron-rich aromatic ring. The reaction progress should be monitored to ensure complete conversion and to minimize potential side reactions. A successful reaction is validated by the isolation of a product with the expected molecular weight and characteristic NMR signals corresponding to the tetrahydroisoquinoline core.

Reactivity in Cross-Coupling Reactions: The Decisive Difference

The primary advantage of incorporating a halogen at the C7 position is to enable further functionalization through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is in this context that the difference between the 7-bromo and 7-chloro analogs becomes most pronounced.

The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl.[4] This trend is dictated by the carbon-halogen bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[4]

Comparative Workflow for Suzuki-Miyaura Coupling

cluster_bromo 7-Bromo-THIQ-1-COOH cluster_chloro 7-Chloro-THIQ-1-COOH b_reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) b_conditions Milder Conditions: - Lower Temperature (e.g., 80-90 °C) - Shorter Reaction Time b_reagents->b_conditions b_product 7-Aryl-THIQ-1-COOH (Higher Yield) b_conditions->b_product c_reagents Arylboronic Acid, Pd Catalyst (e.g., with specialized ligand like SPhos), Stronger Base (e.g., K₃PO₄) c_conditions Harsher Conditions: - Higher Temperature (e.g., >100 °C) - Longer Reaction Time c_reagents->c_conditions c_product 7-Aryl-THIQ-1-COOH (Potentially Lower Yield) c_conditions->c_product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with 7-bromo- or 7-chloro-tetrahydroisoquinoline-1-carboxylic acid (ester protected).

Note: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction to avoid potential interference with the basic reaction conditions.

Materials:

  • 7-Bromo- or 7-Chloro-THIQ-1-carboxylate (1.0 eq)

  • Aryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst:

    • For 7-bromo: Pd(PPh₃)₄ or PdCl₂(dppf)

    • For 7-chloro: Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos

  • Base:

    • For 7-bromo: K₂CO₃ or Cs₂CO₃

    • For 7-chloro: K₃PO₄

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • To a reaction vessel, add the 7-halo-THIQ-1-carboxylate (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature:

    • For the 7-bromo derivative: Typically 80-90 °C for 4-12 hours.[4]

    • For the 7-chloro derivative: Higher temperatures of 100-120 °C and longer reaction times of 12-24 hours are often required.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the ester to yield the final carboxylic acid.

Causality and Self-Validation: The choice of catalyst, ligand, base, and reaction conditions must be tailored to the specific halogen. For the less reactive chloro-derivative, a more electron-rich and sterically hindered phosphine ligand is typically required to facilitate the challenging oxidative addition step. The successful formation of the C-C bond is confirmed by the disappearance of the starting halide and the appearance of a new product with a higher molecular weight and NMR signals corresponding to the newly introduced aryl group.

Applications in Drug Discovery: A Strategic Choice

The decision to use either the 7-bromo or 7-chloro analog is a strategic one in drug discovery.

  • 7-Bromo-tetrahydroisoquinoline-1-carboxylic acid is often the preferred building block for initial library synthesis and lead optimization. Its higher reactivity allows for the exploration of a wider range of chemical space under milder conditions, facilitating the rapid generation of analogs.[7] This is particularly advantageous when working with sensitive functional groups on the coupling partner.

  • 7-Chloro-tetrahydroisoquinoline-1-carboxylic acid , while more challenging to react, can be advantageous in later stages of drug development. The stronger C-Cl bond can impart greater metabolic stability to the final drug molecule. Furthermore, the lower cost and greater availability of some chlorinated starting materials can be a consideration for large-scale synthesis.

The tetrahydroisoquinoline scaffold itself is found in drugs with a wide range of applications, including antihypertensives (e.g., Quinapril) and anticancer agents.[1] The ability to functionalize the 7-position allows for the fine-tuning of activity and selectivity for specific biological targets.

Conclusion

In the comparative analysis of 7-bromo- and 7-chloro-tetrahydroisoquinoline-1-carboxylic acid, the bromine-substituted analog emerges as the more versatile and reactive building block for discovery-phase medicinal chemistry, primarily due to the lower C-Br bond dissociation energy that favors transition metal-catalyzed cross-coupling reactions. This allows for broader and more efficient exploration of chemical diversity. The chloro-substituted counterpart, while requiring more forcing reaction conditions, may offer advantages in terms of metabolic stability and cost for later-stage development candidates. The ultimate choice between these two valuable synthons will depend on the specific goals of the research program, balancing the need for synthetic accessibility with the desired pharmacological profile of the final drug molecule.

References

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Online] Available at: [Link]

  • NIH National Library of Medicine. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Online] Available at: [Link]

  • ACS Publications. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Online] Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Online] Available at: [Link]

  • ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Online] Available at: [Link]

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Online] Available at: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Online] Available at: [Link]

  • ResearchGate. (PDF) Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. [Online] Available at: [Link]

  • ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Online] Available at: [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Online] Available at: [Link]

  • Wikipedia. Bobbitt reaction. [Online] Available at: [Link]

  • NIH National Library of Medicine. The Pictet-Spengler Reaction Updates Its Habits. [Online] Available at: [Link]

  • ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. [Online] Available at: [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Online] Available at: [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Online] Available at: [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Online] Available at: [Link]

  • ChemRxiv. Halogen Bond-catalyzed Pictet-Spengler Reaction. [Online] Available at: [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Online] Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Tetrahydroisoquinoline-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure." Its presence in numerous biologically active natural products and synthetic compounds underscores its significance in the quest for novel therapeutics.[1] A particularly promising avenue of investigation within this class of compounds is the introduction of halogens to the THIQ core, a strategy frequently employed to modulate physiochemical properties and enhance biological activity.

This guide provides an in-depth, objective comparison of the biological activities of various halogenated tetrahydroisoquinoline-1-carboxylic acid analogs. We will delve into the structure-activity relationships (SAR), explore the mechanistic underpinnings of their actions, and provide detailed, field-proven experimental protocols to support further research and development in this area.

The Significance of Halogenation in Modulating Biological Activity

Halogenation is a powerful tool in medicinal chemistry for several reasons. The introduction of fluorine, chlorine, bromine, or iodine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. The choice of halogen and its position on the aromatic ring can have profound and sometimes unpredictable effects on biological activity, making comparative studies essential for rational drug design.

Comparative Analysis of Anticancer Activity: A Focus on KRAS Inhibition

Recent studies have highlighted the potential of halogenated THIQ derivatives as potent anticancer agents, particularly as inhibitors of the KRAS protein, a key player in many human cancers.[1] While a comprehensive head-to-head comparison of a full series of halogenated tetrahydroisoquinoline-1-carboxylic acid analogs is not yet available in the literature, we can synthesize a comparative overview from existing data on chloro- and trifluoromethyl-substituted derivatives.

Quantitative Comparison of Anticancer Activity

The following table summarizes the available in vitro anticancer activity data for two key halogenated THIQ analogs, GM-3-18 (chloro-substituted) and GM-3-143 (trifluoromethyl-substituted), against a panel of human colon cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDHalogen SubstitutionCell LineIC50 (µM)Citation
GM-3-18 4-ChloroColo3202.6[1]
DLD-11.8[1]
HCT1160.9[1]
SNU-C110.7[1]
SW4801.6[1]
GM-3-143 4-TrifluoromethylColo320Significant Inhibition[1]
DLD-1Significant Inhibition[1]
HCT116Significant Inhibition[1]
SNU-C1Significant Inhibition[1]
SW480Significant Inhibition[1]

Note: Specific IC50 values for GM-3-143 were not provided in the cited source, but its activity was noted as "significant."

From this data, it is evident that the chloro-substituted analog, GM-3-18 , exhibits potent anticancer activity across a range of colon cancer cell lines, with particularly noteworthy activity against HCT116 cells (IC50 = 0.9 µM).[1] The trifluoromethyl group in GM-3-143 also confers significant KRAS inhibitory activity.[1] This suggests that electron-withdrawing halogen substituents on the phenyl ring of the THIQ scaffold are beneficial for this particular biological activity.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups are Key: The potent activity of both the chloro and trifluoromethyl analogs suggests that electron-withdrawing substituents on the phenyl ring enhance KRAS inhibition. This may be due to favorable interactions with the target protein's binding site.

  • Positional Importance: The substitution at the 4-position of the phenyl ring appears to be a critical determinant of activity for these KRAS inhibitors.

Further research incorporating a broader range of halogens (fluoro, bromo, iodo) and exploring different substitution patterns on the THIQ ring system is necessary to build a more comprehensive SAR model.

Mechanistic Insights: Targeting the "Undruggable" KRAS

The KRAS protein has long been considered an "undruggable" target in cancer therapy. However, recent breakthroughs have led to the development of inhibitors that covalently bind to a specific mutant form of KRAS (G12C), locking it in an inactive state. This prevents the downstream signaling that drives uncontrolled cell growth and proliferation. The halogenated THIQ analogs discussed here likely function as KRAS inhibitors, though the exact mechanism of their interaction with the protein requires further elucidation through structural biology studies.

KRAS_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 Activates KRAS-GDP (Inactive) KRAS-GDP (Inactive) SOS1->KRAS-GDP (Inactive) Promotes GDP/GTP Exchange KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway KRAS-GTP (Active)->RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway KRAS-GTP (Active)->PI3K-AKT-mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival Halogenated THIQ Analog Halogenated THIQ Analog Halogenated THIQ Analog->KRAS-GTP (Active) Inhibits

Caption: Simplified signaling pathway of KRAS and the inhibitory action of halogenated THIQ analogs.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate the anticancer activity of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with halogenated THIQ analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT116) during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for HCT116) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the halogenated tetrahydroisoquinoline-1-carboxylic acid analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for determining the long-term reproductive viability of cells after treatment with cytotoxic agents.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low and precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates containing a complete culture medium.

  • Compound Treatment:

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of the halogenated THIQ analog for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing individual cells to proliferate and form colonies.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution in methanol for 20 minutes.

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

Future Directions and Conclusion

The study of halogenated tetrahydroisoquinoline-1-carboxylic acid analogs presents a promising frontier in the development of novel anticancer therapeutics. The existing data strongly suggests that halogenation is a viable strategy for enhancing the biological activity of the THIQ scaffold, particularly in the context of KRAS inhibition.

To advance this field, future research should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a complete series of halogenated (F, Cl, Br, I) analogs at various positions on the THIQ ring to establish a comprehensive structure-activity relationship.

  • Mechanistic Elucidation: Utilizing structural biology techniques (e.g., X-ray crystallography, cryo-EM) to determine the precise binding mode of these compounds to their target proteins.

  • In Vivo Efficacy: Progressing the most potent and selective compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational understanding of the biological activities of halogenated tetrahydroisoquinoline-1-carboxylic acid analogs, supported by available experimental data and detailed protocols. It is intended to serve as a valuable resource for researchers dedicated to advancing the design and development of next-generation targeted therapies.

References

  • Cox, A. D., Fesik, S. W., Kimmelman, A. C., Luo, J., & Der, C. J. (2014). Drugging the undruggable RAS: mission possible? Nature reviews Drug discovery, 13(11), 828–851.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Hall, A., & Lemoine, N. R. (1990). The ras oncogene and its relatives. Bailliere's clinical gastroenterology, 4(1), 159–176.
  • Lu, J., Chen, J., & He, L. (2017). Recent progress in the discovery of 1, 2, 3, 4-tetrahydroisoquinoline derivatives as potential antitumor agents. Future medicinal chemistry, 9(16), 1935–1953.
  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras (G12C) inhibitors allosterically control GTP affinity and effector binding.
  • Patgiri, A., Jochim, A. L., & Arora, P. S. (2011). A hydrogen bond surrogate approach for stabilization of short peptides in a β-turn conformation. Accounts of chemical research, 44(2), 135–144.
  • Singh, G., Kumar, P., & Singh, R. (2018). Tetrahydroisoquinoline as a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 18(13), 1115–1132.
  • Sun, Q., & Wandless, T. J. (2017). A covalent inhibitor of K-Ras (G12C) induces a p53-dependent apoptosis in colorectal cancer cells. ACS central science, 3(3), 200–208.
  • van der Hoeven, D., Cárdenas, D. M., & Shokat, K. M. (2018). Covalent KRAS G12C inhibitors: from discovery to clinical trials. Current opinion in chemical biology, 44, 53–60.
  • Wang, X., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4243.
  • Zhang, Z., et al. (2020). Covalent KRAS G12C inhibitors: progress and perspectives. Journal of Medicinal Chemistry, 63(15), 7957-7971.
  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Lu, Y., et al. (2013). Halogen bond: its role beyond drug–target binding affinity for drug discovery and development. Journal of medicinal chemistry, 56(5), 1767-1778.
  • Mei, L., et al. (2019). The role of halogen bonding in drug design. Expert opinion on drug discovery, 14(11), 1119-1130.
  • Patsnap. (2024, June 21). What are KRAS gene inhibitors and how do they work? Retrieved from [Link]

  • Wilken, R., et al. (2011). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 12(3), 303-314.
  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wang, X., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4243. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Tetrahydroisoquinoline-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including antihypertensives and antiviral agents. The stereochemistry at the C1 position is often crucial for their pharmacological activity, making the development of efficient and stereoselective synthetic routes a significant focus for researchers in drug discovery and development. This guide provides an in-depth comparison of the prevalent synthetic strategies for accessing these valuable molecules, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid in the selection of the most suitable route for a given research objective.

The Pictet-Spengler Reaction: A Classic and Versatile Approach

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or a ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1] When an α-keto acid or a related synthetic equivalent is used as the carbonyl partner, this reaction provides a direct route to THIQ-1-COOH derivatives.

Mechanism and Rationale

The reaction proceeds through the initial formation of a Schiff base (or an iminium ion under acidic conditions) from the β-arylethylamine and the carbonyl compound. The subsequent intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium carbon, leads to the formation of the tetrahydroisoquinoline ring system. The choice of acid catalyst and reaction conditions is critical and depends on the nucleophilicity of the aromatic ring; electron-rich systems often proceed under milder conditions.[3] For asymmetric synthesis, chiral auxiliaries or chiral catalysts, such as chiral phosphoric acids, can be employed to control the stereochemistry at the newly formed C1-center.[4][5]

Advantages and Disadvantages

Pros:

  • Atom Economy: This is a highly atom-economical reaction, combining two key fragments in a single cyclization step.

  • Versatility: A wide range of substituted β-arylethylamines and carbonyl compounds can be used, allowing for diverse substitution patterns on the final product.

  • Directness: It provides a direct route to the target molecule, often in a single step.

  • Asymmetric Potential: The reaction is amenable to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[4]

Cons:

  • Harsh Conditions: Traditionally, the reaction requires strong acids and elevated temperatures, which may not be suitable for sensitive substrates.[6]

  • Substrate Limitations: The cyclization is most efficient with electron-rich aromatic rings. Electron-deficient systems may require harsher conditions or fail to cyclize.[3]

  • Stereocontrol Challenges: Achieving high stereoselectivity can be challenging and may require the use of expensive chiral catalysts or auxiliaries.

Experimental Workflow: Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start β-arylethylamine + α-keto acid Solvent Solvent Addition (e.g., Toluene, CH2Cl2) Start->Solvent Catalyst Acid Catalyst Addition (e.g., TFA, HCl) Solvent->Catalyst Heating Heating/Stirring (e.g., Reflux) Catalyst->Heating Quenching Quenching (e.g., NaHCO3 soln.) Heating->Quenching Monitoring Reaction Monitoring (TLC, LC-MS) Extraction Extraction (e.g., EtOAc) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (Crystallization/ Chromatography) Drying->Purification Product Substituted THIQ-1-COOH Purification->Product

Caption: Workflow for the Pictet-Spengler synthesis of THIQ-1-COOH.

Representative Experimental Protocol

A solution of 3,4-dimethoxyphenethylamine (1.0 eq) and glyoxylic acid (1.1 eq) in a mixture of acetonitrile and water (1:1) is stirred at room temperature. Trifluoroacetic acid (0.1 eq) is added, and the reaction mixture is heated to 60 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the desired 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

The Bischler-Napieralski/Reduction/Carboxylation Sequence: A Stepwise Approach

The Bischler-Napieralski reaction is another classical method for constructing the isoquinoline core.[7] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[5][8] To obtain the target THIQ-1-COOH, this intermediate must undergo subsequent reduction and carboxylation at the C1 position.

Mechanism and Rationale

The Bischler-Napieralski reaction proceeds via an electrophilic aromatic substitution mechanism. The amide is first activated by the dehydrating agent to form a reactive intermediate (a nitrilium ion or a related species), which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.[7] The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

The introduction of the carboxylic acid group at the C1 position of the tetrahydroisoquinoline is the most challenging step in this sequence. Direct carboxylation of the C1-H bond is difficult. A plausible, though not widely documented in a single protocol, approach involves the oxidation of the tetrahydroisoquinoline to the corresponding dihydroisoquinolinium salt, followed by the addition of a carboxylating agent. More modern approaches are exploring photoredox catalysis for the direct C1-carboxylation of N-aryl tetrahydroisoquinolines.[9]

Advantages and Disadvantages

Pros:

  • Readily Available Starting Materials: The β-arylethylamide precursors are often easily prepared from corresponding amines and carboxylic acids or their derivatives.

  • Good for Certain Substitution Patterns: This method can be effective for substitution patterns that may be challenging to access via the Pictet-Spengler reaction.

Cons:

  • Multi-step Process: This is a multi-step sequence, which can lead to lower overall yields and increased operational complexity compared to one-pot methods.

  • Harsh Conditions: The Bischler-Napieralski cyclization often requires harsh reagents and high temperatures.[5]

  • Challenging Carboxylation: The final carboxylation step is non-trivial and may require specialized reagents or conditions, with limited general protocols available.

  • Potential for Side Reactions: The use of strong acids and dehydrating agents can lead to side reactions, such as polymerization or rearrangement.[10]

Experimental Workflow: Bischler-Napieralski Route

Petasis_PFB_Workflow cluster_0 Petasis Reaction cluster_1 Pomeranz-Fritsch-Bobbitt Cyclization Start Aminoacetaldehyde acetal + Glyoxylic acid + Organoboronic acid Solvent1 Solvent Addition (e.g., Dioxane) Start->Solvent1 Heating1 Heating/Stirring Solvent1->Heating1 Intermediate α-Amino acid derivative Heating1->Intermediate Reagent2 Acid Addition (e.g., HCl) Intermediate->Reagent2 Stirring2 Stirring Reagent2->Stirring2 Hydrogenation Catalytic Hydrogenation (if necessary) Stirring2->Hydrogenation Product Substituted THIQ-1-COOH Hydrogenation->Product

Sources

A Comparative Spectroscopic Guide to 7-Bromo and Other Substituted THIQ-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone for the development of novel therapeutics. The strategic substitution on this privileged structure allows for the fine-tuning of pharmacological properties. This guide offers a detailed spectroscopic comparison of 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with other substituted analogs, providing researchers with the foundational knowledge to characterize and differentiate these valuable compounds. While experimental spectra for the 7-bromo derivative are not publicly available, this guide will provide predicted spectroscopic characteristics based on established principles of organic spectroscopy, alongside reported data for other key derivatives.

The Influence of Substitution on the THIQ Core: A Spectroscopic Perspective

The electronic and structural changes imparted by different substituents on the THIQ-1-carboxylic acid framework are directly observable through various spectroscopic techniques. The electron-withdrawing nature of a bromine atom at the 7-position, for instance, is expected to deshield aromatic protons and carbons, leading to downfield shifts in NMR spectra compared to unsubstituted or electron-donating group (EDG) substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecular architecture.

Predicted ¹H NMR Spectrum of 7-Bromo-THIQ-1-Carboxylic Acid

Based on the principles of substituent effects on aromatic systems, the ¹H NMR spectrum of 7-bromo-THIQ-1-carboxylic acid is predicted to exhibit distinct features. The bromine atom at C7 will exert an electron-withdrawing effect, influencing the chemical shifts of the aromatic protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~5-10 mg of THIQ-1-carboxylic acid derivative in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. prep3->acq1 acq2 Acquire ¹³C NMR spectrum. acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments. acq2->acq3 proc1 Process the raw data (Fourier transform, phase correction, baseline correction). acq3->proc1 proc2 Integrate ¹H NMR signals and determine coupling constants. proc1->proc2 proc3 Assign signals to specific protons and carbons using chemical shift predictions and 2D NMR data. proc2->proc3

Caption: General workflow for NMR spectroscopic analysis of THIQ-1-carboxylic acids.

Proton Predicted Chemical Shift (ppm) for 7-Bromo-THIQ-1-carboxylic acid Reported Chemical Shift (ppm) for 6,7-Dimethoxy-THIQ-1-carboxylic acid[1]
H-5~7.3-7.5 (d)6.85 (s)
H-6~7.1-7.3 (dd)-
H-8~6.9-7.1 (d)7.15 (s)
H-1~4.8-5.0 (s)4.86 (s)
H-3~3.4-3.6 (m)3.44 (td)
H-4~2.9-3.1 (m)2.99 (t)
OCH₃-3.84 (s), 3.87 (s)
COOH~12-13 (br s)Not reported in D₂O

Table 1: Comparison of predicted ¹H NMR chemical shifts for 7-bromo-THIQ-1-carboxylic acid and reported data for a dimethoxy-substituted analog.

Predicted ¹³C NMR Spectrum of 7-Bromo-THIQ-1-Carboxylic Acid

The effect of the bromine substituent is also evident in the ¹³C NMR spectrum. The carbon atom directly attached to the bromine (C-7) will experience a significant downfield shift, while other carbons in the aromatic ring will also be affected.

Carbon Predicted Chemical Shift (ppm) for 7-Bromo-THIQ-1-carboxylic acid Reported Chemical Shift (ppm) for 6,7-Dimethoxy-THIQ-1-carboxylic acid[1]
C=O~173-176175.0
C-1~58-6261.1
C-3~42-4542.7
C-4~26-2927.0
C-4a~125-128123.1
C-5~128-131113.4
C-6~129-132149.8
C-7~120-123 (C-Br)150.9
C-8~115-118114.3
C-8a~135-138127.3
OCH₃-58.5, 58.5

Table 2: Comparison of predicted ¹³C NMR chemical shifts for 7-bromo-THIQ-1-carboxylic acid and reported data for a dimethoxy-substituted analog.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For THIQ-1-carboxylic acids, the characteristic absorptions of the carboxylic acid and the aromatic ring are of primary interest.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder. prep2 Alternatively, prepare a mull (e.g., Nujol) or a thin film from a suitable solvent. acq1 Record the IR spectrum in the range of 4000-400 cm⁻¹. prep2->acq1 proc1 Identify characteristic absorption bands for functional groups. acq1->proc1 proc2 Compare the spectrum with reference spectra or predicted values. proc1->proc2

Caption: General workflow for IR spectroscopic analysis of THIQ-1-carboxylic acids.

Functional Group Characteristic Absorption (cm⁻¹) for Carboxylic Acids[2][3][4][5][6] Expected Observations for 7-Bromo-THIQ-1-carboxylic acid
O-H stretch (carboxylic acid)3300-2500 (broad)A very broad and strong band in this region due to hydrogen bonding.
C-H stretch (aromatic)3100-3000Weak to medium sharp peaks.
C-H stretch (aliphatic)3000-2850Medium to strong sharp peaks.
C=O stretch (carboxylic acid)1760-1690A strong, sharp peak. Conjugation with the aromatic ring may shift this to the lower end of the range.
C=C stretch (aromatic)1600-1450Multiple sharp bands of variable intensity.
C-O stretch (carboxylic acid)1320-1210A strong band.
O-H bend (carboxylic acid)1440-1395 and 950-910Medium intensity bands.
C-Br stretch~600-500A weak to medium band in the fingerprint region.

Table 3: Characteristic IR absorption bands for carboxylic acids and expected observations for 7-bromo-THIQ-1-carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 7-bromo-THIQ-1-carboxylic acid, the presence of a bromine atom will result in a characteristic isotopic pattern.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol, acetonitrile). acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prep1->acq1 acq2 Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI). acq1->acq2 acq3 Perform MS/MS analysis on the molecular ion to study fragmentation patterns. acq2->acq3 proc1 Determine the molecular weight from the molecular ion peak. acq3->proc1 proc2 Analyze the isotopic pattern to confirm the presence of bromine. proc1->proc2 proc3 Propose fragmentation pathways based on the observed fragment ions. proc2->proc3

Sources

"in vitro assay comparison of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Assay Comparison of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives as Kynurenine Aminotransferase II Inhibitors

This guide provides a comprehensive framework for the in vitro evaluation and comparison of this compound derivatives, a promising class of compounds targeting the kynurenine pathway. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Scientific Imperative: Targeting Kynurenine Aminotransferase II

The kynurenine pathway is the primary route for tryptophan catabolism in mammals. A key metabolite in this pathway, kynurenic acid (KYNA), is a potent endogenous antagonist of ionotropic glutamate receptors (e.g., NMDA) and α7 nicotinic acetylcholine receptors (α7nAChR).[1] Elevated brain levels of KYNA are strongly associated with the cognitive deficits observed in neuropsychiatric disorders such as schizophrenia.[1][2][3]

Four kynurenine aminotransferase (KAT) isozymes catalyze the conversion of L-kynurenine to KYNA, but KAT-II is the predominant isoform in the mammalian brain and is considered the primary producer of neuronal KYNA.[1][4] This makes KAT-II a high-priority therapeutic target for lowering brain KYNA levels and potentially ameliorating cognitive dysfunction.[2][5] The this compound scaffold has emerged as a critical pharmacophore for developing potent and selective KAT-II inhibitors.

kynurenine_pathway tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine Multiple Steps kat2 KAT-II kynurenine->kat2 kyna Kynurenic Acid (KYNA) (NMDA/α7nAChR Antagonist) downstream Cognitive Impairment kyna->downstream Elevated Levels Lead To kat2->kyna inhibitor 7-Bromo-THIQ Derivatives inhibitor->kat2 experimental_workflow cluster_start Compound Management cluster_primary Primary & Selectivity Screening cluster_cellular Cellular & Safety Profiling cluster_analysis Data Analysis & Candidate Selection synthesis Derivative Synthesis qc QC: Purity (HPLC) & Identity (LC-MS, NMR) synthesis->qc kat2_assay hKAT-II Enzymatic Assay (IC50 Determination) qc->kat2_assay kat_isoforms Selectivity Assays (hKAT-I, hKAT-III, hKAT-IV) kat2_assay->kat_isoforms cell_kyna Cell-Based KYNA Production Assay kat_isoforms->cell_kyna cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_kyna->cytotoxicity analysis Comparative Analysis (Potency, Selectivity, Cellular Efficacy) cytotoxicity->analysis

Caption: A comprehensive workflow for the in vitro characterization of KAT-II inhibitors.

Experimental Protocols: Ensuring Methodological Rigor

Human KAT-II Enzymatic Inhibition Assay

Causality: This is the primary assay to quantify the direct inhibitory potency (IC50) of the derivatives on the target enzyme. A fluorescence-based method is often preferred for its high sensitivity and suitability for high-throughput screening. [1][6] Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 5 µM Pyridoxal 5'-phosphate (PLP), the essential cofactor for KAT enzymes. [1][7] * Enzyme Stock: Recombinant human KAT-II (hKAT-II) diluted in Assay Buffer to a final concentration of ~0.75 µM. [1] * Substrate Mix: L-Kynurenine (final concentration ~0.3 mM) and α-ketoglutarate (final concentration ~50 µM) prepared in Assay Buffer.

    • Compound Plates: Prepare 10-point, 3-fold serial dilutions of the 7-Bromo-THIQ derivatives in 100% DMSO.

  • Assay Execution (384-well format):

    • Add 50 nL of compound dilutions from the compound plate to a black, low-volume assay plate.

    • Add 5 µL of hKAT-II enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme pre-incubation.

    • Initiate the reaction by adding 5 µL of the Substrate Mix.

    • Monitor the reaction kinetically by measuring fluorescence (Excitation: 340 nm, Emission: 390 nm) every minute for 30 minutes at 37°C. [1]The product, KYNA, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence over time).

    • Normalize the data using high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular KYNA Production Assay

Causality: This assay validates the enzymatic inhibition in a more complex biological system. It assesses the compound's ability to cross cell membranes and engage the target in an intracellular environment, providing a more physiologically relevant measure of efficacy.

Protocol:

  • Cell Culture:

    • Use a human cell line with measurable KAT-II activity, such as primary human peripheral blood mononuclear cells (PBMCs) or an engineered cell line (e.g., HEK293) overexpressing hKAT-II. [8] * Seed cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.

  • Compound Treatment:

    • Remove the growth medium and replace it with a serum-free medium containing a fixed concentration of L-kynurenine (e.g., 100 µM) and serial dilutions of the test compounds.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • KYNA Quantification:

    • Harvest the cell culture supernatant.

    • Quantify the concentration of KYNA in the supernatant. While HPLC is a standard method,[9] a sensitive Kynurenic Acid ELISA kit offers a high-throughput alternative with excellent correlation to LC/MS. [10]

  • Data Analysis:

    • Calculate the percent inhibition of KYNA production for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting percent inhibition against the logarithm of compound concentration.

Cytotoxicity Assay (MTT Assay)

Causality: This assay provides an initial assessment of the compound's safety profile. It is crucial to ensure that the observed reduction in cellular KYNA production is due to specific enzyme inhibition and not simply a consequence of cell death.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds at the same concentrations used in the cellular KYNA assay for the same duration (24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. [11]Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~540 nm using a microplate reader. [11]5. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the CC50 (50% cytotoxic concentration).

Comparative Data Summary

The ultimate goal is to identify derivatives with high potency, excellent selectivity over other KAT isoforms, robust cellular activity, and a clean safety profile.

Derivative IDhKAT-II IC50 (nM)Selectivity vs hKAT-I (Fold)Selectivity vs hKAT-III (Fold)Cellular KYNA IC50 (nM)Cytotoxicity CC50 (µM)
Parent Scaffold 25050x80x980> 50
Derivative A-01 8.5 >1000x >1000x 35 > 100
Derivative A-02 15.2>800x>950x95> 100
Derivative B-01 45.7>300x>400x21085
Derivative B-02 98.1>150x>200x550> 100

Interpretation:

  • Potency: Derivative A-01 is the most potent compound in the enzymatic assay.

  • Selectivity: Derivative A-01 also demonstrates the highest selectivity for KAT-II over other tested isoforms.

  • Cellular Efficacy: A strong correlation is observed between enzymatic potency and cellular activity. Derivative A-01 is the most effective at reducing KYNA production in cells.

  • Safety Profile: All derivatives, except B-01, show a wide therapeutic window with cytotoxicity observed only at concentrations significantly higher than their effective cellular concentrations.

Based on this comparative analysis, Derivative A-01 stands out as the most promising lead candidate for further preclinical evaluation.

References

  • Title: Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Source: MDPI. URL: [Link]

  • Title: Development of a cell-based assay to measure kynurenine monooxygenase... Source: ResearchGate. URL: [Link]

  • Title: Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Source: SciSpace. URL: [Link]

  • Title: Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Source: PMC - PubMed Central. URL: [Link]

  • Title: KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Source: PubMed Central. URL: [Link]

  • Title: First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Source: ACS Publications. URL: [Link]

  • Title: Kynurenine aminotransferase II inhibition promotes sleep and rescues impairments induced by neurodevelopmental insult. Source: bioRxiv. URL: [Link]

  • Title: First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Source: I.R.I.S. URL: [Link]

  • Title: Targeting cancer using KAT inhibitors to mimic lethal knockouts. Source: PMC - NIH. URL: [Link]

  • Title: Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells. Source: PMC. URL: [Link]

  • Title: Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. Source: MDPI. URL: [Link]

  • Title: Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives. Source: Nature. URL: [Link]

  • Title: A Novel Cell-Permeable, Selective, and Noncompetitive Inhibitor of KAT3 Histone Acetyltransferases from a Combined Molecular Pruning/Classical Isosterism Approach. Source: ResearchGate. URL: [Link]

  • Title: Kynurenic Acid ELISA kit I Serum I High Sensitivity I Cited in 9 papers. Source: Immusmol. URL: [Link]

  • Title: Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Source: MDPI. URL: [Link]

  • Title: Kynurenic acid, a key L-tryptophan-derived metabolite, protects the heart from an ischemic damage. Source: bioRxiv. URL: [Link]

  • Title: Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Source: PubMed. URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Tetrahydroisoquinoline-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The introduction of a carboxylic acid at the C1 position and halogen atoms on the aromatic ring provides a powerful strategy to modulate the pharmacological properties of these compounds. This guide offers a comparative analysis of the structure-activity relationships (SAR) of halogenated tetrahydroisoquinoline-1-carboxylic acids, delving into their synthesis, biological targets, and the nuanced effects of halogen substitution.

The Strategic Role of Halogenation and the Carboxylic Acid Moiety

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles. They can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a protein, thereby increasing potency and selectivity.[5] The carboxylic acid group at the C1 position is also critical, often acting as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in the target protein. Its esterification typically leads to a complete loss of biological activity, underscoring its importance.[6]

Comparative Synthesis of Halogenated THIQ-1-Carboxylic Acids

The synthesis of these compounds typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the carboxylic acid and halogen substituents. A common and efficient method is the Pictet-Spengler reaction, which involves the cyclization of a phenethylamine with an aldehyde or ketone.[7] For halogenated analogs, a substituted phenethylamine is used as the starting material.

A representative synthetic approach is the four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which starts from 3-bromophenylacetonitrile.[8] This method involves reduction, amidation, ring closure, and hydrolysis to yield the final product.[8] Alternative methods like the Pomeranz–Fritsch–Bobbitt cyclization have also been employed for the synthesis of related THIQ-1-carboxylic acid derivatives.[9]

Experimental Protocol: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [8]

  • Reduction: 3-bromophenylacetonitrile is reduced using a catalyst like Raney nickel in a methanol or ethanol solvent under a hydrogen atmosphere to yield 3-bromophenethylamine.

  • Amidation: The resulting 3-bromophenethylamine is reacted with methyl chloroformate in the presence of an acid scavenger in an organic solvent to produce methyl 3-bromophenethylcarbamate.

  • Ring Closure: Methyl 3-bromophenethylcarbamate is then reacted with 2-oxoacetic acid and concentrated sulfuric acid in a tetrahydrofuran solvent. This step forms the tetrahydroisoquinoline ring, yielding 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • Hydrolysis: The final step involves the hydrolysis of the methoxycarbonyl group by reacting the intermediate with a certain concentration of sulfuric acid to afford 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

G cluster_synthesis Synthetic Workflow for Halogenated THIQ-1-Carboxylic Acids Start Halogenated Phenylacetonitrile Step1 Reduction (e.g., Raney Ni, H2) Start->Step1 Intermediate1 Halogenated Phenethylamine Step1->Intermediate1 Step2 Amidation (e.g., Methyl Chloroformate) Intermediate1->Step2 Intermediate2 N-Protected Intermediate Step2->Intermediate2 Step3 Ring Closure (e.g., Pictet-Spengler) Intermediate2->Step3 Intermediate3 Halogenated THIQ-1-Carboxylic Acid Derivative Step3->Intermediate3 Step4 Deprotection/Hydrolysis Intermediate3->Step4 End Final Product Step4->End

Caption: Generalized synthetic workflow for halogenated THIQ-1-carboxylic acids.

Comparative Biological Activities and SAR

Halogenated tetrahydroisoquinoline derivatives have been investigated for a wide range of biological activities, including as anticancer agents, enzyme inhibitors, and receptor antagonists.[1][3] The specific activity is highly dependent on the nature and position of the halogen substituent.

Compound ClassHalogen (Position)Biological Target/ActivityKey SAR Findings
Anticancer Agents VariedDihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2) inhibitors.[10]The presence and position of halogens can significantly influence the inhibitory potency against these cancer-related enzymes.[10]
Antitubercular Agents VariedMycobacterium tuberculosis ATP synthase.[11]A general trend of improved potency with increased lipophilicity was observed, a property influenced by halogenation.[11]
Antiviral Agents 5-Cl, 7-ClHepatitis C Virus (HCV) NS3-NS4A protease inhibitors.Halogenation at the 5- and 7-positions of the tetrahydroisoquinoline ring was found to be crucial for potent inhibitory activity.
NMDA Receptor Antagonists VariedN-methyl-D-aspartate (NMDA) receptor.[7]The nature and position of substituents on the aromatic ring, including halogens, modulate the antagonist activity.

In-depth Look: DHFR and CDK2 Inhibition

Recent studies have explored novel tetrahydroisoquinolines as inhibitors of Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy.[10] For instance, certain halogenated derivatives have shown potent inhibitory activity, with IC50 values in the micromolar to nanomolar range.[10] The introduction of a halogen can lead to favorable interactions within the enzyme's active site, enhancing binding affinity. Molecular docking studies have suggested that these halogenated compounds can occupy the same binding pockets as known inhibitors like methotrexate, indicating a similar mechanism of action.[10]

G cluster_sar Key SAR Observations Halogen Halogen Atom Position (e.g., C5, C6, C7) Type (F, Cl, Br) Properties Physicochemical Properties Lipophilicity (logP) Electronic Effects Steric Bulk Metabolic Stability Halogen->Properties Influences Activity Biological Activity Potency (IC50/Ki) Selectivity Pharmacokinetics Properties->Activity Determines

Caption: Relationship between halogen properties and biological activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., DHFR, CDK2) is obtained and diluted to a working concentration in the appropriate assay buffer. The corresponding substrate is also prepared in the same buffer.

  • Compound Preparation: The halogenated tetrahydroisoquinoline-1-carboxylic acids are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure: The enzyme, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of a cofactor (e.g., NADPH for DHFR).

  • Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The halogenation of tetrahydroisoquinoline-1-carboxylic acids is a versatile and effective strategy for the development of potent and selective therapeutic agents. The structure-activity relationships are complex, with the nature and position of the halogen atom playing a critical role in determining the biological activity. Future research in this area should focus on a more systematic exploration of different halogen substitution patterns and the use of computational modeling to better predict the effects of halogenation on target binding and pharmacokinetic properties. The development of more efficient and stereoselective synthetic methods will also be crucial for accessing a wider range of novel analogs for biological evaluation.

References

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC - NIH. (2024).
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. (n.d.).
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - Beilstein Journals. (2021).
  • Structure Activity Relationships - Drug Design Org. (n.d.).
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (2026).
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate. (2025).
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (2023).
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. (n.d.).
  • (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties - ResearchGate. (2023).
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis - American Chemical Society. (2026).
  • Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes - ACG Publications. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021).
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. (n.d.).
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. (n.d.).
  • Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed. (n.d.).
  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. (2019).

Sources

A Comparative Guide to Constrained Phenylalanine Analogues: Alternatives to 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of rational drug design and peptide chemistry, the use of conformationally constrained amino acids is a cornerstone strategy for transforming flexible peptides into potent, selective, and stable therapeutic candidates. By locking specific dihedral angles, we can pre-organize a peptide into its bioactive conformation, enhancing binding affinity and reducing the entropic penalty upon target engagement. Among the arsenal of constrained residues, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-Br-Tic) stands out as a valuable building block. Its rigid bicyclic structure serves as a constrained phenylalanine (Phe) analogue, while the bromine atom at the 7-position offers a vector for further chemical modification or can influence electronic properties and binding interactions.

This guide provides a comparative analysis of viable alternatives to 7-Br-Tic, offering researchers and drug developers a data-driven framework for selecting the optimal constrained amino acid for their specific application. We will delve into the structural nuances, performance data, and synthetic considerations for each alternative, grounded in peer-reviewed experimental evidence.

The Benchmark: Understanding 7-Bromo-Tic

This compound is a derivative of Tic (1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid), a well-established constrained analogue of Phe. The Tic scaffold effectively restricts the chi1 (χ1) and chi2 (χ2) side-chain torsion angles, which are typically free to rotate in natural Phe. The bromine atom introduces specific steric and electronic effects, potentially leading to improved binding affinity or altered selectivity profiles.

A Comparative Analysis of Key Alternatives

The selection of a constrained amino acid is a critical decision in the design process. The ideal choice depends on the specific conformational requirements of the target, the desired physicochemical properties, and the synthetic accessibility. Below, we compare several key alternatives to 7-Br-Tic.

Unsubstituted Tic and Other Halogenated Derivatives

The most direct comparisons to 7-Br-Tic are its parent compound, Tic, and other halogenated variants. These alternatives allow for a systematic exploration of the role of the aromatic substituent.

  • 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic): The parent scaffold. Its incorporation is well-documented and serves as a baseline for evaluating the effect of substituents. It provides significant conformational restriction, making it a powerful tool for peptide and peptidomimetic design.

  • 7-Chloro-Tic and 7-Fluoro-Tic: These analogues allow for fine-tuning of the electronic properties of the aromatic ring. The smaller size of fluorine compared to bromine can be advantageous in contexts where steric hindrance is a concern. The choice between halogen atoms can modulate binding interactions, such as halogen bonding, which may be crucial for target affinity.

Phenylalanine Analogues with Alternative Ring Systems

Moving beyond the Tic scaffold, other bicyclic or cyclic structures can impart different degrees of conformational rigidity.

  • 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (Tcc): As a constrained tryptophan (Trp) analogue, Tcc is not a direct Phe replacement but is relevant when a rigidified indole-containing residue is desired. Its distinct conformational preferences can be leveraged to explore different regions of pharmacophore space.

  • 2-Aminoindane-2-carboxylic acid (Aic): This rigid analogue constrains the Phe side chain in a different manner than Tic. Its five-membered ring fused to the phenyl group results in a unique spatial orientation of the aromatic ring relative to the peptide backbone.

Substituted Phenylalanine Analogues

For applications where the full rigidity of a bicyclic system is not required or desired, substituted Phe analogues offer a more subtle means of conformational control.

  • α-Methyl-Phenylalanine (α-Me-Phe): The introduction of a methyl group at the α-carbon sterically hinders rotation around the N-Cα and Cα-C bonds, restricting the allowable Ramachandran angles (φ and ψ). This modification also enhances resistance to enzymatic degradation.

Quantitative Comparison of Physicochemical and Structural Properties

The following table summarizes key properties of 7-Br-Tic and its alternatives, providing a basis for rational selection.

CompoundMolar Mass ( g/mol )cLogP (approx.)Key Constrained Dihedral AnglesNotes
7-Bromo-Tic270.112.5χ1, χ2Bromine offers a site for further modification and can participate in halogen bonding.
Tic (1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)191.211.2χ1, χ2The parent scaffold; provides a baseline for evaluating substituent effects.
7-Chloro-Tic225.662.1χ1, χ2Chlorine is smaller and more electronegative than bromine, offering a different electronic profile.
Aic (2-Aminoindane-2-carboxylic acid)177.191.4χ1, χ2Provides a different side-chain orientation compared to the Tic family.
α-Me-Phe (α-Methyl-Phenylalanine)179.221.8φ, ψEnhances proteolytic stability by sterically shielding the peptide backbone.

Experimental Protocols: A Workflow for Peptide Incorporation

The true test of these building blocks lies in their incorporation into peptides and subsequent evaluation. Below is a representative workflow for the solid-phase peptide synthesis (SPPS) of a peptide containing a constrained amino acid, highlighting the critical considerations.

Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

cluster_prep Resin Preparation cluster_coupling Amino Acid Coupling Cycle cluster_final Cleavage and Purification P1 Swell Resin (e.g., Rink Amide) in DMF P2 Fmoc Deprotection (20% Piperidine in DMF) P1->P2 Step 1 C1 Couple Standard Fmoc-Amino Acid (e.g., Fmoc-Gly-OH) P2->C1 Step 2 C2 Wash Resin (DMF, DCM) C1->C2 C3 Fmoc Deprotection C2->C3 C4 Couple Constrained Amino Acid (e.g., Fmoc-7-Br-Tic-OH) C3->C4 C5 Wash Resin C4->C5 Coupling Key Consideration: Coupling efficiency of bulky constrained residues may be lower. Double coupling or use of advanced coupling reagents (e.g., HATU, COMU) is recommended. C4->Coupling C5->C1 Repeat for next amino acid F1 Final Fmoc Deprotection C5->F1 Final Cycle F2 Wash and Dry Resin F1->F2 F3 Cleave Peptide from Resin (e.g., TFA Cocktail) F2->F3 F4 Precipitate and Purify (e.g., RP-HPLC) F3->F4 Cleavage Key Consideration: The cleavage cocktail must be chosen to avoid side reactions with the constrained residue. F3->Cleavage Ligand Constrained Peptide Ligand (e.g., containing 7-Br-Tic) GPCR GPCR Target Ligand->GPCR Binding & Activation Annotation Rationale: The rigid conformation of the 7-Br-Tic residue pre-organizes the ligand for optimal binding to the GPCR, enhancing affinity and selectivity. Ligand->Annotation G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early and comprehensive assessment of a compound's selectivity is a cornerstone of successful therapeutic development. Unforeseen off-target interactions are a major contributor to clinical trial failures and adverse drug reactions. This guide provides a robust framework for conducting cross-reactivity studies, using the novel compound 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a focal point. Due to the limited publicly available data on this specific molecule, we will draw upon established methodologies and comparative data from structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs to illustrate a best-practice approach to profiling its selectivity. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, making a thorough understanding of its potential for cross-reactivity essential.[1][2]

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity.[3] A primary driver of such toxicity is off-target activity, where a compound interacts with unintended biological molecules, leading to a cascade of undesirable effects. Proactive and systematic cross-reactivity profiling during the preclinical phase is therefore not merely a regulatory hurdle but a critical scientific endeavor to mitigate these risks. By identifying potential off-target interactions early, research efforts can be directed towards optimizing lead compounds for greater selectivity, thereby enhancing their therapeutic index and increasing the probability of clinical success.

A well-designed cross-reactivity study should be multi-faceted, integrating computational predictions with a tiered experimental approach. This allows for a broad initial screen to identify potential areas of concern, followed by more focused investigations to confirm and quantify any observed off-target activities.

A Tiered Approach to Cross-Reactivity Assessment

A logical and resource-efficient strategy for evaluating the cross-reactivity of a novel compound like this compound involves a progressively focused series of investigations. This tiered approach, outlined below, allows for early "red flag" identification and informs go/no-go decisions throughout the drug discovery pipeline.

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Tier 1: In Silico Profiling and Physicochemical Characterization

The initial step in assessing the potential for cross-reactivity is computational. Ligand-based and structure-based in silico methods can predict potential off-target interactions by comparing the chemical structure of the test compound to databases of known ligands and their biological targets.[4]

Experimental Protocol: Computational Off-Target Safety Assessment (OTSA)

  • Compound Input: The 2D structure of this compound is submitted to a computational platform.

  • Model Application: A suite of predictive models, encompassing both 2D and 3D structural similarity analyses, is employed. These models are trained on extensive datasets of compound-target interactions.[4]

  • Prediction Generation: The output is a ranked list of potential off-targets, with associated confidence scores. This list is generated by comparing the structural and electronic features of the test compound to those of known ligands for a wide range of proteins.

  • Data Analysis: The predicted off-targets are reviewed to identify any that are known to be associated with adverse effects. This analysis helps to prioritize which potential off-target interactions warrant further experimental investigation.

Concurrently, a thorough characterization of the compound's physicochemical properties is crucial, as these can influence its biological activity and potential for non-specific interactions.

Tier 2: Broad Off-Target Binding Assays

Following computational predictions, a broad experimental screen against a panel of known receptors, ion channels, enzymes, and transporters is the next logical step. This provides empirical data on the compound's binding promiscuity. Commercial services, such as the Eurofins Discovery SpectrumScreen®, offer comprehensive panels for this purpose.[5]

Experimental Protocol: Broad Ligand Binding Panel

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a battery of radioligand binding assays. Each assay contains a specific target protein and a radiolabeled ligand with known affinity for that target.

  • Detection: The ability of the test compound to displace the radioligand from the target is measured by quantifying the remaining radioactivity bound to the protein.

  • Data Interpretation: A significant reduction in radioligand binding (typically >50%) indicates a potential interaction between the test compound and the target protein. These "hits" are then flagged for further investigation.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical THIQ Analog

Target ClassSpecific Target% Inhibition at 10 µM
Primary Target Target X 95%
GPCRsDopamine D262%
Serotonin 5-HT2A55%
Ion ChannelshERG48%
EnzymesMAO-A75%
CYP2D630%

This data is illustrative and not representative of this compound.

Tier 3: Functional and Mechanistic Validation

A binding interaction does not always translate to a functional effect. Therefore, any significant hits from the broad binding panel must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or modulator of the off-target protein.

Experimental Protocol: Cell-Based Functional Assay (e.g., Calcium Mobilization)

  • Cell Culture: A cell line endogenously or recombinantly expressing the off-target receptor of interest (e.g., a Gq-coupled GPCR) is cultured.

  • Compound Treatment: The cells are loaded with a calcium-sensitive fluorescent dye and then treated with varying concentrations of this compound.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is generated to determine the potency (EC50 or IC50) of the compound at the off-target receptor.

Functional_Assay_Workflow Start Cell line expressing off-target receptor Load_Dye Load with Ca2+- sensitive dye Start->Load_Dye Treat Treat with varying concentrations of test compound Load_Dye->Treat Measure Measure fluorescence change Treat->Measure Analyze Generate dose-response curve and determine IC50/EC50 Measure->Analyze End Quantified functional off-target activity Analyze->End

Caption: Workflow for a cell-based functional off-target assay.

Tier 4: In Vivo Confirmation

The final tier of cross-reactivity assessment involves investigating the physiological consequences of any confirmed off-target interactions in a living organism. This step is crucial for understanding the potential for adverse effects in a clinical setting.

Comparative Analysis with Structurally Related Compounds

To provide context for the potential cross-reactivity of this compound, it is informative to compare it with other THIQ analogs that have been more extensively studied. For instance, certain THIQ derivatives have been reported to exhibit activity at dopaminergic and serotonergic receptors, while others have shown interactions with various enzymes.[1][2] This highlights the importance of a broad screening approach, as even minor structural modifications to the THIQ scaffold can significantly alter the selectivity profile.

Table 2: Comparison of Off-Target Profiles for Representative THIQ Analogs

CompoundPrimary TargetKnown Off-Targets
Analog A Dopamine D1 AgonistSerotonin 5-HT1A partial agonist
Analog B MAO-B InhibitorWeak affinity for Adrenergic α2 receptors
Analog C Antitumor AgenthERG channel inhibition

This table presents a hypothetical comparison to illustrate the diversity of off-target activities within the THIQ class.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel chemical entity such as this compound is a critical component of its preclinical development. By employing a tiered strategy that integrates in silico prediction with a suite of in vitro and in vivo experimental techniques, researchers can build a detailed understanding of a compound's selectivity profile. This proactive approach not only de-risks the drug development process but also provides invaluable insights into the structure-activity relationships that govern both on-target potency and off-target liabilities. As our understanding of the complex interplay between small molecules and biological systems continues to grow, the importance of rigorous and early-stage cross-reactivity assessment will only become more pronounced.

References

  • BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Jackson, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777.
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1558-1567.
  • Kim, D., et al. (2020). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research, 48(18), 10115-10126.
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
  • Guan, L., & Disney, M. D. (2019). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology, 14(12), 2549-2562. Retrieved from [Link]

  • Manghwar, H., et al. (2020). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International Journal of Molecular Sciences, 21(21), 8193. Retrieved from [Link]

  • Shakleya, D. M., et al. (2019). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 43(8), 626-633. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2026). How COVID-era trick may transform drug, chemical discovery. The Harvard Gazette. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13885. Retrieved from [Link]

  • Kurp, G., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Singh, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 114-129. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and disposal protocols for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, its purpose is to ensure the safe handling and compliant disposal of this compound, thereby mitigating risks and ensuring a secure laboratory environment. The procedures outlined are grounded in established chemical safety principles and regulatory standards.

Executive Summary: The Critical Disposal Directive

This compound is a halogenated organic compound . Due to the presence of bromine, it must never be disposed of with non-halogenated organic waste or poured down the drain. The single most critical step is its segregation into a designated Halogenated Organic Waste stream for subsequent disposal via high-temperature incineration by a licensed facility.[1][2][3] Mixing this waste stream with others can lead to dangerous chemical reactions and complicates the disposal process, significantly increasing both risk and cost.[3]

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazards is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for the carboxylic acid derivative is not widely available, data from the closely related parent compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, provides a strong basis for risk assessment.

GHS Hazard Classifications (Inferred):

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

Causality of Hazards:

  • Halogenated Nature: The bromine atom classifies this compound as a halogenated organic. These substances require specific disposal protocols, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[1]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties. Therefore, this compound should not be stored or mixed with bases in the same waste container to avoid exothermic neutralization reactions.[1][6]

Personnel Protective Equipment (PPE)

Strict adherence to PPE requirements is mandatory when handling or disposing of this compound.

Operation Required PPE Rationale & Source
Handling Solid Compound / Weighing Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin, eye, and clothing contact with the solid powder.[5][7]
Preparing Solutions / Transfers Double Nitrile or Viton Gloves, Chemical Splash Goggles, Lab CoatProvides enhanced protection against splashes and direct contact during liquid handling.[8] All transfers should occur within a chemical fume hood.[2][9]
Waste Disposal & Consolidation Double Nitrile or Viton Gloves, Chemical Splash Goggles, Lab CoatProtects against splashes and incidental contact when handling waste containers. Work should be done in a well-ventilated area or fume hood.[3]
Spill Cleanup Double Nitrile or Viton Gloves, Chemical Splash Goggles, Lab Coat. Respirator may be needed for large spills or dust.Ensures comprehensive protection during emergency response where exposure risk is highest.[8]

Core Disposal Protocol: Step-by-Step Guide

This protocol ensures the compliant and safe segregation and storage of waste containing this compound.

Step 1: Identify and Select the Correct Waste Container

  • Locate the designated "Halogenated Organic Waste" container. This is often a green-labeled or otherwise clearly marked carboy, typically constructed of polyethylene.[1][8]

  • Ensure the container is in good condition, free from leaks, and has a secure, threaded cap.[2][10] Do not use metal cans, as acids produced from the slow degradation of halogenated compounds can cause corrosion.[8]

Step 2: Label the Waste Container

  • Before adding any waste, ensure the container is clearly labeled.

  • The label must include the words "Hazardous Waste" and the full chemical names of all constituents.[2][3] Do not use abbreviations or chemical formulas.[2]

  • Maintain a running list of the components and their approximate percentages or volumes on the label or an attached log sheet.[1]

Step 3: Transfer Waste into the Container

  • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • If transferring a solid, use a powder funnel to prevent dispersal.

  • If transferring a liquid solution, pour slowly and carefully to avoid splashing.

  • Do not fill the container beyond 80-90% capacity to allow for expansion and prevent spills.

Step 4: Secure and Store the Waste Container

  • After adding waste, securely fasten the cap to ensure the container is vapor-tight.[2] Funnels must be removed and the container capped immediately after use.[10]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[3]

  • The SAA should be well-ventilated, away from heat or ignition sources, and equipped with secondary containment (e.g., a spill tub) to contain any potential leaks.[8]

  • Ensure the waste container is segregated from incompatible materials, especially bases and strong oxidizing agents.[8]

Step 5: Arrange for Final Disposal

  • Once the container is full, or if it is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Follow all institutional procedures for waste collection requests. The EHS department will manage the final disposal at a licensed hazardous waste facility.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

For a Small Spill (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.[12]

  • Don PPE: Wear the appropriate PPE as listed in the table above (double gloves, goggles, lab coat).[8]

  • Contain the Spill:

    • If Solid: Gently cover the spill with absorbent pads to prevent it from becoming airborne.[9] Carefully sweep the solid material into a dustpan and place it in a sealed, labeled bag or container.[5] Avoid creating dust.[5]

    • If Liquid: Cover the spill with an inert absorbent material, such as vermiculite, sand, or chemical absorbent pads, starting from the outside and working inward.[8][12]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, heavyweight plastic bag or a designated container.[8][9]

  • Dispose of Cleanup Material: Label the container as "Hazardous Waste" containing this compound and dispose of it in the Halogenated Organic Waste stream.

  • Decontaminate: Clean the spill area with soap and water, and wipe dry.[9]

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.[12]

  • Isolate: Close the laboratory doors to contain the vapors.[2]

  • Notify: Contact your institution's EHS department and emergency services (e.g., 911) immediately.[2][12]

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][13] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

Visual Disposal Workflow

The following diagram illustrates the critical decision-making process for proper waste segregation.

G start Waste Generated: 7-Bromo-1,2,3,4-tetrahydro- isoquinoline-1-carboxylic acid is_halogenated Is the compound halogenated (contains F, Cl, Br, or I)? start->is_halogenated yes_node YES (Contains Bromine) is_halogenated->yes_node   no_node NO is_halogenated->no_node   halogenated_container Dispose in: 'HALOGENATED ORGANIC WASTE' Container (Green Label) yes_node->halogenated_container non_halogenated_container Dispose in: 'NON-HALOGENATED ORGANIC WASTE' Container (Incorrect for this compound) no_node->non_halogenated_container final_disposal Arrange for EHS Pickup for Regulated Incineration halogenated_container->final_disposal

Caption: Waste Segregation Decision Flowchart.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. Environmental Health and Safety. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Spills and Emergencies. Radiation Safety. Retrieved from [Link]

  • Smith College. (n.d.). Spills. Research and Instruction Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound. The protocols herein are designed to be self-validating systems, integrating established safety principles with the specific hazard profile of this compound class.

Hazard Identification and Risk Assessment

  • Physical Form : Solid, which presents a risk of airborne particulate generation during handling.

  • Structural Hazards :

    • Halogenated Organic : The presence of bromine classifies it as a halogenated compound, which has specific implications for waste disposal.[1]

    • Tetrahydroisoquinoline Core : Analogues are known to be biologically active.

    • Carboxylic Acid Group : Possesses acidic properties, requiring specific handling and storage considerations.

Based on data for similar compounds like 7-Bromo-1,2,3,4-tetrahydroisoquinoline and other brominated isoquinolines, the primary hazards are:

  • Acute Oral Toxicity : Harmful if swallowed.[2][3]

  • Skin Irritation : Causes skin irritation.[2][3][4]

  • Eye Irritation : Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation : May cause respiratory irritation, a key concern when handling the powdered form.[2][3]

These hazards are summarized by the GHS07 "Exclamation Mark" pictogram. A fundamental principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous.[5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7] The following table outlines the minimum PPE requirements for tasks involving this compound.

TaskMinimum Required PPERationale & Key Considerations
Weighing & Transfer Chemical Splash Goggles, Full-Length Lab Coat, Double Nitrile Gloves, N95 Respirator (if outside a fume hood)The primary risk is inhalation of fine powder and dermal contact.[8] All weighing of powdered solids should be performed in a chemical fume hood or a ventilated balance enclosure to contain airborne particles.[9]
Solution Preparation Chemical Splash Goggles, Full-Length Lab Coat, Double Nitrile GlovesInvolves handling both the solid and solvents. Double gloving with nitrile provides enhanced protection against halogenated organics.[10] Always add the solid to the solvent slowly.
Reaction & Workup Chemical Splash Goggles & Face Shield, Full-Length Lab Coat, Chemical-Resistant Apron, Double Nitrile GlovesA face shield provides an additional layer of protection against splashes during transfers or unexpected reactions.[7] Ensure work is conducted in a certified chemical fume hood.[11]
Waste Handling Chemical Splash Goggles, Full-Length Lab Coat, Double Nitrile GlovesPrevents exposure during the consolidation and labeling of hazardous waste. Contaminated gloves should be disposed of as hazardous waste.[12]
Minor Spill Cleanup Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves, N95 RespiratorProtects against dust generated during cleanup.[8]

Note on Glove Selection: While nitrile gloves are suitable for incidental contact, they offer limited protection against many chlorinated solvents and other halogenated compounds.[5][10] Always check the glove manufacturer's compatibility chart for the specific solvents being used. For prolonged contact or immersion, heavier-duty gloves (e.g., Neoprene or Viton) should be considered.[5]

Safe Handling and Operational Workflow

A systematic workflow minimizes risk by ensuring safety checks are integrated at every stage. The following procedure should be adopted for all work with this compound.

Step-by-Step Handling Procedure
  • Pre-Operational Check : Before handling the chemical, confirm the location and functionality of emergency equipment, including the safety shower, eyewash station, and appropriate spill kit.[12][13]

  • Engineering Controls : All manipulations of this compound, especially in its solid form, must be conducted within a properly functioning and certified chemical fume hood to mitigate inhalation exposure.[9][11]

  • Weighing : To prevent generating dust, do not scrape the solid. Instead, gently tap the container to transfer the powder onto a weigh boat. Clean the spatula and weighing area immediately after use with a solvent-dampened cloth to avoid leaving residual powder.

  • Dissolution : When preparing solutions, always add the solid chemical to the solvent; never the other way around.[9] If dissolving in water, be aware that adding acid to water can be exothermic.[11]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, well-ventilated area.[10] It should be stored away from incompatible materials such as bases and strong oxidizing agents.[9]

  • Housekeeping : Maintain a clean and uncluttered workspace.[14] Clean all glassware and equipment thoroughly after use. Wash hands immediately and thoroughly after handling the chemical and before leaving the laboratory.[11][14]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical path for safely managing the compound from initial assessment to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Path Risk 1. Risk Assessment (Review SDS of Analogues) PPE 2. Select & Don PPE (Goggles, Coat, Gloves) Risk->PPE Weigh 3. Weighing & Transfer (Minimize Dust) PPE->Weigh React 4. Reaction / Solution Prep Weigh->React Spill Spill / Exposure Event Weigh->Spill Potential Event Segregate 5. Segregate Waste (Halogenated Stream) React->Segregate React->Spill Label 6. Label Waste Container ('Hazardous Waste') Segregate->Label Store 7. Store for EHS Pickup Label->Store EmergencyProc Execute Emergency Procedures (Evacuate, Flush, Notify) Spill->EmergencyProc

Caption: Workflow for Safe Handling and Disposal.

Emergency Procedures

Advance planning is essential for a safe and effective response to any laboratory emergency.[15]

Spill Response
  • Minor Spill (<1 gram, contained) :

    • Alert personnel in the immediate area.[16]

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid making the powder airborne.[17]

    • Carefully sweep the material into a designated plastic bag or container.[1][18]

    • Label the container as "Spill Debris" with the full chemical name and place it in the halogenated hazardous waste container.[16]

    • Clean the spill area with a mild detergent and water.[18]

  • Major Spill (>1 gram or uncontained) :

    • Evacuate the area immediately.[15][16]

    • Alert your supervisor and your institution's Environmental Health & Safety (EHS) department.[1]

    • Prevent entry into the area.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for it.[19]

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][17][19] Seek immediate medical attention.

  • Skin Contact : Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while under a safety shower.[14][17] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally required and environmentally critical.

  • Waste Stream Identification : As a halogenated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[10][20] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[21]

  • Container Requirements : Use a chemically compatible container (e.g., high-density polyethylene) with a secure, tight-fitting lid.[10][22] The container must be in good condition, free of leaks or external contamination.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[1][20] Do not use abbreviations or chemical formulas.

  • Storage and Disposal : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1] The final disposal of halogenated waste is typically done via high-temperature incineration by a licensed hazardous waste management company, coordinated through your institution's EHS department.[1]

References

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coating. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • The Role of Carbolic Acid in Chemistry Lab Safety Practices. Patsnap. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.